Product packaging for Bis(diethylamino)silane(Cat. No.:CAS No. 27804-64-4)

Bis(diethylamino)silane

Cat. No.: B1590842
CAS No.: 27804-64-4
M. Wt: 172.34 g/mol
InChI Key: MVYGKQJKGZHAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(diethylamino)silane is a useful research compound. Its molecular formula is C8H20N2Si and its molecular weight is 172.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2Si B1590842 Bis(diethylamino)silane CAS No. 27804-64-4

Properties

InChI

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGKQJKGZHAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si]N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301011
Record name N,N,N′,N′-Tetraethylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27804-64-4
Record name N,N,N′,N′-Tetraethylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraethylsilanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bis(diethylamino)silane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(diethylamino)silane: Chemical Properties and Structure

Introduction

This compound (BDEAS), a prominent member of the aminosilane (B1250345) family, is a versatile organosilicon compound with significant applications in the semiconductor industry.[1] It serves as a key precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an attractive candidate for these precise manufacturing processes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with an organic amine-like odor.[3][4] It is characterized by the chemical formula C₈H₂₂N₂Si.[3][5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₈H₂₂N₂Si[3][5][6]
Molecular Weight 174.36 g/mol [4][5][6]
Appearance Colorless liquid[1][4][5][6]
Odor Organic amine odor[3]
Density 0.804 g/mL[1][5][7]
Boiling Point 188 °C @ 760 torr; 70 °C @ 30 torr[3][6][8]
Melting Point < -10 °C[3][7][8]
Purity Available up to 99.999%[4][6]
CAS Number 27804-64-4[1][5]

Chemical Structure

The molecular structure of this compound consists of a central silicon atom bonded to two hydrogen atoms and the nitrogen atoms of two diethylamino groups. This structure provides a balance of reactivity and thermal stability, which is crucial for its applications in thin film deposition.[1]

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The most common synthetic route to this compound involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) ((C₂H₅)₂NH).[2] This nucleophilic substitution reaction is typically carried out in an inert atmosphere to prevent side reactions with moisture.[9] An excess of diethylamine is often used to act as a neutralizing agent for the hydrochloric acid byproduct, driving the reaction to completion.[9]

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound. Specific reaction conditions may be optimized for yield and purity.[10]

  • Reactor Setup : A dried reaction vessel is equipped with a stirrer, a dropping funnel, and a condenser, and the system is purged with an inert gas such as nitrogen.[2][9]

  • Solvent and Catalyst : Anhydrous hexane (B92381) is added to the reactor as a solvent. In some procedures, a clay catalyst is also added.[11]

  • Reactant Addition : The reaction mixture is cooled to the desired temperature (e.g., 40-60 °C). Dichlorosilane is slowly added to the stirred mixture, followed by the dropwise addition of diethylamine.[11]

  • Reaction : The reaction is stirred for a specified period (e.g., 5-10 hours) to ensure completion.[11]

  • Workup and Purification : The solid diethylamine hydrochloride byproduct is removed by filtration. The resulting filtrate is then purified by distillation to yield this compound.[9][12]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification DCS Dichlorosilane (SiH₂Cl₂) Reaction Nucleophilic Substitution in Hexane DCS->Reaction DEA Diethylamine ((C₂H₅)₂NH) DEA->Reaction BDEAS This compound Reaction->BDEAS Byproduct Diethylamine Hydrochloride Reaction->Byproduct Filtration Filtration BDEAS->Filtration Byproduct->Filtration Distillation Distillation Filtration->Distillation Pure_BDEAS Pure This compound Distillation->Pure_BDEAS

Figure 2: General synthesis and purification workflow for this compound.

Reactivity and Stability

This compound is a flammable and corrosive liquid that is sensitive to air and moisture.[4][9] It reacts with water and moisture in the air, liberating diethylamine.[13] Therefore, it should be handled and stored in a dry, inert atmosphere.[13] It is stable in sealed containers under these conditions.[13] The compound is incompatible with acids, alcohols, and oxidizing agents.[13]

Safety and Handling

Due to its flammable and corrosive nature, as well as its reactivity with water, appropriate safety precautions must be taken when handling this compound.[13][14] This includes working in a well-ventilated area, preferably a fume hood, and using personal protective equipment such as gloves, safety goggles, and a lab coat.[13][14] The material should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][14] In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers are suitable; however, straight streams of water should be avoided.[13][14]

Applications in Thin Film Deposition

This compound is a crucial precursor in the semiconductor industry for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon-containing thin films.[1] It is used to deposit high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films, which are essential components in microelectronic devices.[1] The deposition of SiO₂ using BDEAS often involves an oxidizing agent such as ozone or oxygen plasma.[1] The choice of precursor and deposition parameters significantly influences the quality and properties of the resulting films.[1] Studies have shown that BDEAS can offer advantages over other aminosilane precursors, such as a lower energy barrier in the rate-determining step of the deposition process, potentially leading to faster growth rates.[1]

References

An In-depth Technical Guide to the Synthesis of Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(diethylamino)silane (BDEAS), a key precursor in the semiconductor industry for depositing silicon-containing thin films. The document details the core reaction mechanism, experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Reaction and Mechanism

The most prevalent industrial method for synthesizing this compound involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) (HN(C₂H₅)₂).[1] This reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of diethylamine, acting as a nucleophile, attacks the electrophilic silicon atom of dichlorosilane, leading to the displacement of a chloride ion.

The overall reaction is as follows:

SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl

To drive the reaction to completion, an excess of diethylamine is typically used. This excess amine also serves to neutralize the hydrochloric acid (HCl) byproduct, forming diethylamine hydrochloride salt ((C₂H₅)₂NH₂Cl), which precipitates out of the reaction mixture.[1]

Reaction Mechanism Pathway

The synthesis proceeds in a stepwise manner. In the first step, one molecule of diethylamine reacts with dichlorosilane to form an intermediate, diethylamino(chloro)silane. This is followed by a second nucleophilic attack by another diethylamine molecule to yield the final product, this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol derived from common synthesis methods.[1][2] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Dichlorosilane (SiH₂Cl₂)

  • Anhydrous Diethylamine (HN(C₂H₅)₂)

  • Anhydrous Hexane (B92381) (or other suitable dry solvent)

  • Clay catalyst (optional)[2]

  • High purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Heating/cooling bath

  • Schlenk line or glovebox for maintaining an inert atmosphere

Procedure:

  • Setup: Assemble and thoroughly dry all glassware. The reaction should be conducted under a dry, inert atmosphere of nitrogen.[1]

  • Charging the Reactor: Add anhydrous hexane and, if applicable, the clay catalyst to the reaction flask.[1][2]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C).[1][3]

  • Reactant Addition:

    • Slowly add dichlorosilane to the stirred mixture.

    • Subsequently, add diethylamine dropwise from the dropping funnel. It is crucial to maintain the reaction temperature throughout the addition to control the reaction rate and minimize side reactions.[2][3]

  • Reaction: After the addition is complete, allow the mixture to stir for a specified period (e.g., 5-10 hours) to ensure the reaction proceeds to completion.[2][3]

  • Workup and Purification:

    • The solid diethylamine hydrochloride byproduct is removed by filtration under an inert atmosphere.[1][3]

    • The filtrate, containing the crude product, is then purified by distillation to obtain high-purity this compound.[3]

Quantitative Data Summary

The reaction conditions for the synthesis of this compound can vary significantly, impacting the yield and purity of the final product. The following table summarizes conditions from various reported methods.

ParameterMethod 1Method 2Method 3
Silicon Source DichlorosilaneDichlorosilaneDichlorosilane
Amine Source DiethylamineDiethylamineDiethylamine
Solvent Hexane[2]No solvent specified[3]Not specified
Catalyst Clay catalyst[2]None specifiedNone specified
Molar Ratio (DEA:DCS) ~8.9 : 1[4][5]Not specifiedNot specified
Temperature 40-60 °C[1][2]0-10 °C[1][3]4.67 °C[4][5]
Reaction Time 5-10 hours[1][2]Continuous process[1]~18 minutes[4][5]
Reported Yield Not specifiedUp to 85%[1]~74.6%[4][5]
Final Purity Not specified99.5%[1]Not specified

Alternative Synthetic Routes

While the reaction of dichlorosilane with diethylamine is the most common, other methods for forming Si-N bonds exist:

  • Dehydrocoupling: A more sustainable approach involves the catalytic dehydrocoupling of silanes and amines, which produces hydrogen gas as the only byproduct.[6][7] This method avoids the use of corrosive chlorosilanes and the formation of ammonium (B1175870) salt waste.[6][7]

  • Organolithium Reagents: Another method utilizes an organolithium reagent to first deprotonate diethylamine, forming lithium diethylamide. This intermediate then reacts with dichlorosilane. This route is reported to offer good reaction selectivity and high product yields.[3]

  • Silicon Tetrachloride: Silicon tetrachloride (SiCl₄) can also be used as a starting material. However, careful control of the stoichiometry is required to obtain bis(diethylamino)dichlorosilane, as the reaction can proceed to full substitution, yielding tetrakis(diethylamino)silane.[3]

Safety Considerations

  • Dichlorosilane: This precursor is a chemically active, toxic gas that can self-ignite in air and reacts readily with water.[1]

  • This compound: The product is a flammable and corrosive liquid that is sensitive to moisture.[3]

  • All handling of these chemicals must be performed in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including chemical safety goggles, flame-retardant clothing, and gloves, is mandatory.[3]

References

Bis(diethylamino)silane (BDEAS): A Precursor for High-Quality Thin Film Deposition by Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists in Thin Film Deposition and Drug Development Applications.

Bis(diethylamino)silane, commonly referred to as BDEAS, has emerged as a critical precursor in the field of atomic layer deposition (ALD) for the fabrication of high-quality silicon-based thin films. Its favorable properties, including high vapor pressure and thermal stability, make it a versatile choice for depositing materials such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), which are integral to a wide range of applications from semiconductor devices to protective coatings in the pharmaceutical industry. This guide provides a comprehensive overview of the use of BDEAS in both thermal and plasma-enhanced ALD (PEALD) processes, detailing experimental protocols, quantitative data, and the underlying chemical mechanisms.

Core Properties of this compound

BDEAS (SiH₂[N(C₂H₅)₂]₂) is a liquid organoaminosilane precursor known for its volatility and reactivity within ALD processes.[1] Its chemical structure, featuring two diethylamino ligands, facilitates the self-limiting surface reactions that are the hallmark of ALD, enabling precise, atomic-level control over film thickness and conformation.[1][2]

Atomic Layer Deposition of Silicon Dioxide (SiO₂) using BDEAS

The deposition of SiO₂ thin films using BDEAS is a well-established process crucial for creating dielectric layers in various technologies.[2] Both thermal and plasma-enhanced methods have been successfully employed, each offering distinct advantages.

Comparative Data: Thermal ALD vs. PEALD for SiO₂ Deposition
ParameterThermal ALD (with Ozone)PEALD (with O₂ Plasma)
Deposition Temperature 250 - 350 °C[3]100 - 250 °C[3][4]
Growth Per Cycle (GPC) ~0.10 nm/cycle[3]0.12 - 0.14 nm/cycle[3][4]
Refractive Index (@ 633 nm) ~1.46[5]~1.46[3]
Film Density Not explicitly reported for BDEAS~2.1 g/cm³[3]
Impurity Content Low carbon and nitrogen expected within the ALD window[3]Low carbon and nitrogen (<1 at.%)[3]
Co-reactant Ozone (O₃)[3]Oxygen (O₂) plasma[3]
Experimental Protocols for SiO₂ Deposition

Substrate Preparation: A common preparatory step for silicon wafer substrates involves a standard cleaning procedure, such as an RCA clean, to eliminate organic and metallic contaminants. This is often followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer and create a hydrogen-terminated surface.[3]

Thermal ALD of SiO₂:

  • Reactor Conditions:

    • Base Pressure: 1-2 Torr[3]

    • Deposition Temperature: 250-350 °C[3]

  • Deposition Cycle:

    • BDEAS Pulse: Introduction of BDEAS vapor (e.g., 1.0 second pulse).[3]

    • Inert Gas Purge: Purging the reactor with Ar or N₂ (e.g., 2.0 seconds) to remove unreacted precursor and byproducts.[3]

    • Ozone Pulse: Introduction of ozone (O₃) as the oxidant (e.g., 0.5 seconds).[3]

    • Inert Gas Purge: A final purge to clear the chamber before the next cycle.[3]

Plasma-Enhanced ALD (PEALD) of SiO₂:

  • Reactor Conditions:

    • Base Pressure: 100-200 mTorr[3]

    • Deposition Temperature: 100-250 °C[3]

  • Deposition Cycle:

    • BDEAS Pulse: Introduction of BDEAS vapor.[3]

    • Inert Gas Purge: Purging with an inert gas like Ar.[3]

    • O₂ Plasma Exposure: Introduction of oxygen gas and application of RF power (e.g., 100-300 W) to generate plasma (e.g., 8.0 seconds).[3]

    • Inert Gas Purge: A final purge step.[3]

ALD Process Visualization: SiO₂ Deposition

ALD_SiO2_Workflow cluster_thermal Thermal ALD (SiO₂) cluster_peald PEALD (SiO₂) th_start Start Cycle th_bdeas 1. BDEAS Pulse th_start->th_bdeas th_purge1 2. N₂/Ar Purge th_bdeas->th_purge1 th_ozone 3. Ozone (O₃) Pulse th_purge1->th_ozone th_purge2 4. N₂/Ar Purge th_ozone->th_purge2 th_end End Cycle th_purge2->th_end th_end->th_start Repeat n times pe_start Start Cycle pe_bdeas 1. BDEAS Pulse pe_start->pe_bdeas pe_purge1 2. Ar Purge pe_bdeas->pe_purge1 pe_plasma 3. O₂ Plasma pe_purge1->pe_plasma pe_purge2 4. Ar Purge pe_plasma->pe_purge2 pe_end End Cycle pe_purge2->pe_end pe_end->pe_start Repeat n times

A typical workflow for Thermal and Plasma-Enhanced ALD of SiO₂ using BDEAS.
Signaling Pathway: Proposed Surface Chemistry for SiO₂ PEALD

During the PEALD process, BDEAS molecules are proposed to adsorb onto hydroxylated (-OH) surface sites. This involves the exchange of one of the amine ligands, leading to the desorption of diethylamine (B46881) (DEA).[4][6] The subsequent exposure to oxygen plasma facilitates the removal of the remaining amine ligand through combustion-like reactions, resulting in the formation of volatile byproducts such as H₂O, CO₂, and CO.[4]

SiO2_PEALD_Mechanism substrate Hydroxylated Surface (-OH groups) adsorbed_bdeas Adsorbed BDEAS fragment + Diethylamine (DEA) byproduct (gas) substrate->adsorbed_bdeas Surface Reaction bdeas_gas BDEAS (gas) bdeas_gas->substrate BDEAS Pulse o2_plasma O₂ Plasma adsorbed_bdeas->o2_plasma Plasma Exposure sio2_surface SiO₂ Surface with restored -OH groups o2_plasma->sio2_surface Ligand Removal & Oxidation byproducts Volatile Byproducts (H₂O, CO₂, CO, N₂O, NO₂) sio2_surface->byproducts Byproduct Formation SiNx_Composition_Factors plasma_exposure N₂ Plasma Exposure Time oxygen_content Oxygen Content plasma_exposure->oxygen_content Decreasing exposure decreases content cycle_time Overall Cycle Time cycle_time->oxygen_content Decreasing time decreases content carbon_content Carbon Content

References

A Technical Guide to Bis(diethylamino)silane (BDEAS) in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Bis(diethylamino)silane (BDEAS) in the semiconductor industry. BDEAS has emerged as a critical precursor for the deposition of high-quality silicon-containing thin films, which are fundamental components in modern electronic devices.[1][2][3] Its high vapor pressure, thermal stability, and reactivity make it a versatile choice for advanced deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).[1][2][4] This document details the use of BDEAS in depositing silicon nitride (SiN) and silicon dioxide (SiO₂), presenting key performance data, experimental protocols, and reaction pathways.

Overview of this compound (BDEAS)

This compound, with the chemical formula SiH₂[N(C₂H₅)₂]₂, is a liquid organoaminosilane precursor.[4] It is favored in semiconductor manufacturing for its ability to enable low-temperature deposition of high-purity thin films with excellent conformity and precise thickness control.[4][5] The diethylamino ligands facilitate the self-limiting surface reactions that are characteristic of ALD, leading to high-quality film growth.[4]

Key Properties of BDEAS:

  • Appearance: Colorless liquid[3][5][6]

  • Molecular Weight: 174.36 g/mol [6]

  • Boiling Point: 70 °C at 30 mmHg[2][5]

  • Density: 0.804 g/mL[2]

  • Vapor Pressure: ~100 Torr at 100 °C[5]

Applications in Thin Film Deposition

BDEAS is a versatile precursor used for depositing several critical materials in semiconductor fabrication, primarily silicon nitride and silicon dioxide. These films serve as gate dielectrics, spacers, liners, and passivation layers.[1][4]

Silicon Nitride (SiNₓ) Deposition

Silicon nitride films deposited using BDEAS are essential for applications requiring durable and insulating layers.[7][8] Plasma-Enhanced Atomic Layer Deposition (PEALD) with BDEAS and a nitrogen (N₂) plasma co-reactant is a common method for producing high-quality SiNₓ films at relatively low temperatures.[2][7]

The properties of SiNₓ films are highly dependent on the deposition parameters. The following table summarizes key data from various studies.

ParameterValueDeposition ConditionsSource
Deposition Temperature ≤ 250 °CPE-spatial-ALD with N₂ plasma[7]
100 - 300 °CPEALD with N₂ plasma[9]
400 °CPEALD with N₂ plasma[10]
Growth Per Cycle (GPC) 0.19 - 0.31 Å150 - 250 °C, PE-spatial-ALD[7]
Refractive Index 1.92 (at 390 nm)400 °C, PEALD with N₂ plasma[10]
N/Si Ratio 0.963400 °C, PEALD with N₂ plasma[10]
Impurity Content
Oxygen4.7 at.% (lowest)200 °C, PE-spatial-ALD[7]
10.7 %400 °C, PEALD[10]
Carbon13.7 at.%200 °C, PE-spatial-ALD[7]
14.3 %400 °C, PEALD[10]
Hydrogen Bond Density ~4.7 x 10²² cm⁻³250 °C, PE-spatial-ALD[7]
Electrical Breakdown Field Higher with 162 MHz plasmaCompared to 13.56 MHz plasma[9][11]
Wet Etch Rate (dilute HF) Lower with 162 MHz plasmaCompared to 13.56 MHz plasma[9][11]

This protocol is a representative example based on typical parameters found in the literature for depositing SiNₓ using BDEAS and N₂ plasma.

  • Substrate Preparation: Load the substrate into the ALD reaction chamber.

  • System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar or N₂) to eliminate moisture and oxygen.

  • Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for a set time (e.g., 0.1 - 2.0 seconds) to allow for self-limiting adsorption on the substrate surface. b. Purge 1: Purge the chamber with inert gas to remove any unreacted BDEAS and byproducts. c. N₂ Plasma Exposure: Introduce N₂ gas and apply RF power (e.g., 13.56 MHz or 162 MHz) to generate a plasma for a specific duration (e.g., 5 - 20 seconds). The plasma reacts with the adsorbed BDEAS layer to form silicon nitride. d. Purge 2: Purge the chamber again to remove reaction byproducts.

  • Repeat Cycles: Repeat the deposition cycle to achieve the desired film thickness.

  • Cooldown and Unload: After the final cycle, cool down the system under an inert gas atmosphere before unloading the substrate.

  • Ellipsometry: To measure film thickness and refractive index.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition, including the N/Si ratio and impurity concentrations (C, O).[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To characterize chemical bonding (e.g., Si-N, N-H, Si-H).[8]

Silicon Dioxide (SiO₂) Deposition

BDEAS is also a prominent precursor for depositing high-quality silicon dioxide films, which are fundamental to transistor gates and other insulating structures.[4][12] Both thermal and plasma-enhanced ALD methods are utilized.

ParameterValueDeposition ConditionsSource
Deposition Temperature 250 - 350 °C (ALD Window)Thermal ALD with Ozone (O₃)[13][14]
< 300 °CPEALD with Oxygen (O₂) Plasma[2]
Room Temperature (25 °C)Energy-Enhanced ALD with O₂ Plasma[15]
Growth Per Cycle (GPC) ~0.10 nm/cycle250 - 350 °C, Thermal ALD with O₃[13]
~0.04 - 0.1 nm/cycleRP-ALD with O₂ plasma (1000-1500W)[16]
Refractive Index ~1.46Close to pure SiO₂[12]
Carbon Content Lower than TDMAS-based filmsALD at 400 °C[12]
Electrical Breakdown Field ~10 MV/cmPEALD at 280 °C[17]
  • Substrate Preparation: Load the substrate into the ALD reaction chamber.

  • System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to remove residual contaminants.

  • Deposition Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber (e.g., 1.6 s pulse) to saturate the surface.[4] b. Purge 1: Purge the chamber with inert gas. c. Ozone (O₃) Pulse: Introduce ozone gas as the co-reactant to oxidize the precursor layer and form SiO₂. d. Purge 2: Purge the chamber to remove byproducts.

  • Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.[4]

  • Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before removing the substrate.[4]

Reaction Mechanisms and Experimental Workflows

Understanding the surface chemistry of BDEAS is crucial for optimizing deposition processes. Density Functional Theory (DFT) studies have provided insights into the reaction mechanisms.

Proposed Reaction Mechanism for SiO₂ Deposition

During the ALD of SiO₂, the BDEAS molecule interacts with a hydroxylated (-OH) surface. The Si-N bond is weaker than the Si-H bond and is preferentially broken during the surface reaction.[18] The diethylamino ligands are removed, allowing the silicon to bond with the surface oxygen.

G cluster_0 Half-Reaction 1: BDEAS Pulse cluster_1 Half-Reaction 2: Oxidant Pulse (e.g., O₃) reactant reactant surface surface product product byproduct byproduct BDEAS BDEAS SiH₂(NEt₂)₂ Surface1 { Substrate |  -OH } BDEAS->Surface1 Adsorption Surface_BDEAS { Substrate |  -O-SiH₂(NEt₂) } Surface1->Surface_BDEAS Reaction Et2NH Et₂NH (byproduct) Surface_BDEAS->Et2NH Oxidant Ozone (O₃) Surface2 { Substrate |  -O-SiH₂(NEt₂) } Oxidant->Surface2 Reaction Final_Surface { Substrate |  -O-SiO₂-OH } Surface2->Final_Surface Byproducts Byproducts (e.g., H₂O, N₂) Final_Surface->Byproducts G step step process process decision decision io io start Start load Load Substrate start->load purge1 Purge with Inert Gas load->purge1 pulse1 Pulse Precursor (BDEAS) purge1->pulse1 purge2 Purge Chamber pulse1->purge2 pulse2 Pulse Co-reactant (e.g., N₂ Plasma, O₃) purge2->pulse2 purge3 Purge Chamber pulse2->purge3 check Target Thickness Reached? purge3->check check->pulse1 No unload Unload Substrate check->unload Yes end End unload->end

References

A Comprehensive Technical Guide to the Safe Handling of Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and emergency procedures for bis(diethylamino)silane (BDEAS). The following sections detail the physical and chemical properties, potential hazards, required personal protective equipment, and step-by-step measures for safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a colorless liquid utilized as a precursor in the deposition of silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₂₂N₂Si
Molecular Weight 174.36 g/mol [2]
CAS Number 27804-64-4[2]
Appearance Colorless liquid[2]
Density 0.786 - 0.804 g/mL[2][3][4]
Boiling Point 188 °C @ 760 torr; 70 °C @ 30 torr[2][5]
Melting Point -10 °C[6]
Vapor Pressure 1 mm Hg @ 20 °C[3]
Flash Point >30 °C[7]
Solubility Reacts violently with water[3]

Hazard Identification and Classification

This compound is a flammable and corrosive liquid that poses significant health and safety risks. It is crucial to understand these hazards to ensure safe handling.

Hazard ClassGHS Classification
Flammable Liquid Category 2 or 3[7][8]
Substances which, in contact with water, emit flammable gases Category 2[8]
Acute Toxicity (Oral) Category 3[8]
Acute Toxicity (Dermal) Category 3[8]
Acute Toxicity (Inhalation) Category 4[8]
Skin Corrosion/Irritation Category 1[9]
Serious Eye Damage/Eye Irritation Category 1[10]
Specific target organ toxicity — single exposure (respiratory tract irritation) Category 3[8]

Signal Word: Danger[7][10]

Hazard Statements:

  • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[4][8]

  • H261: In contact with water releases flammable gas.[4][8]

  • H301+H311: Toxic if swallowed or in contact with skin.[8]

  • H314: Causes severe skin burns and eye damage.[10]

  • H318: Causes serious eye damage.[10]

  • H332: Harmful if inhaled.[8]

  • H335: May cause respiratory irritation.[8]

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is mandatory to minimize risks.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[10]

  • Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[11]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical goggles and a face shield are required. Contact lenses should not be worn.[11][12]
Hand Protection Neoprene or nitrile rubber gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[11][12]
Body Protection A flame-resistant lab coat should be worn over personal clothing, buttoned, and properly fitted.[12]
Respiratory Protection In case of inadequate ventilation, a NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator is necessary. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) should be used.[11][12]
Foot Protection Closed-toe shoes are required.[12]

3.3. Storage

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10]

  • Keep containers tightly closed and stored under an inert atmosphere (e.g., nitrogen).[3][10]

  • Store locked up.[10]

  • Incompatible materials include acids, alcohols, and oxidizing agents.[10]

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receipt Receive and Inspect Container Storage Store in a Cool, Dry, Ventilated Area Under Inert Atmosphere Receipt->Storage PPE Don Appropriate PPE Storage->PPE Engineering_Controls Verify Fume Hood and Safety Equipment Functionality PPE->Engineering_Controls Dispensing Dispense in Fume Hood Using Grounded Equipment Engineering_Controls->Dispensing Reaction Conduct Experiment in Inert Atmosphere Dispensing->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Disposal Dispose of Waste in Accordance with Regulations Decontamination->Waste_Disposal Remove_PPE Remove and Dispose of Contaminated PPE Waste_Disposal->Remove_PPE Hygiene Wash Hands Thoroughly Remove_PPE->Hygiene

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

5.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[11]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. Get immediate medical advice/attention.[11]
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice.[11]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[11]

5.2. Fire-Fighting Measures

  • Suitable extinguishing media: Water spray, foam, carbon dioxide, or dry chemical.[10][11]

  • Unsuitable extinguishing media: Do not use straight streams of water.[10]

  • Specific hazards: Flammable liquid and vapor. Reacts with water and moisture in the air, liberating diethylamine (B46881).[10][11] Irritating fumes of diethylamine and organic acid vapors may develop when the material is exposed to water or open flame.[10][11]

  • Protective equipment: Do not enter the fire area without proper protective equipment, including respiratory protection.[10][11]

5.3. Accidental Release Measures

  • Eliminate all ignition sources.[11]

  • Use special care to avoid static electric charges.[11]

  • Evacuate unnecessary personnel.[11]

  • Wear appropriate personal protective equipment as described in Section 3.2.

  • Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[11]

  • Clean up spills as soon as possible, using an absorbent, non-combustible material (e.g., sand, earth) to collect it.[11][12]

  • Use only non-sparking tools.[11]

  • Dispose of the collected material in a suitable, sealed container in accordance with local, state, and federal regulations.[11][13]

Hazard and First-Aid Relationship

The following diagram illustrates the relationship between the potential hazards of this compound and the corresponding first-aid measures.

G This compound Hazards and First Aid cluster_hazards Potential Hazards cluster_firstaid First-Aid Measures Skin_Contact Severe Skin Burns FA_Skin Remove Contaminated Clothing Rinse with Water Skin_Contact->FA_Skin Leads to Eye_Contact Serious Eye Damage FA_Eye Rinse with Water for 15 mins Seek Medical Attention Eye_Contact->FA_Eye Leads to Inhalation Respiratory Irritation FA_Inhalation Move to Fresh Air Seek Medical Advice Inhalation->FA_Inhalation Leads to Ingestion Harmful if Swallowed FA_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->FA_Ingestion Leads to

Caption: Relationship between hazards and first-aid measures.

Disposal Considerations

Dispose of this compound and its containers in a safe manner in accordance with local, state, and federal regulations.[11] Do not dispose of waste into sewers.[11] Handle empty containers with care as residual vapors are flammable.[11] Avoid release to the environment.[11]

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to Bis(diethylamino)silane (CAS 27804-64-4): Properties and Applications in Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(diethylamino)silane (CAS 27804-64-4), a key precursor in the fabrication of advanced materials. While its CAS number is sometimes erroneously associated with other compounds, this document clarifies its identity and focuses on its primary applications in materials science, particularly as a precursor for the deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide details its chemical and physical properties, synthesis protocols, deposition mechanisms, and the characteristics of the resulting films. Experimental methodologies, including thin-film characterization techniques, are described to provide a practical resource for researchers in materials science and professionals in fields such as drug development, where advanced material coatings on medical devices and biosensors are of growing importance.

Introduction

This compound (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is an organoaminosilane precursor that has garnered significant attention in the semiconductor and advanced materials industries.[1] Its liquid state at room temperature, coupled with a favorable balance of reactivity and thermal stability, makes it an ideal candidate for precision deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] These processes are crucial for creating the ultra-thin, uniform, and conformal dielectric films required in modern microelectronics, optics, and medical devices. This guide will focus on the properties, synthesis, and, most importantly, the application of BDEAS in producing silicon-based thin films.

Properties of this compound

BDEAS is a colorless to light yellow liquid that is sensitive to air and moisture.[2] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 27804-64-4[3][4][5]
Molecular Formula C₈H₂₂N₂Si[3][6]
Molecular Weight 174.36 g/mol [4][7]
Appearance Colorless to light yellow, clear liquid[2]
Density 0.786 - 0.81 g/cm³[7][8]
Boiling Point 188 °C @ 760 Torr; 70 °C @ 30 Torr[7]
Synonyms BDEAS, N,N,N',N'-Tetraethylsilanediamine[4][6]
Sensitivity Air and moisture sensitive[2]
Table 2: Safety Information for this compound
Hazard StatementDescriptionReference(s)
Flammability Flammable liquid and vapor.[8][9]
Corrosivity Causes severe skin burns and eye damage.[8][9]
Reactivity Reacts with water and moisture in the air, liberating flammable and toxic diethylamine (B46881).[8][9]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10]

Synthesis of this compound

The most common method for synthesizing BDEAS involves the reaction of a chlorosilane, typically dichlorosilane (B8785471) (SiH₂Cl₂), with diethylamine ((C₂H₅)₂NH).[1] The reaction is a nucleophilic substitution where the diethylamine displaces the chloride ions on the silicon precursor.

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.[1]

  • System Preparation : Assemble a dry, three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert nitrogen atmosphere.

  • Charging the Reactor : Add an anhydrous solvent, such as hexane, to the reaction flask. A clay catalyst may also be added to improve yield.[10]

  • Reactant Addition : Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add dichlorosilane to the stirred mixture, followed by the dropwise addition of diethylamine from the dropping funnel. An excess of diethylamine is often used to neutralize the hydrochloric acid byproduct.[1]

  • Reaction : Maintain the reaction temperature for a set period (e.g., 5-10 hours) after the addition is complete to ensure the reaction goes to completion.[10]

  • Workup : Remove the solid diethylamine hydrochloride byproduct by filtration under an inert atmosphere.[1]

  • Purification : The resulting filtrate is purified by distillation to yield this compound.[11]

Applications in Thin Film Deposition

BDEAS is a versatile precursor for depositing silicon-containing thin films, primarily silicon dioxide and silicon nitride. These films are integral to many advanced technologies.

Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂) and Silicon Nitride (SiNₓ)

ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. BDEAS is used in both thermal and plasma-enhanced ALD (PEALD) processes.

Thermal ALD Workflow (SiO₂ Deposition)

Thermal_ALD_Workflow sub Substrate with Surface Groups (e.g., -OH) step1 Step 1: BDEAS Pulse sub->step1 purge1 Purge (Inert Gas) step1->purge1 step2 Step 2: Oxidant Pulse (e.g., Ozone) purge1->step2 purge2 Purge (Inert Gas) step2->purge2 cycle One ALD Cycle (Repeated) purge2->cycle

A typical thermal ALD cycle for SiO₂ deposition using BDEAS.

Plasma-Enhanced ALD (PEALD) Workflow (SiNₓ Deposition)

PEALD_Workflow sub Substrate step1 Step 1: BDEAS Pulse sub->step1 purge1 Purge (Inert Gas) step1->purge1 step2 Step 2: N₂ Plasma Exposure purge1->step2 purge2 Purge (Inert Gas) step2->purge2 cycle One PEALD Cycle (Repeated) purge2->cycle

A typical PEALD cycle for SiNₓ deposition using BDEAS.

Reaction Mechanisms

  • For SiO₂ Deposition : In the first half-reaction, BDEAS adsorbs onto hydroxylated surface sites, releasing a diethylamine ligand.[6][8] In the second half-reaction, an oxidant like ozone or an oxygen plasma reacts with the surface-bound precursor to form silicon dioxide and volatile byproducts.[6]

  • For SiNₓ Deposition : The mechanism involves the chemisorption of BDEAS onto the substrate, followed by a reaction with a nitrogen plasma.[12] The plasma provides the necessary energy to break bonds and form the silicon nitride film at lower temperatures than thermal processes.[4]

Table 3: Properties of Thin Films Deposited Using BDEAS
Film TypeDeposition MethodDeposition Temperature (°C)Growth Per Cycle (GPC)Refractive IndexKey Properties & Reference(s)
SiO₂ Thermal ALD (with O₃)250 - 350~0.10 nm/cycle~1.46High step coverage (>94%).[13][14]
SiO₂ PEALD (with O₂ plasma)100 - 2500.12 - 0.14 nm/cycle~1.46Low impurity content (<1 at.%).[6][13]
SiNₓ PEALD (with N₂ plasma)150 - 4000.019 - 0.031 nm/cycle~1.92Low oxygen and carbon contamination at higher temperatures.[4][15]
SiNₓ PEALD (VHF plasma)100 - 300~0.06 nm/cycleNot specifiedLower surface roughness and leakage current compared to standard PEALD.[7][16]

Experimental Protocols for Thin Film Deposition and Characterization

Protocol 1: PEALD of Silicon Nitride

This is a representative protocol for SiNₓ deposition.[4][15]

  • Substrate Preparation : Use cleaned silicon wafers.

  • ALD Reactor Conditions :

    • Maintain a base pressure in the range of 100 mTorr to a few Torr.[13]

    • Set the substrate temperature (e.g., 200-400 °C).[4]

  • Deposition Cycle :

    • Step 1 (BDEAS Pulse) : Introduce BDEAS vapor into the reactor. The precursor is typically held at room temperature and delivered with a carrier gas.[15]

    • Step 2 (Purge) : Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted precursor and byproducts.

    • Step 3 (Plasma Exposure) : Introduce N₂ gas and apply RF power to generate a plasma for a specified duration.

    • Step 4 (Purge) : Purge the reactor again with the inert gas.

  • Film Growth : Repeat the deposition cycle until the desired film thickness is achieved.

Protocol 2: Thin Film Characterization

A variety of analytical techniques are used to characterize the deposited films.

  • Spectroscopic Ellipsometry (SE) :

    • Principle : A non-destructive optical technique that measures the change in polarization of light upon reflection from the film surface.[5][15]

    • Application : Used to determine film thickness, refractive index, and surface roughness with high precision.[15][17] It is particularly sensitive to ultra-thin films.[17]

  • X-ray Photoelectron Spectroscopy (XPS) :

    • Principle : A surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation.[9]

    • Application : Determines the elemental composition (e.g., N/Si ratio), chemical states, and contaminant levels (e.g., carbon and oxygen) within the film.[1][3][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Principle : Measures the absorption of infrared radiation by the film, which excites molecular vibrations.[18]

    • Application : Identifies chemical bonds within the film, such as Si-N, N-H, and Si-H, providing insight into the film's structure and hydrogen content.[3][15][18]

  • Rutherford Backscattering Spectrometry (RBS) :

    • Principle : An ion scattering technique where high-energy ions (typically He²⁺) are directed at the sample, and the energy of the backscattered ions is measured.[3][12]

    • Application : Provides highly accurate, quantitative elemental composition and film thickness without the need for reference standards.[3][4]

  • Elastic Recoil Detection (ERD) :

    • Principle : Similar to RBS, but detects the light elements (like hydrogen) that are recoiled forward by the incident ion beam.

    • Application : Used in conjunction with RBS to quantify the hydrogen content in the deposited films.[2]

Conclusion

This compound (CAS 27804-64-4) is a crucial precursor in the field of materials science, enabling the deposition of high-quality silicon dioxide and silicon nitride thin films with precise control over thickness and composition. Its utility in ALD and CVD processes allows for the fabrication of advanced components for the semiconductor industry and beyond. For professionals in drug development and biomedical research, an understanding of how such high-performance coatings are created is valuable, as these films are increasingly used to enhance the functionality and biocompatibility of medical devices, diagnostic tools, and biosensors. This guide has provided a technical foundation for the properties, synthesis, and applications of BDEAS, with the aim of supporting further research and innovation in this area.

References

An In-depth Technical Guide to Bis(diethylamino)silane as a Silicon Source Precursor in Self-Aligned Double Patterning (SADP) Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-Aligned Double Patterning (SADP) is a critical lithographic technique used in the semiconductor industry to overcome the resolution limits of traditional photolithography, enabling the fabrication of smaller and more densely packed integrated circuits.[1] A key step in the SADP process is the conformal deposition of a spacer material, typically silicon nitride (SiN) or silicon dioxide (SiO₂), around a predefined mandrel structure. The choice of the precursor for this deposition is paramount to achieving the required film properties, such as conformality, thickness control, and etch selectivity.

Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is an aminosilane (B1250345) precursor that has garnered significant attention for the deposition of silicon-containing films in advanced semiconductor manufacturing. Its high vapor pressure and thermal stability facilitate precise control over film growth at relatively low temperatures.[2] This guide provides a comprehensive overview of the use of BDEAS as a silicon source precursor in SADP technology, detailing its advantages, deposition processes, and the properties of the resulting films.

The Role of BDEAS in the SADP Workflow

The SADP process, at its core, involves using a sacrificial pattern (mandrel) to define the final pattern with a doubled feature density. The silicon-containing film deposited from BDEAS serves as the spacer, which ultimately forms the desired pattern after the mandrel is removed.

A typical SADP process flow involving a silicon nitride spacer is as follows:

  • Mandrel Formation: A mandrel pattern is created on the substrate using traditional lithography and etching techniques.

  • Conformal Spacer Deposition: A thin, highly conformal layer of silicon nitride is deposited over the mandrel pattern. This is where BDEAS is introduced as the silicon precursor in a deposition process like Plasma-Enhanced Atomic Layer Deposition (PEALD).

  • Anisotropic Etching: A directional etch process is used to remove the spacer material from the horizontal surfaces, leaving the spacer only on the sidewalls of the mandrel.

  • Mandrel Removal: The original mandrel material is selectively etched away, leaving behind the silicon nitride spacers.

  • Pattern Transfer: The remaining spacer pattern is then used as a hard mask to etch the underlying substrate, creating the final high-resolution features.

The quality of the deposited spacer is critical for the success of the SADP process. The film must be highly conformal to ensure uniform spacer thickness, which directly translates to the critical dimension (CD) uniformity of the final features. It must also possess the appropriate etch selectivity to both the mandrel and the underlying substrate.

Advantages of this compound (BDEAS) as a Precursor

BDEAS offers several advantages as a silicon precursor for spacer deposition in SADP technology:

  • Low-Temperature Deposition: BDEAS allows for the deposition of high-quality silicon nitride and silicon dioxide films at temperatures as low as 100-400°C.[3] This is crucial for advanced technology nodes where thermal budgets are tightly constrained to prevent damage to previously fabricated structures.

  • High Film Quality: Films deposited using BDEAS exhibit superior properties compared to those from other precursors like bis(tert-butylamino)silane (BTBAS). These include lower surface roughness, reduced carbon contamination, higher film density, and improved electrical characteristics such as lower leakage current and higher breakdown voltage.[4][5]

  • Excellent Conformality: PEALD processes using BDEAS can achieve excellent step coverage, which is a fundamental requirement for uniform spacer formation in high-aspect-ratio structures inherent in SADP.[6]

  • High Deposition Rate: While ALD is known for its precision over speed, processes utilizing BDEAS can achieve relatively high growth-per-cycle, making it suitable for high-volume manufacturing.

Experimental Protocols for Spacer Deposition using BDEAS

The most common method for depositing SiN and SiO₂ films from BDEAS for SADP applications is Plasma-Enhanced Atomic Layer Deposition (PEALD). PEALD is favored over thermal ALD due to its ability to achieve high-quality films at lower temperatures.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiN)

This protocol outlines a typical temporal PEALD process for depositing SiN using BDEAS and a nitrogen (N₂) plasma.

Materials and Equipment:

  • This compound (BDEAS) precursor

  • Nitrogen (N₂) gas (99.999% purity or higher)

  • Argon (Ar) gas (for purging)

  • PEALD reactor equipped with a capacitively coupled plasma (CCP) source

  • Substrate with a predefined mandrel pattern

Generalized PEALD Cycle:

  • BDEAS Pulse: BDEAS vapor is introduced into the reactor chamber for a specific duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.

  • Purge 1: The reactor is purged with an inert gas like Argon (Ar) for a set time (e.g., 2-4 seconds) to remove any unreacted BDEAS and gaseous byproducts.

  • N₂ Plasma Exposure: Nitrogen gas is introduced into the chamber, and a plasma is ignited for a predetermined duration. The reactive nitrogen species react with the adsorbed BDEAS layer to form a silicon nitride film.

  • Purge 2: The chamber is purged again with Ar to remove any remaining reactants and byproducts.

This cycle is repeated until the desired film thickness is achieved. The specific process parameters such as pulse times, purge times, plasma power, and temperature need to be optimized for the specific reactor and desired film properties.

Characterization of Deposited Films:

The properties of the deposited SiN films are critical and are typically characterized using the following techniques:

  • Ellipsometry: To measure the thickness and refractive index of the film.[4]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition, including the N/Si ratio and the concentration of impurities like carbon and oxygen.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To analyze the chemical bonding within the film.[4]

  • Wet Etch Rate (WER): The film is exposed to a dilute hydrofluoric acid (HF) solution to determine its etch resistance, a key parameter for SADP.[4]

Quantitative Data

The following tables summarize quantitative data for silicon-containing films deposited using aminosilane precursors, including BDEAS, relevant to SADP applications.

Table 1: Deposition Parameters and Film Properties of SiN from BDEAS

ParameterValueReference
Deposition Temperature100 - 400 °C[3]
PrecursorThis compound (BDEAS)[3]
Co-reactantN₂ Plasma[3]
Deposition TechniquePEALD[3]
Growth per Cycle (GPC)~0.6 Å/cycle
N/Si Ratio~0.98
Carbon ContentNo trace detected
Wet Etch Rate (in dilute HF)Lower than conventional methods

Table 2: Comparison of SiN Film Properties from Different Aminosilane Precursors

PropertyBDEASBTBAS (bis(tert-butylamino)silane)DSBAS (di(sec-butylamino)silane)Reference
Surface RoughnessLowerHigherLower[4][5]
Film DensityHigherLowerHigher[5]
Wet Etch RateLowerHigherLower[5]
Leakage CurrentLowerHigherLower[4]
Electric Breakdown FieldHigherLowerHigher[4]

Visualizations

Diagram 1: SADP Process Flow

SADP_Process_Flow cluster_start Initial Substrate cluster_mandrel Mandrel Formation cluster_deposition Spacer Deposition cluster_etch1 Spacer Etch cluster_removal Mandrel Removal cluster_transfer Pattern Transfer cluster_end Final Structure start Substrate mandrel Pattern Mandrel start->mandrel deposition Conformal SiN Deposition (using BDEAS) mandrel->deposition etch1 Anisotropic Etch deposition->etch1 removal Remove Mandrel etch1->removal transfer Etch Substrate removal->transfer end Final Pattern (Doubled Density) transfer->end

Caption: A simplified workflow of the Self-Aligned Double Patterning (SADP) process.

Diagram 2: PEALD Cycle for SiN Deposition using BDEAS

PEALD_Cycle cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 cluster_repeat Repeat Cycle step1 BDEAS Pulse and Adsorption step2 Argon Purge step1->step2 step3 N2 Plasma and Reaction step2->step3 step4 Argon Purge step3->step4 repeat Repeat for Desired Thickness step4->repeat repeat->step1

Caption: A typical Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for silicon nitride.

Conclusion

This compound has emerged as a compelling silicon precursor for the deposition of high-quality silicon nitride and silicon dioxide films in the context of Self-Aligned Double Patterning technology. Its ability to enable low-temperature deposition of highly conformal and dense films with excellent electrical properties makes it a suitable candidate for the fabrication of spacers in advanced semiconductor devices. The use of PEALD in conjunction with BDEAS provides the atomic-level control over film thickness and uniformity that is essential for the stringent requirements of SADP. As the industry continues to push the boundaries of miniaturization, the role of advanced precursors like BDEAS will become increasingly vital.

References

An In-depth Technical Guide to the Thermal Stability and Reactivity of Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is a liquid organoaminosilane precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[1] Its utility in processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) stems from a favorable combination of volatility, thermal stability within specific temperature windows, and controlled reactivity.[1][2] This guide provides a comprehensive overview of the thermal stability and reactivity of BDEAS, presenting available quantitative data, detailed experimental protocols for its application in thin-film deposition, and visualizations of key chemical pathways. Understanding these properties is critical for the safe handling, storage, and effective application of BDEAS in research and manufacturing environments.

Thermal Stability

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not widely available in published literature. However, its thermal stability can be inferred from its successful application in thermal ALD processes and from theoretical studies of similar aminosilane (B1250345) precursors.

This compound is known to be stable in sealed containers when stored under a dry, inert atmosphere.[3] Its application in thermal ALD for depositing silicon dioxide, in conjunction with an oxidant like ozone, is typically performed within a temperature window of 250°C to 350°C.[4][5] This indicates that BDEAS possesses sufficient thermal stability to be transported in the vapor phase without significant decomposition at these temperatures. Operating above this window can lead to thermal decomposition of the precursor, resulting in poor film quality.[5][6]

Theoretical studies on the closely related compound, bis(dimethylamino)silane (BDMAS), provide insights into the potential decomposition mechanisms of BDEAS. These studies suggest that the initial bond cleavage can occur at the Si-N, N-C, or Si-H bonds.[7][8] For BDMAS, the energy required to break the N-CH₃ bond is lower than that for the Si-N or Si-H bonds.[7][8] Upon decomposition, aminosilanes like BDMAS tend to form various methyleneimine and silanimine species.[1][7]

Quantitative Data on Thermal Properties

The following table summarizes the known thermal characteristics of this compound, largely derived from its application in ALD processes.

PropertyValueSource(s)
Boiling Point 70 °C @ 30 mm Hg[9]
Thermal ALD Window (SiO₂) 250 - 350 °C (with ozone)[4][5]
**PEALD Window (SiO₂) **100 - 250 °C (with O₂ plasma)[4]
PEALD Window (SiNₓ) ≤ 250 °C (with N₂ plasma)[3]

Reactivity

This compound is a reactive compound, a characteristic that is essential for its function as a precursor in deposition processes. Its reactivity is primarily centered around the silicon-nitrogen (Si-N) and silicon-hydrogen (Si-H) bonds.

Reactivity with Water (Hydrolysis)

BDEAS reacts with water and moisture in the air.[3] This hydrolysis reaction leads to the cleavage of the Si-N bonds, liberating diethylamine (B46881) and forming silanol (B1196071) intermediates.[10] These silanols are unstable and readily undergo condensation to form polysiloxane structures.[10] Due to this reactivity, BDEAS should be handled under a dry, inert atmosphere.[6]

Reactivity with Acids and Bases

This compound is incompatible with acids.[3] The amine ligands are basic and will react with acids, likely leading to the cleavage of the Si-N bond. While specific studies on the reactivity of BDEAS with bases are not detailed, aminosilanes can be susceptible to base-catalyzed reactions.

Reactivity with Oxidizing Agents

BDEAS reacts with oxidizing agents.[3] This reactivity is harnessed in ALD and CVD processes where oxidizing co-reactants such as ozone (O₃) or an oxygen (O₂) plasma are used to deposit silicon dioxide films.[4][11]

Reactivity with Alcohols

The Si-N bond in aminosilanes can react with alcohols in a process known as alcoholysis, leading to the formation of alkoxysilanes and the liberation of diethylamine. Additionally, under catalytic conditions, the Si-H bond can react with alcohols via dehydrogenative silylation.[12]

Summary of Reactivity
Reactant ClassReactivity and ProductsSource(s)
Water/Moisture Reacts to liberate diethylamine and form silanols, which condense to polysiloxanes.[3][10]
Acids Incompatible; reacts with the amine ligands.[3]
Oxidizing Agents Reacts with agents like ozone and oxygen plasma, a key reaction in SiO₂ deposition.[3][4][11]
Alcohols Can undergo alcoholysis at the Si-N bond or dehydrogenative silylation at the Si-H bond.[12]

Experimental Protocols

Detailed experimental protocols for the use of this compound are most readily available in the context of ALD and CVD for thin-film deposition.

Protocol for Thermal Atomic Layer Deposition of SiO₂

This protocol outlines a typical thermal ALD process for depositing silicon dioxide using BDEAS and ozone.

Materials and Equipment:

  • This compound (BDEAS) precursor

  • Ozone (O₃) gas

  • Inert purge gas (e.g., Nitrogen or Argon)

  • ALD reactor with substrate heating capability

  • Substrates (e.g., silicon wafers)

Procedure:

  • Substrate Preparation: Clean the silicon wafers to remove any organic and inorganic contaminants.

  • Reactor Setup: Place the cleaned substrates into the ALD reactor. Heat the substrates to the desired deposition temperature within the ALD window (250-350°C).[4][5]

  • ALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the reactor for a defined period (e.g., 1.0 second). The precursor is typically heated to ensure sufficient vapor pressure.[4] b. Purge: Purge the reactor with an inert gas for a set time (e.g., 2.0 seconds) to remove unreacted BDEAS and any gaseous byproducts.[4] c. Ozone Pulse: Introduce ozone into the reactor for a defined period to react with the adsorbed precursor on the substrate surface. d. Purge: Purge the reactor again with the inert gas to remove unreacted ozone and byproducts.

  • Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically around 0.10 nm/cycle.[4]

Protocol for Plasma-Enhanced Atomic Layer Deposition of SiNₓ

This protocol describes a typical PEALD process for depositing silicon nitride using BDEAS and a nitrogen plasma.

Materials and Equipment:

  • This compound (BDEAS) precursor

  • Nitrogen (N₂) gas (high purity)

  • Inert purge gas (e.g., Argon)

  • PEALD reactor equipped with a plasma source

  • Substrates (e.g., silicon wafers)

Procedure:

  • Substrate Preparation: Clean the substrates as described in the thermal ALD protocol.

  • Reactor Setup: Load the substrates into the PEALD reactor. Heat the substrates to the deposition temperature (e.g., ≤ 250°C).[3]

  • PEALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber. b. Purge: Purge the chamber with an inert gas to remove excess precursor and byproducts. c. Nitrogen Plasma: Introduce N₂ gas and apply RF power to generate a plasma for a specific duration, which then reacts with the surface-adsorbed species. d. Purge: Purge the reactor to remove any remaining reactants and byproducts.

  • Film Growth: Repeat the cycle to obtain the desired film thickness.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical pathways and experimental workflows for this compound.

Hydrolysis_Pathway BDEAS This compound SiH₂(NEt₂)₂ Silanol Silanol Intermediate SiH₂(OH)₂ BDEAS->Silanol + H₂O DEA Diethylamine 2 HN(C₂H₅)₂ Polysiloxane Polysiloxane (-SiH₂-O-)n Silanol->Polysiloxane Condensation (- H₂O) Water 2 H₂O

Caption: Proposed hydrolysis pathway of this compound.

Thermal_ALD_Workflow cluster_cycle One ALD Cycle Step1 Step 1: BDEAS Pulse (Adsorption) Step2 Step 2: Inert Gas Purge Step1->Step2 Step3 Step 3: Ozone Pulse (Reaction) Step2->Step3 Step4 Step 4: Inert Gas Purge Step3->Step4 Repeat Repeat n times Step4->Repeat Start Start Start->Step1 Repeat->Step1 Next Cycle End End Repeat->End Desired Thickness

Caption: Workflow for the thermal ALD of SiO₂ using BDEAS.

Decomposition_Analogy cluster_cleavage Initial Bond Cleavage (Theoretical) BDMAS Bis(dimethylamino)silane (BDMAS) (Analog) Si_N Si-N Bond Cleavage BDMAS->Si_N ΔH ≈ 87.4 kcal/mol N_C N-C Bond Cleavage BDMAS->N_C ΔH ≈ 80.6 kcal/mol Si_H Si-H Bond Cleavage BDMAS->Si_H ΔH ≈ 87.4 kcal/mol Products Decomposition Products (e.g., Methyleneimines, Silanimines) Si_N->Products N_C->Products Si_H->Products

Caption: Theoretical decomposition pathways for a BDEAS analog.

References

Bis(diethylamino)silane for low-temperature deposition of silicon dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Low-Temperature Silicon Dioxide Deposition Using Bis(diethylamino)silane

The deposition of high-quality silicon dioxide (SiO₂) films at low temperatures is crucial for a wide range of applications, including in the fabrication of sensitive electronic devices and for coating materials in the life sciences. This compound (BDEAS) has emerged as a key precursor for this purpose, enabling the formation of silicon-containing thin films at reduced thermal budgets.[1] This technical guide provides a comprehensive overview of the use of BDEAS for low-temperature SiO₂ deposition, focusing on the prevalent methods of plasma-enhanced and thermal atomic layer deposition (ALD).

Introduction to this compound (BDEAS)

This compound (H₂Si[N(C₂H₅)₂]₂) is a liquid silicon precursor notable for its high volatility and reactivity, which make it well-suited for vapor deposition techniques.[2] Its chemical structure, featuring two diethylamino ligands, strikes a balance between reactivity and thermal stability, which is essential for controlled film growth in processes like ALD and chemical vapor deposition (CVD).[1] BDEAS is a member of the aminosilane (B1250345) family of compounds, which are often preferred over chlorosilanes as they typically result in films with lower impurity levels, particularly chlorine, which can be detrimental to device performance.[2]

Deposition Methodologies

Two primary low-temperature techniques utilize BDEAS for SiO₂ deposition: Plasma-Enhanced Atomic Layer Deposition (PEALD) and Thermal Atomic Layer Deposition (TALD).

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is a versatile technique that allows for SiO₂ deposition at significantly lower temperatures than thermal methods, in some cases even at room temperature.[3][4] This is achieved by using plasma-generated reactive species as the co-reactant. For SiO₂ deposition with BDEAS, an oxygen (O₂) plasma is commonly used.[3][4][5] The high reactivity of the plasma species facilitates the chemical reactions required for film growth at lower thermal energy.[3][4] This makes PEALD particularly suitable for applications involving temperature-sensitive substrates.[3][4]

Thermal Atomic Layer Deposition (TALD)

In TALD, the deposition process is driven by thermal energy. When using BDEAS, ozone (O₃) is a common co-reactant.[2][6] The process operates within a specific "ALD window," a temperature range where self-limiting growth occurs, ensuring precise, layer-by-layer deposition.[1][2] While requiring higher temperatures than PEALD, TALD avoids potential plasma-induced damage to the substrate or growing film.

Experimental Protocols and Film Properties

The quality and characteristics of the deposited SiO₂ films are highly dependent on the specific deposition parameters. The following tables summarize quantitative data from various studies on PEALD and TALD processes using BDEAS.

Table 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ using BDEAS

ParameterValueReference
Precursor This compound (BDEAS)[3][4][5]
Co-reactant O₂ plasma[3][4][5]
Deposition Temperature 50 - 400 °C[2][5]
Growth Per Cycle (GPC) 0.10 - 0.15 nm/cycle[5]
Substrate Silicon wafers[3][4]
BDEAS Bubbler Temperature 20 °C[3][4]
Carrier Gas Argon (Ar)[3][4]
Plasma Power 1000 - 3000 W[7][8]

Table 2: Thermal Atomic Layer Deposition (TALD) of SiO₂ using BDEAS

ParameterValueReference
Precursor This compound (BDEAS)[2][6]
Co-reactant Ozone (O₃)[2][6]
Deposition Temperature 200 - 350 °C[2][6]
Growth Per Cycle (GPC) ~0.06 - 0.10 nm/cycle[2][6]
Substrate Silicon wafers[9]
Reactor Pressure 1 Torr[2]

Detailed Methodologies

A typical PEALD process for SiO₂ deposition using BDEAS and an O₂ plasma involves the following steps:[3][4][5]

  • BDEAS Pulse: A pulse of BDEAS vapor is introduced into the deposition chamber, where it adsorbs onto the substrate surface.

  • Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted BDEAS and byproducts.

  • O₂ Plasma Exposure: The substrate is exposed to an O₂ plasma. The reactive oxygen species react with the adsorbed BDEAS molecules to form a layer of SiO₂.

  • Purge: The chamber is purged again to remove reaction byproducts.

This four-step cycle is repeated to achieve the desired film thickness.

For TALD, the process is similar, with the O₂ plasma step being replaced by an ozone pulse.[2][6]

Visualizing the Deposition Process and Pathways

Experimental Workflow for PEALD of SiO₂

PEALD_Workflow cluster_cycle One ALD Cycle BDEAS_pulse BDEAS Pulse Purge1 Inert Gas Purge BDEAS_pulse->Purge1 Plasma_exposure O2 Plasma Exposure Purge1->Plasma_exposure Purge2 Inert Gas Purge Plasma_exposure->Purge2 Repeat Repeat Cycle? Purge2->Repeat Start Start Start->BDEAS_pulse End End Repeat->BDEAS_pulse Yes Repeat->End No

Caption: A flowchart of the Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for SiO₂.

Simplified Surface Reaction Pathway in ALD

Surface_Reaction cluster_surface Substrate Surface Initial_Surface Hydroxylated Surface (-OH groups) BDEAS_Adsorbed BDEAS Adsorbed (-SiH₂(NEt₂)₂) SiO2_Layer SiO₂ Layer Formed BDEAS_Vapor BDEAS Vapor BDEAS_Vapor->Initial_Surface Adsorption Oxidant Oxidant (O₂ Plasma or O₃) Oxidant->BDEAS_Adsorbed Reaction

Caption: A simplified diagram of the surface reaction steps during ALD of SiO₂.

Conclusion

This compound is a highly effective precursor for the low-temperature deposition of silicon dioxide thin films. Both PEALD and TALD methods offer precise control over film thickness and can produce high-quality SiO₂. The choice between PEALD and TALD will depend on the specific application requirements, particularly the thermal sensitivity of the substrate. The data and protocols summarized in this guide provide a solid foundation for researchers and professionals seeking to utilize BDEAS for their deposition needs.

References

An In-depth Technical Guide to Organoaminosilane Precursors for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organoaminosilane precursors for the deposition of high-quality thin films, a critical process in semiconductor manufacturing and various other advanced technological applications. This document details the properties of common precursors, experimental protocols for thin film deposition, and the resulting film characteristics to assist researchers and professionals in selecting and utilizing these compounds effectively.

Introduction to Organoaminosilane Precursors

Organoaminosilane precursors are a class of silicon-containing compounds that have become indispensable in modern thin film deposition techniques, particularly Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Their popularity stems from several advantages over traditional silicon sources like chlorosilanes, including reduced corrosivity, safer handling, and the ability to deposit high-purity films at lower temperatures.[1][2] These precursors are characterized by the presence of one or more amino ligands attached to a silicon atom, which dictates their reactivity and thermal properties.

The general structure of an organoaminosilane can be represented as R'nSi(NR2)4-n, where R' can be an alkyl group or hydrogen, and NR2 is an amino group. The nature of the R groups (e.g., methyl, ethyl, butyl) and the number of amino ligands significantly influence the precursor's volatility, thermal stability, and reactivity with co-reactants.[1] These characteristics, in turn, determine the deposition process window and the final properties of the deposited thin film.

Commonly employed organoaminosilane precursors include:

  • Bis(tert-butylamino)silane (BTBAS)

  • Bis(diethylamino)silane (BDEAS)

  • Tris(dimethylamino)silane (TDMAS)

  • Di(sec-butylamino)silane (DSBAS)

These precursors are primarily used to deposit silicon-containing thin films such as silicon dioxide (SiO2), silicon nitride (SiN), and silicon carbonitride (SiCN).

Precursor Properties and Deposition Characteristics

The selection of an appropriate organoaminosilane precursor is critical for achieving the desired film properties. Key precursor characteristics include vapor pressure and thermal stability.

Table 1: Physical and Thermal Properties of Selected Organoaminosilane Precursors

PrecursorAbbreviationMolecular FormulaBoiling Point (°C)Vapor Pressure (Torr @ °C)
Bis(tert-butylamino)silaneBTBASC8H22N2Si1671.15 @ 20[3]
This compoundBDEASC8H22N2SiNot specifiedHigh
Tris(dimethylamino)silaneTDMASC6H20N3SiNot specifiedNot specified
Di(sec-butylamino)silaneDSBASC8H22N2SiNot specifiedNot specified

The structure of the aminosilane (B1250345) precursor significantly impacts the deposition process and the resulting film quality. For SiO2 deposition, bis-aminosilanes like BTBAS and BDEAS generally exhibit superior performance compared to tris-aminosilanes like TDMAS.[1][4] BTBAS, for instance, offers a wide ALD temperature window from below 300°C to over 500°C.[1][4] In contrast, TDMAS can lead to poor ALD behavior and higher carbon incorporation in the deposited films.[4] For SiN deposition, DSBAS, which has a single amino ligand, has been shown to produce films with lower surface roughness, higher density, and lower wet etch rates compared to BTBAS.[5]

Thin Film Deposition: Methodologies and Film Properties

Organoaminosilanes are versatile precursors for various deposition techniques, including ALD and CVD (including PECVD).

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique based on sequential, self-limiting surface reactions. The process allows for atomic-level control over film thickness and produces highly conformal and uniform films.

Table 2: Comparative Data for ALD of SiO2 with Different Organoaminosilane Precursors

PrecursorCo-reactantDeposition Temp. (°C)Growth per Cycle (Å/cycle)Refractive Index
BTBASOzone300 - 525~1.0~1.46
BDEASO2 Plasma2001.14 - 1.23Not specified
TDMASOzone300 - 450~0.5Lower than 1.46 (suggests porosity)[4]
DSBASO2 Plasma100~1.8Not specified

Table 3: Comparative Data for PEALD of SiN with Different Organoaminosilane Precursors

PrecursorCo-reactantDeposition Temp. (°C)Growth per Cycle (Å/cycle)Film Density (g/cm³)Wet Etch Rate (nm/min in dilute HF)
BTBASN2 Plasma300Not specifiedLower than DSBASHigher than DSBAS
DSBASN2 Plasma300~0.4Higher than BTBAS≤2[6]
TDMASN2/H2 Plasma350Not specified2.4<1 (with H2 plasma post-anneal)[7]
Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. Plasma is used to enhance the chemical reaction rates of the precursors.

Organoaminosilanes like BTBAS are used as safer alternatives to silane (B1218182) for PECVD of SiN. The properties of the resulting films are highly dependent on the process parameters.

SiCN films can be deposited using organoaminosilane precursors, often in combination with a nitrogen source like ammonia (B1221849). The film composition and properties can be tuned by adjusting the gas flow ratios and deposition temperature.

Table 4: Properties of PECVD SiCN Films Deposited from Tetramethylsilane (TMS) and Ammonia

Deposition Temp. (°C)NH3/TMS RatioDeposition Rate (nm/min)Refractive Index
100 - 400020 - 33~2.1
100 - 400>05 - 251.78 - 1.90[8]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible thin film deposition.

Protocol 1: Atomic Layer Deposition of SiO2 using BDEAS and Ozone
  • Substrate Preparation: Load the substrate into the ALD reactor.

  • System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar or N2) to remove moisture and oxygen.

  • Deposition Cycle:

    • Step A (Precursor Pulse): Pulse BDEAS vapor into the chamber for 0.5 - 2.0 seconds.

    • Step B (Purge): Purge the chamber with inert gas for 2.0 - 5.0 seconds to remove unreacted precursor and byproducts.

    • Step C (Co-reactant Pulse): Pulse ozone (O3) into the chamber for 0.5 - 2.0 seconds.

    • Step D (Purge): Purge the chamber with inert gas for 3.0 - 6.0 seconds to remove unreacted co-reactant and byproducts.

  • Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved.

  • Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before removing the substrate.

Protocol 2: PECVD of SiN using BTBAS and Ammonia
  • Substrate Preparation: Place the substrate on the heated chuck in the PECVD chamber.

  • Process Conditions:

    • Substrate Temperature: 400 - 500 °C

    • Reactor Pressure: 1 - 2 Torr

    • RF Power: 0.5 - 1.0 W/cm²

  • Gas Flow:

    • Introduce BTBAS vapor into the chamber. The BTBAS source is typically heated (e.g., 55°C) to ensure adequate vapor pressure.

    • Introduce ammonia (NH3) and a carrier gas (e.g., N2 or He). The NH3:BTBAS flow ratio is a critical parameter, often greater than 5:1.[1]

  • Deposition: Ignite the plasma to initiate the deposition process. Continue for the desired time to achieve the target thickness.

  • Post-Deposition: Turn off the gas flows and RF power. Cool down the chamber under an inert atmosphere before unloading the substrate.

Protocol 3: PECVD of SiCN using Tetramethylsilane (TMS) and Ammonia
  • Substrate Preparation: Place the substrate in the PECVD reactor.

  • Process Conditions:

    • Substrate Temperature: 100 - 400 °C[8]

    • Base Pressure: < 4 x 10⁻³ Torr[8]

    • RF Power: 20 W[8]

  • Gas Flow:

    • Introduce TMS vapor at a partial pressure of 1.5 x 10⁻² Torr.[8]

    • Introduce ammonia (NH3) as the plasma-forming gas at a partial pressure of 6 x 10⁻³ Torr.[8]

  • Deposition: Initiate the plasma to begin film growth.

  • Cooldown and Unload: After the desired deposition time, extinguish the plasma and cool the reactor before removing the substrate.

Visualizing Deposition Mechanisms and Workflows

Understanding the underlying chemical processes and experimental workflows is essential for process optimization.

Signaling Pathways and Logical Relationships

ALD_Reaction_Mechanism Substrate Hydroxylated Surface (-OH) Precursor_Pulse Aminosilane Precursor Pulse (R'nSi(NR2)4-n) Chemisorption Surface Reaction: Precursor chemisorbs, releasing R2NH Precursor_Pulse->Chemisorption Purge1 Purge Chemisorption->Purge1 Surface_Intermediate Surface with Si-R'n and Si-H species Purge1->Surface_Intermediate Oxidant_Pulse Oxidant Pulse (e.g., O3, O2 plasma) Surface_Reaction2 Surface Reaction: Ligands removed, -OH groups reformed Oxidant_Pulse->Surface_Reaction2 Purge2 Purge Surface_Reaction2->Purge2 Final_Surface SiO2 Layer with Hydroxylated Surface Purge2->Final_Surface Cycle Repeat Cycle Final_Surface->Cycle

Caption: A typical four-step Atomic Layer Deposition (ALD) cycle.

Precursor_Structure_Influence Precursor_Structure Organoaminosilane Precursor Structure Num_Ligands Number of Amino Ligands Precursor_Structure->Num_Ligands Steric_Hindrance Steric Hindrance of Alkyl Groups Precursor_Structure->Steric_Hindrance Reactivity Reactivity Num_Ligands->Reactivity Fewer ligands can increase reactivity (e.g., DSBAS vs BTBAS for SiN) Steric_Hindrance->Reactivity Less hindrance can increase reactivity Thermal_Stability Thermal Stability Steric_Hindrance->Thermal_Stability Bulky groups can increase stability ALD_Window ALD Temperature Window Reactivity->ALD_Window Wider for optimal reactivity GPC Growth Per Cycle (GPC) Reactivity->GPC Film_Purity Film Purity Reactivity->Film_Purity Incomplete reactions can lead to impurities Thermal_Stability->ALD_Window Higher stability widens window ALD_Workflow Start Start Substrate_Prep Substrate Preparation (Cleaning, Loading) Start->Substrate_Prep Set_Params Set Process Parameters (Temp, Pressure, etc.) Substrate_Prep->Set_Params ALD_Cycle Perform ALD Cycles Set_Params->ALD_Cycle Precursor_Pulse Precursor Pulse ALD_Cycle->Precursor_Pulse Start Cycle Purge1 Purge Precursor_Pulse->Purge1 Reactant_Pulse Co-reactant Pulse Purge1->Reactant_Pulse Purge2 Purge Reactant_Pulse->Purge2 Check_Thickness Desired Thickness Reached? Purge2->Check_Thickness Check_Thickness->ALD_Cycle No Cooldown Cooldown and Unload Check_Thickness->Cooldown Yes Characterization Film Characterization (Ellipsometry, XPS, etc.) Cooldown->Characterization End End Characterization->End CVD_Process Gas_Inlet Precursor and Reactant Gas Inlet Transport Mass Transport to Substrate Gas_Inlet->Transport Adsorption Precursor Adsorption on Substrate Transport->Adsorption Surface_Reaction Surface Chemical Reactions (Thermally or Plasma Activated) Adsorption->Surface_Reaction Film_Growth Thin Film Growth Surface_Reaction->Film_Growth Desorption Byproduct Desorption Surface_Reaction->Desorption Substrate Heated Substrate Gas_Outlet Byproduct and Unreacted Gas Outlet Desorption->Gas_Outlet

References

Methodological & Application

Application Note: Atomic Layer Deposition of Silicon Dioxide (SiO₂) Using Bis(diethylamino)silane and Ozone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables the growth of conformal, pinhole-free films with atomic-level thickness control. This method is based on sequential, self-limiting surface reactions. The ALD of silicon dioxide (SiO₂) is crucial for a variety of applications, including gate dielectrics in microelectronics, encapsulation layers for sensitive devices, and high-quality insulating films. The use of bis(diethylamino)silane (BDEAS) as the silicon precursor and ozone (O₃) as the oxidant offers a robust process for depositing high-quality SiO₂ films at relatively low temperatures. This application note provides a detailed overview of the process, including experimental protocols and key deposition parameters.

Principle of the ALD Process

The ALD of SiO₂ using BDEAS and ozone is a binary process consisting of two self-limiting half-reactions. The process relies on the sequential exposure of the substrate to the BDEAS precursor and the ozone co-reactant, with each exposure step separated by an inert gas purge to remove any unreacted precursor or byproducts from the reaction chamber.

The first half-reaction involves the chemisorption of BDEAS onto a hydroxylated surface (-OH). The BDEAS molecule reacts with the surface hydroxyl groups, releasing diethylamine (B46881) (DEA) as a byproduct and leaving behind a silicon-containing species on the surface.[1] This reaction is self-limiting, as the BDEAS molecules will only react with the available surface sites.

The second half-reaction introduces ozone, which reacts with the surface-bound silicon species to form a silicon dioxide layer and regenerate the hydroxylated surface for the next ALD cycle. The overall reaction results in the deposition of a single layer of SiO₂ per cycle.

Quantitative Data Summary

The following table summarizes key quantitative data for the ALD of SiO₂ using BDEAS and ozone, compiled from various studies. This data provides a baseline for process development and optimization.

ParameterValueDeposition Temperature (°C)Notes
Growth Per Cycle (GPC) ~0.10 nm/cycle250 - 350Nearly constant within the ALD window.[2]
0.12 - 0.14 nm/cycle100 - 250For a similar process using O₂ plasma.[1]
~0.12 nm/cycle320Using Bis(ethyl-methyl-amino)silane (BEMAS) and ozone.[3]
ALD Temperature Window 250 - 350 °C-Defines the temperature range for self-limiting growth.[2]
BDEAS Saturation Dose 5 x 10⁶ L250 - 350Langmuir (1 L = 10⁻⁶ Torr·s).[2]
Ozone (O₃/O₂) Saturation Dose 5 x 10⁷ L250 - 350[2]
Refractive Index ~1.4435For a low-temperature electron-enhanced ALD process.[4]
Film Density 2.17 g/cm³320Using BEMAS and ozone.[3]
Leakage Current Density 2.4 x 10⁻⁸ A/cm² at -2 MV/cm350[2]
Oxide Trapped Charge Density 6.5 x 10¹¹ /cm²350[2]

Experimental Protocols

This section outlines a general protocol for the atomic layer deposition of SiO₂ using BDEAS and ozone in a typical ALD reactor.

Substrate Preparation
  • Cleaning: The substrate (e.g., silicon wafer) should be thoroughly cleaned to remove any organic and inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended.

  • Surface Hydroxylation: To ensure efficient precursor adsorption, the substrate surface should be rich in hydroxyl (-OH) groups. This is often achieved by the cleaning process itself or by a brief exposure to an oxygen plasma or ozone treatment prior to the first deposition cycle.

Precursor Handling and Delivery
  • BDEAS: this compound is a liquid precursor. It should be stored in a stainless steel bubbler and maintained at a constant temperature (e.g., room temperature) to ensure a stable vapor pressure. The precursor is delivered into the reactor chamber using an inert carrier gas (e.g., Ar or N₂).

  • Ozone: Ozone is typically generated in-situ from high-purity oxygen using an ozone generator. The concentration of ozone should be monitored and controlled.

Atomic Layer Deposition Cycle

The following steps constitute a single cycle of SiO₂ deposition. These steps are repeated to achieve the desired film thickness.

  • BDEAS Pulse: Introduce BDEAS vapor into the reaction chamber. The pulse time should be long enough to achieve saturation of the substrate surface. A typical pulse time is on the order of seconds.

  • Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted BDEAS and gaseous byproducts (diethylamine). The purge time must be sufficient to prevent chemical vapor deposition (CVD) reactions in the subsequent step.

  • Ozone Pulse: Introduce ozone into the reaction chamber. The ozone will react with the BDEAS molecules adsorbed on the surface. The pulse time should be adequate for the surface reaction to complete.

  • Purge 2: Purge the chamber again with an inert gas to remove any unreacted ozone and byproducts of the second half-reaction.

The duration of each step will depend on the specific reactor geometry, pumping speed, and process parameters. It is crucial to perform saturation experiments for both the BDEAS and ozone pulses to determine the optimal process window.

Visualizations

ALD Cycle Workflow

ALD_Cycle_Workflow cluster_cycle One ALD Cycle step1 Step 1: BDEAS Pulse (Precursor Adsorption) step2 Step 2: Inert Gas Purge (Remove Excess Precursor) step1->step2 step3 Step 3: Ozone Pulse (Oxidation Reaction) step2->step3 step4 Step 4: Inert Gas Purge (Remove Byproducts) step3->step4 step4->step1 Repeat for next cycle end_node End step4->end_node Desired Thickness Achieved start Start start->step1

Caption: Workflow diagram of a single ALD cycle for SiO₂ deposition.

Simplified Reaction Mechanism

Reaction_Mechanism cluster_surface Substrate Surface cluster_reactants Reactants & Byproducts surface_initial Hydroxylated Surface Si-OH surface_after_bdeas BDEAS Adsorbed Si-O-SiH₂(NEt₂) dea DEA (byproduct) HN(Et)₂ surface_initial->dea Release surface_after_ozone SiO₂ Layer Formed & Surface Re-hydroxylated Si-O-Si-OH byproducts_ozone Volatile Byproducts (e.g., H₂O, CO₂, N-species) surface_after_bdeas->byproducts_ozone Combustion surface_after_ozone->surface_initial Ready for next cycle bdeas BDEAS SiH₂(NEt₂)₂ bdeas->surface_initial Half-Reaction 1 ozone Ozone O₃ ozone->surface_after_bdeas Half-Reaction 2

Caption: Simplified surface reaction mechanism for SiO₂ ALD.

Conclusion

The atomic layer deposition of SiO₂ using this compound and ozone provides a reliable method for producing high-quality thin films with precise thickness control. The process is characterized by a well-defined ALD temperature window and self-limiting growth, making it suitable for a wide range of applications in research and industry. By carefully controlling the process parameters outlined in this note, researchers can achieve conformal and uniform SiO₂ films tailored to their specific needs.

References

Protocol for Chemical Vapor Deposition with Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the chemical vapor deposition (CVD) of silicon-based thin films using Bis(diethylamino)silane (BDEAS) as a precursor. BDEAS, with the chemical formula SiH₂(N(C₂H₅)₂)₂, is a liquid silicon precursor increasingly utilized for the deposition of high-quality silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films. Its appeal lies in its high vapor pressure and the potential for lower deposition temperatures compared to traditional silicon sources, making it suitable for applications on thermally sensitive substrates.[1][2] This protocol outlines the necessary safety precautions, experimental procedures, and expected outcomes for both thermal and plasma-enhanced CVD processes.

Safety and Handling of this compound

This compound is a flammable, corrosive, and moisture-sensitive liquid that requires strict safety protocols.[3][4] Adherence to these procedures is crucial for personnel safety.

1.1 Hazard Summary:

  • Flammability: BDEAS is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[5] All equipment should be properly grounded to prevent static discharge.[3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[5]

  • Reactivity: Reacts with water and moisture in the air to liberate flammable and potentially toxic diethylamine (B46881) vapors.[3][6] It is stable in sealed containers under a dry, inert atmosphere.[3]

  • Health Hazards: Avoid inhalation of vapors and mist.[3]

1.2 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory. Contact lenses should not be worn.[3][7]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended. Inspect gloves before use.[3][7]

  • Body Protection: A flame-resistant laboratory coat should be worn over personal clothing.[7]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-certified combination organic vapor/amine gas respirator is necessary.[3]

1.3 Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][6]

  • Handle in a chemical fume hood designed for hazardous materials.[6]

  • Use only non-sparking tools and explosion-proof equipment.[4][5]

  • Ensure emergency eye wash fountains and safety showers are readily accessible.[3]

Experimental Protocols

The following protocols are based on published data for plasma-enhanced deposition techniques, which can be adapted for plasma-enhanced chemical vapor deposition (PECVD). Thermal CVD may require higher substrate temperatures.

2.1 Substrate Preparation:

  • Thoroughly clean the substrates to remove organic and inorganic contaminants.

  • A standard RCA clean or sonication in acetone, followed by isopropyl alcohol, a deionized water rinse, and drying with nitrogen gas is recommended.[8]

2.2 General CVD Workflow Diagram:

CVD_Workflow General CVD Workflow for BDEAS cluster_prep System Preparation cluster_precursor Precursor Handling cluster_deposition Deposition Process cluster_post Post-Deposition Load Load Cleaned Substrate Pump Pump to Base Pressure (< 1E-6 Torr) Load->Pump Bubbler Heat BDEAS Bubbler (e.g., 45-60°C) Gases Introduce Carrier & Co-reactant Gases Pump->Gases Lines Heat Delivery Lines Bubbler->Lines Lines->Gases Stabilize Stabilize Pressure & Flow Gases->Stabilize Deposit Ignite Plasma (PECVD) & Initiate Deposition Stabilize->Deposit Cooldown Cool Substrate (in Vacuum or Inert Gas) Deposit->Cooldown Vent Vent Chamber with N2 Cooldown->Vent Unload Unload Coated Substrate Vent->Unload

Caption: Logical workflow for the safe and effective use of BDEAS in a CVD process.

2.3 Protocol for Silicon Nitride (SiNₓ) Deposition (PECVD):

  • System Preparation: Load the cleaned substrate into the PECVD chamber and pump down to a base pressure below 1 x 10⁻⁶ Torr.[8]

  • Precursor Handling: Heat the BDEAS stainless steel bubbler to a stable temperature (e.g., 60°C) to ensure consistent vapor pressure.[2] The precursor delivery lines should also be heated to prevent condensation.[5]

  • Gas Introduction: Introduce a carrier gas, such as Argon (Ar) or Nitrogen (N₂), through the BDEAS bubbler to transport the precursor vapor into the chamber.[2][3] Simultaneously, introduce the co-reactant gas, typically ammonia (B1221849) (NH₃) or a nitrogen (N₂) plasma, into the chamber.[7]

  • Deposition: Set the substrate temperature, typically in the range of 100-400°C for plasma-enhanced processes.[2] Once gas flows and chamber pressure are stable, ignite the plasma by applying RF power. The plasma dissociates the precursor and co-reactant molecules, leading to the deposition of a SiNₓ film on the substrate.[8]

  • Post-Deposition: Turn off the RF power, stop the precursor and co-reactant gas flows, and allow the substrate to cool under vacuum or in an inert gas flow before venting the chamber with nitrogen and unloading.[8]

2.4 Protocol for Silicon Dioxide (SiO₂) Deposition (PECVD/RP-ALD based):

  • System Preparation: Follow the same procedure as for SiNₓ deposition.

  • Precursor Handling: Heat the BDEAS bubbler to a stable temperature, for instance, 45°C.[5] Ensure delivery lines are also heated.

  • Gas Introduction: Use a carrier gas (e.g., N₂) to transport the BDEAS vapor.[5] The co-reactant is typically an oxygen (O₂) plasma or ozone (O₃).[1][9]

  • Deposition: Set the substrate temperature, generally between 100-350°C for plasma-based methods.[10] After stabilizing gas flows and pressure, ignite the oxygen plasma to initiate SiO₂ film growth.

  • Post-Deposition: Follow the same cooldown and venting procedure as for SiNₓ deposition.

Process Parameters and Film Properties

The following tables summarize quantitative data from various studies on the deposition of SiNₓ and SiO₂ films using BDEAS, primarily from plasma-enhanced atomic layer deposition (PEALD) and remote plasma ALD (RP-ALD) which can inform PECVD process development.

Table 1: Process Parameters for SiNₓ and SiO₂ Deposition using BDEAS

ParameterSiNₓ DepositionSiO₂ DepositionReference(s)
Deposition Method PEALD / PE-spatial-ALDRP-ALD / PE-ALD[2][3],[1][5]
Substrate Temperature 100 - 300 °C100 - 350 °C[2][3],[10]
BDEAS Bubbler Temp. Room Temperature - 60 °C45 °C[2][3],[5]
Chamber Pressure 300 mTorr - Atmospheric100 Pa (approx. 750 mTorr)[2],[5]
BDEAS Carrier Gas Ar or N₂N₂[2][3],[5]
Carrier Gas Flow Rate 25 - 150 sccm (bubbling)120 sccm (carry) + 400 sccm (dilute)[3],[5]
Co-reactant Gas N₂ Plasma or NH₃O₂ Plasma or O₃[3][7],[1][5]
Co-reactant Flow Rate 8000 sccm (N₂ for plasma)150 sccm (O₂)[3],[5]
RF Power 400 W (13.56 or 162 MHz)1000 - 3000 W[2],[5]

Table 2: Resulting Film Properties

PropertySiNₓ FilmSiO₂ FilmReference(s)
Refractive Index ~1.86 - 2.00~1.46 - 1.47[11],[5]
Film Density ~2.8 g/cm³~2.15 g/cm³,[12]
N/Si Ratio Stoichiometric achievableN/A[2]
Carbon Content < 2% (at 400°C)Low, not specified
Wet Etch Rate (dilute HF) Low (e.g., ~1.5 nm/min)~0.3 - 1.6 nm/s (annealed)[13],[5]
Dielectric Constant ~7.5~3.9 - 4.0[4],[9]

Conclusion

This compound is a versatile precursor for the chemical vapor deposition of both silicon nitride and silicon dioxide thin films. The protocols provided, derived primarily from plasma-enhanced deposition studies, offer a robust starting point for process development. The key advantages of using BDEAS include the potential for low-temperature deposition and the ability to produce high-purity, conformal films with excellent electrical and physical properties.[2] Proper safety precautions are paramount when handling this reactive and hazardous material. By carefully controlling the deposition parameters outlined in this guide, researchers can effectively utilize BDEAS to fabricate high-quality silicon-based films for a variety of applications in research and drug development, such as biocompatible coatings and dielectric layers in advanced devices.

References

Application Notes and Protocols for the Synthesis of Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is an organoaminosilane precursor widely utilized in the semiconductor industry.[1] Its properties as a liquid silicon precursor make it ideal for the low-temperature deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.[2][3] The synthesis of BDEAS typically involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) ((C₂H₅)₂NH).[1] This document provides detailed protocols for this synthesis, summarizing key quantitative data and outlining the necessary safety precautions for handling the hazardous materials involved.

The general reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diethylamine attacks the silicon atom of dichlorosilane, displacing the chlorine atoms.[4] The hydrochloric acid (HCl) byproduct is neutralized by an excess of diethylamine, which also serves to drive the reaction to completion, forming diethylamine hydrochloride as a salt byproduct.[1][5]

Overall Reaction: SiH₂Cl₂ + 4 (C₂H₅)₂NH → SiH₂(N(C₂H₅)₂)₂ + 2 (C₂H₅)₂NH₂Cl

Data Presentation: Synthesis Parameters

The following table summarizes various reported conditions and outcomes for the synthesis of this compound, providing a comparative overview for process optimization.

ParameterMethod 1 (Solvent & Catalyst)Method 2 (Solvent-Free)Method 3 (Organolithium Route)Method 4 (Optimized)
Primary Reactants Dichlorosilane, DiethylamineDichlorosilane, DiethylamineDiethylamine, Organolithium, DichlorosilaneDichlorosilane, Diethylamine
Solvent Hexane[1][6]None (excess Diethylamine)[5]Not specified (likely an ether)[1]Not specified
Catalyst/Reagent Clay Catalyst[1][6]None[5]Organolithium[1]None
Temperature (°C) 40 to 60[1][6]0 to 10[5]-80 to -30 (Step 1), -50 to -30 (Step 2)[1][7]4.67[8]
Reaction Time 5-10 hours[1][6]Not specified10-12 hours (Step 1), 2-6 hours (Step 2)[1][7]~18 minutes[8]
Reported Yield (%) up to 85[5]Not specifiedup to 87.5[1]~74.6[8]
Reported Purity (%) Not specified99.5[5]96.3[1]Not specified
Reference CN108084219B[5][6]CN115073507A[5]CN117567495A[1][7]IEEE Xplore[8]

Experimental Protocols

3.1. Safety Precautions

  • Dichlorosilane (SiH₂Cl₂): A toxic, flammable, and corrosive gas that can self-ignite in air and reacts violently with water and other compounds containing active hydrogen atoms.[1][9]

  • This compound (BDEAS): Moisture-sensitive and should be handled under an inert atmosphere.[10]

  • Handling: All manipulations must be performed in a well-ventilated fume hood or glovebox under an inert atmosphere (e.g., high-purity nitrogen or argon) using thoroughly dried glassware and Schlenk line techniques.[5][10]

  • Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, flame-retardant antistatic protective clothing, and appropriate chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[4]

3.2. Protocol 1: Synthesis using Hexane (B92381) and Clay Catalyst

This protocol is adapted from patent literature and utilizes a solvent and catalyst.[1][6]

Materials:

  • Dichlorosilane (SiH₂Cl₂) (100 parts by weight)[6]

  • Anhydrous Diethylamine ((C₂H₅)₂NH) (600 parts by weight)[6]

  • Anhydrous Hexane (2000 parts by weight)[6]

  • Clay catalyst (10-20 parts by weight)[6]

  • High-purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating/cooling bath

  • Schlenk line for inert atmosphere operations

  • Sintered glass funnel for filtration

Procedure:

  • Setup: Assemble and flame-dry the glassware under vacuum, then backfill with high-purity nitrogen. Ensure the system is connected to a bubbler to monitor gas flow.[1]

  • Charging Reactor: Under a positive nitrogen pressure, charge the reaction flask with anhydrous hexane and the clay catalyst.[1][6]

  • Reactant Addition: Begin stirring and adjust the temperature of the mixture to 40-60 °C.[6] Slowly add dichlorosilane to the stirred mixture. Following this, add the diethylamine dropwise from the dropping funnel while carefully maintaining the reaction temperature.[1][6]

  • Reaction: After the complete addition of diethylamine, maintain the reaction mixture at 40-60 °C with continuous stirring for 5-10 hours to ensure the reaction goes to completion.[6]

  • Workup and Filtration: Cool the reaction mixture to room temperature. The solid diethylamine hydrochloride byproduct will have precipitated. Filter the mixture under an inert atmosphere using a sintered glass funnel to remove the salt.[1][4]

  • Purification: The filtrate, containing the crude BDEAS in hexane, is transferred to a distillation apparatus. The product is purified by fractional distillation to remove the solvent and other impurities.[1][10]

3.3. Protocol 2: Solvent-Free Synthesis

This protocol uses an excess of diethylamine as both a reactant and a solvent.[5]

Materials:

  • Dichlorosilane (SiH₂Cl₂)

  • Anhydrous Diethylamine ((C₂H₅)₂NH) (in excess)

  • High-purity nitrogen gas

Equipment:

  • Same as Protocol 1, with the addition of a vacuum pump for distillation.

Procedure:

  • Setup: Ensure all glassware is thoroughly dried and the reaction is set up under an inert nitrogen atmosphere.[5]

  • Charging Reactor: Charge the reaction flask with an excess of anhydrous diethylamine.[5]

  • Reactant Addition: Cool the stirred diethylamine to between 0-10 °C. Slowly add dichlorosilane dropwise to the flask, ensuring the temperature is maintained throughout the addition.[5]

  • Reaction: Continue stirring after the addition is complete. The reaction progress can be monitored by suitable analytical methods like GC-MS.

  • Filtration: Once the reaction is complete, filter the mixture under an inert atmosphere to remove the precipitated diethylamine hydrochloride.[5]

  • Purification: The crude BDEAS filtrate is purified by fractional distillation under reduced pressure.[5][10] This separates the final product from any remaining diethylamine and other volatile impurities. The boiling point is reported in the range of 70-80 °C at reduced pressure.[2][10] A purity of 99.5% can be achieved with this method.[5][10]

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Purification cluster_analysis Final Product setup 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) charge 2. Charge Reactor (Solvent, Catalyst, Reactants) setup->charge react 3. Controlled Reaction (Temperature & Stirring) charge->react filter 4. Filtration (Remove Byproduct Salt) react->filter distill 5. Fractional Distillation (Under Reduced Pressure) filter->distill characterize 6. Characterization (GC-MS, NMR) distill->characterize store 7. Inert Storage characterize->store

Caption: Experimental workflow for BDEAS synthesis.

reaction_pathway R1 SiH₂Cl₂ (Dichlorosilane) P1 SiH₂(N(C₂H₅)₂)₂ (this compound) R1->P1 + P2 2 (C₂H₅)₂NH₂Cl (Diethylamine Hydrochloride) R2 4 (C₂H₅)₂NH (Diethylamine) R2->P2 +

Caption: Synthesis reaction of BDEAS.

Characterization

The identity and purity of the final this compound product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components and assess purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to confirm the molecular structure and detect impurities.[10]

References

Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of Hafnium Silicate Films Using BDEAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deposition of high-quality hafnium silicate (B1173343) (HfSixOy) thin films at low temperatures using Atomic Layer Deposition (ALD). The protocols specifically focus on the use of Bis(diethylamino)silane (BDEAS) as the silicon precursor and Tetrakis(diethylamino)hafnium (TDEAH) as the hafnium precursor.

Introduction

Hafnium silicate is a high-k dielectric material of significant interest for applications in modern electronics, including gate dielectrics in transistors and coatings for biomedical devices. Atomic Layer Deposition (ALD) offers precise, atomic-level control over film thickness and composition, making it an ideal technique for depositing uniform and conformal hafnium silicate films. The use of BDEAS as a silicon precursor allows for low-temperature deposition, which is crucial for applications involving thermally sensitive substrates. The ALD process for hafnium silicate using BDEAS and a hafnium precursor typically occurs within a temperature window of 200-250°C.[1]

Data Presentation

The following tables summarize the key deposition parameters and resulting film properties for the ALD of hafnium silicate using BDEAS and TDEAH with ozone as the oxidant.

Table 1: ALD Process Parameters

ParameterValueNotes
Hafnium Precursor Tetrakis(diethylamino)hafnium (TDEAH)Liquid precursor
Silicon Precursor This compound (BDEAS)Liquid precursor
Oxidant Ozone (O₃) or Oxygen (O₂) PlasmaOzone is commonly used with these precursors.[1]
Deposition Temperature 200 - 250 °COverlapping ALD window for HfO₂ and SiO₂.[1]
Substrates Silicon wafers, glass, various metalsDependent on the application.
Carrier Gas Nitrogen (N₂) or Argon (Ar)High purity (99.999% or higher).

Table 2: Precursor Pulse and Purge Times (Representative)

Precursor/ReactantPulse Time (seconds)Purge Time (seconds)
TDEAH1.0 - 2.05.0 - 10.0
BDEAS1.0[1]5.0[1]
Ozone (O₃)1.0 - 2.05.0 - 10.0

Note: Optimal pulse and purge times may vary depending on the specific ALD reactor geometry and should be determined empirically.

Table 3: Film Properties as a Function of Composition

HfO₂:SiO₂ Cycle RatioHf/(Hf+Si) Atomic RatioGrowth Per Super-Cycle (Å/cycle)Dielectric Constant (k)
1:1~0.50~1.0 - 1.2~12 - 15
2:1~0.67~1.2 - 1.5~15 - 18
5:1~0.83~1.5 - 1.8~18 - 22

Note: The values presented are representative and can be influenced by deposition conditions and post-deposition annealing.

Experimental Protocols

Protocol 1: ALD of Hafnium Silicate with Controlled Composition

This protocol describes the deposition of hafnium silicate films with varying compositions by controlling the ratio of HfO₂ and SiO₂ ALD cycles in a "super-cycle."

1. Substrate Preparation:

  • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

  • Load the substrate into the ALD reactor.

2. Reactor Setup and Precursor Handling:

  • Set the reactor temperature to the desired deposition temperature within the 200-250 °C window.

  • Heat the TDEAH and BDEAS precursor bubblers to an appropriate temperature to achieve sufficient vapor pressure (typically 70-80 °C for TDEAH and 40-50 °C for BDEAS).

  • Set the carrier gas (N₂ or Ar) flow rate through the precursor bubblers.

3. ALD Super-Cycle for Hafnium Silicate Deposition:

  • A "super-cycle" consists of 'x' cycles of HfO₂ deposition followed by 'y' cycles of SiO₂ deposition. The ratio of x:y determines the final film composition.

  • HfO₂ Sub-Cycle (repeated 'x' times):

    • TDEAH Pulse: Introduce TDEAH vapor into the reactor for 1.0 - 2.0 seconds.

    • N₂ Purge: Purge the reactor with N₂ for 5.0 - 10.0 seconds to remove unreacted precursor and byproducts.

    • O₃ Pulse: Introduce ozone into the reactor for 1.0 - 2.0 seconds.

    • N₂ Purge: Purge the reactor with N₂ for 5.0 - 10.0 seconds.

  • SiO₂ Sub-Cycle (repeated 'y' times):

    • BDEAS Pulse: Introduce BDEAS vapor into the reactor for 1.0 second.[1]

    • N₂ Purge: Purge the reactor with N₂ for 5.0 seconds.[1]

    • O₃ Pulse: Introduce ozone into the reactor for 1.0 - 2.0 seconds.

    • N₂ Purge: Purge the reactor with N₂ for 5.0 - 10.0 seconds.

  • Repeat the super-cycle until the desired film thickness is achieved. For example, a 2:1 HfO₂:SiO₂ cycle ratio can be used to achieve a specific composition.[1]

4. Post-Deposition Annealing (Optional):

  • After deposition, the film can be annealed in a nitrogen or forming gas atmosphere at temperatures ranging from 400 to 800 °C to improve film density and electrical properties.

Mandatory Visualizations

ALD_Reaction_Mechanism cluster_surface Substrate Surface cluster_gas Gas Phase Hydroxylated_Surface Hydroxylated Surface (-OH groups) BDEAS_gas BDEAS Precursor SiH₂(N(C₂H₅)₂)₂ Surface_Adsorption BDEAS adsorbs on -OH site BDEAS_gas->Surface_Adsorption Pulse BDEAS DEA_gas Diethylamine byproduct HN(C₂H₅)₂ Oxidant_gas Ozone (O₃) Surface_Reaction Ozone reacts with surface species Oxidant_gas->Surface_Reaction Pulse Ozone Byproducts_gas Volatile Byproducts (H₂O, CO₂, N₂) Surface_Adsorption->DEA_gas Ligand Exchange Surface_with_Si Surface with Si-H and -N(C₂H₅)₂ groups Surface_Adsorption->Surface_with_Si Forms Si-O bond Surface_with_Si->Surface_Reaction Surface_Reaction->Byproducts_gas Combustion of ligands SiO2_Surface SiO₂ Layer with -OH surface Surface_Reaction->SiO2_Surface Forms SiO₂ and regenerates -OH

Caption: Proposed reaction mechanism for SiO₂ ALD using BDEAS.

ALD_Experimental_Workflow cluster_ALD_cycle ALD Super-Cycle Start Start Substrate_Preparation Substrate Cleaning and Loading Start->Substrate_Preparation Reactor_Setup Set Temperature (200-250°C) Substrate_Preparation->Reactor_Setup Define_Supercycle Define HfO₂:SiO₂ Cycle Ratio (x:y) Reactor_Setup->Define_Supercycle HfO2_Cycle HfO₂ Sub-Cycle (x times) 1. TDEAH Pulse 2. N₂ Purge 3. O₃ Pulse 4. N₂ Purge Define_Supercycle->HfO2_Cycle SiO2_Cycle SiO₂ Sub-Cycle (y times) 1. BDEAS Pulse 2. N₂ Purge 3. O₃ Pulse 4. N₂ Purge HfO2_Cycle->SiO2_Cycle Check_Thickness Desired Thickness Reached? SiO2_Cycle->Check_Thickness Check_Thickness->HfO2_Cycle No Post_Anneal Post-Deposition Annealing (Optional) Check_Thickness->Post_Anneal Yes Characterization Film Characterization (Ellipsometry, XPS, etc.) Post_Anneal->Characterization End End Characterization->End

Caption: Experimental workflow for Hf-silicate ALD.

References

Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride using Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiNₓ) thin films are crucial in a variety of advanced technological applications, from semiconductor devices and photonic integrated circuits to the burgeoning field of biomedical engineering.[1][2][3] Plasma-Enhanced Atomic Layer Deposition (PEALD) has emerged as a superior technique for depositing high-quality SiNₓ films at lower temperatures compared to traditional chemical vapor deposition (CVD) methods.[4] This allows for deposition on thermally sensitive substrates, a critical requirement for many modern applications.

Among the various precursors available for silicon nitride deposition, bis(diethylamino)silane (BDEAS) has garnered significant interest. This aminodisilane (B14274064) precursor offers a wide processing window, from 100°C to 400°C, and can yield high-quality films with good thermal stability.[2] For professionals in drug development and biomedical research, PEALD SiNₓ coatings are particularly promising due to their biocompatibility, chemical inertness, and potential for creating antibacterial and bioactive surfaces on medical implants and devices.[1][5][6][7] Silicon nitride surfaces have been shown to inhibit bacterial proliferation while promoting the growth of bone tissue, making them an excellent candidate for enhancing the performance and safety of medical implants.[3][6] Furthermore, the precision of PEALD allows for the creation of ultra-thin, conformal coatings on complex 3D structures, such as those found in microfluidic devices for drug delivery or biosensors.[1]

These application notes provide a comprehensive overview of the PEALD process for silicon nitride using BDEAS, including detailed experimental protocols, a summary of key process parameters and resulting film properties, and essential safety information.

Quantitative Data Summary

The following tables summarize key deposition parameters and the corresponding properties of silicon nitride films grown by PEALD using this compound (BDEAS) and a nitrogen plasma. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: PEALD SiNₓ Deposition Parameters

ParameterValueSource
Precursor This compound (BDEAS)[2][8]
Reactant N₂ Plasma[2][8]
Deposition Temperature 150 - 400 °C[2][8]
BDEAS Pulse Time Saturation behavior observed[8]
N₂ Plasma Exposure Time 6 s (optimized at 400°C)[2]
Plasma Frequency 13.56 MHz or 162 MHz (VHF)[9]

Table 2: Resulting PEALD SiNₓ Film Properties

PropertyValueDeposition ConditionsSource
Growth Per Cycle (GPC) 0.19 Å250 °C[8]
0.22 Å200 °C[8]
0.31 Å150 °C[8]
Refractive Index (@ 390 nm) 1.92400 °C, 6s N₂ plasma[2]
N:Si Ratio 0.963400 °C, 6s N₂ plasma[2]
Carbon Impurity 13.7 at.%200 °C[8]
14.3 at.%400 °C, 6s N₂ plasma[2]
Oxygen Impurity 4.7 at.% (lowest)200 °C[8]
10.7 at.%400 °C, 6s N₂ plasma[2]
Wet Etch Rate (dilute HF) Lower with 162 MHz plasma100 - 300 °C[9]

Experimental Protocols

The following protocols provide a detailed methodology for the plasma-enhanced atomic layer deposition of silicon nitride using this compound.

Substrate Preparation
  • Cleaning: Begin with a standard cleaning procedure for the chosen substrate (e.g., silicon wafers). A common method is the RCA clean to remove organic and metallic contaminants.

  • Native Oxide Removal: For silicon substrates, perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer and create a hydrogen-terminated surface. This step is crucial for achieving a uniform and high-quality initial growth surface.

  • Loading: Immediately transfer the cleaned and dried substrate into the ALD reactor to minimize re-oxidation and contamination.

PEALD Process Cycle

The PEALD process for SiNₓ deposition is a cyclical process, with each cycle consisting of four distinct steps. The number of cycles determines the final film thickness.

  • BDEAS Precursor Pulse:

    • Introduce BDEAS vapor into the reactor chamber. The BDEAS is typically held in a stainless steel bubbler at room temperature, and an inert carrier gas (e.g., Argon) is used to transport the precursor vapor to the chamber.

    • Pulse Duration: The pulse duration should be sufficient to achieve saturation of the substrate surface with the precursor. This can be determined experimentally by varying the pulse time and observing the growth per cycle.

  • Purge 1:

    • After the BDEAS pulse, purge the reactor chamber with an inert gas (e.g., Argon or Nitrogen).

    • Purge Duration: The purge time must be long enough to remove all unreacted BDEAS molecules and any gaseous byproducts from the chamber.

  • N₂ Plasma Exposure:

    • Introduce nitrogen gas into the chamber and apply radio frequency (RF) power to generate a plasma. The energetic nitrogen species react with the adsorbed BDEAS on the substrate surface to form a layer of silicon nitride.

    • Plasma Parameters: The plasma power and exposure time are critical parameters that influence the film properties. Higher plasma power can lead to more energetic ions that may damage the growing film.[10]

  • Purge 2:

    • Following the plasma exposure, purge the chamber again with an inert gas to remove any remaining reactive species and byproducts before initiating the next cycle.

Repeat: The entire four-step cycle is repeated until the desired film thickness is achieved.

Visualizations

Experimental Workflow

PEALD_Workflow cluster_prep Substrate Preparation cluster_peald PEALD Cycle cluster_char Film Characterization Clean Substrate Cleaning (e.g., RCA) HF_dip Native Oxide Removal (HF dip) Clean->HF_dip Load Load into ALD Reactor HF_dip->Load BDEAS_pulse 1. BDEAS Pulse Load->BDEAS_pulse Purge1 2. Inert Gas Purge BDEAS_pulse->Purge1 N2_plasma 3. N₂ Plasma Exposure Purge1->N2_plasma Purge2 4. Inert Gas Purge N2_plasma->Purge2 Purge2->BDEAS_pulse Repeat n times Characterization Analyze Film Properties Purge2->Characterization

Caption: Workflow for PEALD of SiNₓ using BDEAS.

Proposed Surface Reaction Mechanism

Reaction_Mechanism cluster_surface Substrate Surface cluster_reactants Reactants Start_Surface Initial Surface (N-H bonds) BDEAS_adsorbed BDEAS Adsorption (Reacts with >NH sites) Start_Surface->BDEAS_adsorbed SiN_layer SiNₓ Layer Formed (Ligands removed) BDEAS_adsorbed->SiN_layer New_surface New N-H Surface SiN_layer->New_surface New_surface->BDEAS_adsorbed Next Cycle BDEAS BDEAS Pulse BDEAS->BDEAS_adsorbed N2_Plasma N₂ Plasma N2_Plasma->SiN_layer

Caption: Surface reaction mechanism in PEALD of SiNₓ.

Safety and Handling: this compound (BDEAS)

This compound is a flammable and corrosive liquid that requires careful handling in a laboratory setting.[11] Adherence to safety protocols is crucial for the protection of all personnel.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) should be worn.[12][13]

  • Body Protection: A flame-resistant laboratory coat should be worn over personal clothing.[12]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. In case of inadequate ventilation, a NIOSH-certified respirator is necessary.[12][13]

2. Handling and Storage:

  • Handle BDEAS under an inert gas atmosphere (e.g., argon or nitrogen).[13]

  • Keep the container tightly closed when not in use.[12]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11][13]

  • BDEAS reacts with water and moisture, which can release flammable gases and toxic fumes.[12] Avoid contact with water, alcohols, acids, and oxidizing agents.[11][13]

  • Ground and bond containers and receiving equipment to prevent static discharge.[11]

3. Disposal:

  • Dispose of BDEAS and any contaminated materials in accordance with local, state, and federal regulations.

  • The primary method for neutralization in a laboratory setting is through controlled hydrolysis, followed by neutralization of the acidic byproducts. This should only be performed by trained personnel.[14]

  • For final disposal, contact a licensed waste disposal facility.[14][15]

Disclaimer: This information is intended for educational purposes only. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines before handling this chemical.

References

Application Notes and Protocols for BDEAS in Self-Aligned Double Patterning (SADP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Semiconductor Process Engineers

Introduction

Self-Aligned Double Patterning (SADP) is a critical enabling technology for continued scaling in semiconductor manufacturing, allowing the fabrication of features with pitches smaller than the resolution limit of conventional lithography. A key step in the SADP workflow is the conformal deposition of a spacer material, which defines the final critical dimension. Bis(diethylamino)silane (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is a versatile precursor for the deposition of high-quality silicon-containing thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiN), at low temperatures. Its high vapor pressure and thermal stability make it an excellent candidate for Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD), enabling the precise thickness control and conformality required for advanced SADP processes.[1]

This document provides detailed application notes and experimental protocols for the use of BDEAS in the SADP process for fabricating dense line-space patterns.

Data Presentation

BDEAS Precursor Properties
PropertyValue
Chemical FormulaSiH₂(N(C₂H₅)₂)₂
Molecular Weight174.36 g/mol
AppearanceColorless liquid
Boiling Point70 °C @ 30 mmHg
Vapor Pressure~3 Torr @ 20 °C
Typical Deposition Parameters for BDEAS-based Films
ParameterSiO₂ (PEALD)SiN (PEALD)
Precursor BDEAS, O₂ plasmaBDEAS, N₂ plasma
Deposition Temperature 100 - 400 °C200 - 400 °C
BDEAS Pulse Time 1.0 - 2.0 s0.5 - 2.0 s
Reactant Pulse Time 2.0 - 8.0 s (O₂ plasma)5.0 - 10.0 s (N₂ plasma)
Plasma Power 100 - 300 W100 - 400 W
Growth per Cycle (GPC) 0.8 - 1.7 Å/cycle0.3 - 1.0 Å/cycle
Refractive Index ~1.46~1.9 - 2.0
Film Density ~2.2 g/cm³~2.5 - 2.8 g/cm³
Etch Selectivity of BDEAS-Deposited Films in SADP

The success of the SADP process is critically dependent on the etch selectivity between the spacer, mandrel, and underlying layers. Below are typical etch selectivity values for SiO₂ and SiN spacers in relevant plasma chemistries.

Spacer MaterialMandrel/Substrate MaterialEtch Gas ChemistryTypical Etch Selectivity (Spacer:Mandrel/Substrate)
SiO₂ Amorphous Carbon (a-C)O₂/N₂ plasmaHigh (>20:1)
SiO₂ Silicon (Si)Fluorocarbon (e.g., CF₄, CHF₃) plasmaModerate to High (5:1 to >20:1)
SiN Amorphous Carbon (a-C)O₂/N₂ plasmaHigh (>20:1)
SiN Silicon (Si)HBr/O₂ plasmaHigh (>15:1)
SiN SiO₂Hot Phosphoric AcidHigh (>50:1)

Experimental Protocols

Protocol 1: SiO₂ Spacer Deposition using PEALD with BDEAS for SADP

This protocol describes the deposition of a conformal SiO₂ spacer on a patterned mandrel.

1. Substrate Preparation:

  • Start with a silicon wafer with a patterned mandrel structure. The mandrel can be made of amorphous carbon (a-C) or other materials with high etch selectivity to the SiO₂ spacer.
  • Ensure the wafer is clean and free of organic residues by performing a standard pre-deposition clean.

2. PEALD System Preparation:

  • Load the BDEAS precursor into a suitable bubbler and heat to the desired temperature to achieve stable vapor pressure.
  • Set the ALD reactor chamber to the desired deposition temperature, typically between 200 °C and 350 °C.

3. SiO₂ Deposition Cycle:

  • Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the chamber for a pulse duration of 1.5 seconds.
  • Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar or N₂) for 5.0 seconds to remove unreacted precursor and byproducts.
  • Step 3 (O₂ Plasma Pulse): Introduce O₂ gas and strike a plasma for 5.0 seconds. The plasma power is typically set between 100 W and 300 W.
  • Step 4 (Purge): Purge the chamber with an inert gas for 5.0 seconds.
  • Repeat this cycle until the desired SiO₂ spacer thickness is achieved. The thickness is determined by the number of cycles and the growth per cycle (GPC).

4. Post-Deposition:

  • Unload the wafer from the ALD chamber.
  • The wafer is now ready for the subsequent spacer etch and mandrel removal steps of the SADP process.

Protocol 2: General Self-Aligned Double Patterning (SADP) Process Flow

This protocol outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process, incorporating the BDEAS-based spacer deposition.

1. Mandrel Patterning:

  • Deposit a mandrel material layer (e.g., amorphous carbon) on the substrate.
  • Use standard photolithography and etching techniques to pattern the mandrel, defining the initial features at twice the final desired pitch.

2. Spacer Deposition (using BDEAS):

  • Conformally deposit the spacer material (e.g., SiO₂ or SiN) over the patterned mandrel using ALD or PECVD with BDEAS as the precursor, following a protocol similar to Protocol 1. The thickness of the deposited spacer will determine the final feature size.

3. Spacer Etch (Anisotropic Etch):

  • Perform an anisotropic plasma etch to remove the spacer material from the top of the mandrel and the areas between the mandrel features, leaving the spacer only on the sidewalls of the mandrel.
  • For a SiO₂ spacer, a fluorocarbon-based plasma (e.g., CF₄/Ar) is typically used.

4. Mandrel Removal:

  • Selectively etch away the mandrel material, leaving the spacer features behind.
  • For an amorphous carbon mandrel, an O₂ or N₂/H₂ plasma etch is effective and provides high selectivity to a SiO₂ or SiN spacer.

5. Pattern Transfer:

  • The remaining spacer pattern now acts as a hard mask. Use this mask to etch the underlying substrate or hardmask layer to transfer the high-resolution pattern. The pitch of the final pattern is half that of the original mandrel pattern.

Visualizations

BDEAS ALD Surface Reaction Mechanism

The following diagram illustrates the proposed surface reaction mechanism for the plasma-enhanced atomic layer deposition of SiO₂ using BDEAS and an oxygen plasma.

BDEAS_ALD_Mechanism cluster_step1 Step 1: BDEAS Pulse cluster_step2 Step 2: O₂ Plasma Pulse s1_start Hydroxylated Surface (-OH sites) s1_process BDEAS Adsorption (SiH₂(N(C₂H₅)₂)₂) s1_start->s1_process BDEAS pulse s1_end Surface with Adsorbed Precursor (-O-SiH(N(C₂H₅)₂)) s1_process->s1_end s1_byproduct Diethylamine byproduct (HN(C₂H₅)₂) s1_process->s1_byproduct s2_start Surface with Adsorbed Precursor (-O-SiH(N(C₂H₅)₂)) s2_process O₂ Plasma Reaction s2_start->s2_process O₂ plasma s2_end SiO₂ Surface with -OH sites (Renewed Surface) s2_process->s2_end s2_byproducts Volatile byproducts (H₂O, CO₂, N₂) s2_process->s2_byproducts s2_end->s1_start Next Cycle

Caption: BDEAS ALD reaction cycle for SiO₂ deposition.

Self-Aligned Double Patterning (SADP) Workflow

The diagram below outlines the key steps in a typical Spacer-is-Dielectric (SID) SADP process.

SADP_Workflow start Start: Substrate mandrel_pattern 1. Mandrel Patterning (Lithography + Etch) start->mandrel_pattern spacer_depo 2. Conformal Spacer Deposition (BDEAS ALD/PECVD) mandrel_pattern->spacer_depo spacer_etch 3. Anisotropic Spacer Etch spacer_depo->spacer_etch mandrel_removal 4. Selective Mandrel Removal spacer_etch->mandrel_removal pattern_transfer 5. Pattern Transfer to Substrate mandrel_removal->pattern_transfer finish End: Final Pattern pattern_transfer->finish

Caption: Key steps in the Spacer-is-Dielectric (SID) SADP process.

References

Application Notes and Protocols for the Deposition of Silicon Oxynitride (SiON) Films using Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon oxynitride (SiON) thin films utilizing Bis(diethylamino)silane (BDEAS) as the silicon precursor. This document is intended for professionals in research and development who require high-quality, precisely controlled dielectric films for a variety of applications, including microelectronics, optoelectronics, and advanced barrier layers in drug delivery systems.

Introduction to SiON Deposition with BDEAS

Silicon oxynitride (SiON) films offer a tunable combination of the properties of silicon dioxide (SiO₂) and silicon nitride (SiNₓ), allowing for the engineering of characteristics such as refractive index, dielectric constant, and etch resistance. This compound (SiH₂[N(C₂H₅)₂]₂, or BDEAS) has emerged as a promising precursor for the deposition of silicon-based films due to its high vapor pressure, thermal stability, and ability to produce high-purity films at relatively low temperatures.[1]

The deposition of SiON using BDEAS is typically achieved through plasma-enhanced atomic layer deposition (PEALD) or plasma-enhanced chemical vapor deposition (PECVD).[2] These methods allow for precise control over film thickness and composition at temperatures compatible with sensitive substrates. The ability to tune the nitrogen and oxygen content in the film is a key advantage of using a flexible deposition process with BDEAS.

Physicochemical Properties of BDEAS

A summary of the key physical and chemical properties of this compound is presented in the table below.[3]

PropertyValue
Chemical Formula SiH₂[N(C₂H₅)₂]₂
Molecular Weight 174.36 g/mol
Appearance Liquid
Melting Point -10 °C
Boiling Point 70 °C
Vapor Pressure 1 Torr @ 20 °C; 30 Torr @ 70 °C

Deposition Methodologies

The primary method for depositing high-quality SiON films with BDEAS at low temperatures is Plasma-Enhanced Atomic Layer Deposition (PEALD). This technique offers atomic-level control over film thickness and composition.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiON

PEALD of SiON involves the sequential exposure of the substrate to the BDEAS precursor and a plasma containing both nitrogen and oxygen species. The ratio of nitrogen to oxygen in the plasma can be controlled to tune the resulting film stoichiometry.

Below is a diagram illustrating the general workflow for a PEALD process.

PEALD_Workflow cluster_prep System Preparation cluster_cycle PEALD Cycle (Repeated 'n' times) cluster_post Post-Deposition sub_prep Substrate Preparation (e.g., Cleaning) load Load Substrate into PEALD Reactor sub_prep->load purge_initial Purge Chamber with Inert Gas (e.g., Ar, N₂) load->purge_initial bdeas_pulse Step 1: BDEAS Pulse purge_initial->bdeas_pulse purge1 Step 2: Purge bdeas_pulse->purge1 plasma_exposure Step 3: N₂/O₂ Plasma Exposure purge1->plasma_exposure purge2 Step 4: Purge plasma_exposure->purge2 purge2->bdeas_pulse cooldown Cooldown under Inert Atmosphere unload Unload Substrate cooldown->unload characterization Film Characterization unload->characterization

General experimental workflow for PEALD.

Experimental Protocols

The following protocols provide a starting point for the deposition of SiON films using BDEAS. Parameters should be optimized for the specific deposition system and desired film properties.

Protocol: PEALD of SiON

This protocol outlines the steps for depositing SiON films using a temporal PEALD process.

1. Substrate Preparation:

  • Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.[4]

  • Load the cleaned substrate into the PEALD reactor.

2. System Preparation:

  • Purge the reactor and precursor lines with an inert gas (e.g., Ar or N₂) to eliminate moisture and oxygen.

  • Heat the substrate to the desired deposition temperature (e.g., 100-400 °C).[5][6]

3. ALD Cycle (Temporal):

  • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.

  • Step 2: Purge 1: Purge the reactor with the carrier gas to remove unreacted BDEAS and byproducts.

  • Step 3: N₂/O₂ Plasma Exposure: Introduce a mixture of N₂ and O₂ gas and ignite the plasma for a specific duration. The N₂/O₂ flow ratio will determine the film's stoichiometry.

  • Step 4: Purge 2: Purge the reactor with the carrier gas to remove plasma species and reaction byproducts.

4. Deposition Completion:

  • Repeat the ALD cycle until the desired film thickness is achieved.

  • Cool the chamber under an inert atmosphere before removing the substrate.

The following diagram illustrates the precursor reaction mechanism during the PEALD process.

Precursor_Reaction cluster_surface Substrate Surface cluster_gas Gas Phase cluster_reaction Surface Reactions surface Si-OH adsorbed Adsorbed BDEAS Fragment -Si-O-SiH₂(N(C₂H₅)₂) surface->adsorbed bdeas BDEAS SiH₂(N(C₂H₅)₂)₂ bdeas->adsorbed Pulse 1 plasma N₂/O₂ Plasma (N, O) sion_film SiON Film Formation plasma->sion_film adsorbed->sion_film Pulse 2 (Plasma)

Simplified PEALD reaction mechanism.

Data Presentation

The following tables summarize key quantitative data for SiNₓ and SiO₂ films deposited using BDEAS, which serve as a baseline for developing SiON deposition processes.

Table 1: PEALD Process Parameters for SiNₓ and SiO₂
ParameterSiNₓ DepositionSiO₂ Deposition
Precursor This compound (BDEAS)This compound (BDEAS)
Co-reactant N₂ PlasmaO₂ Plasma or O₃
Deposition Temperature (°C) 150 - 400[6][7]110 - 350[8][9]
BDEAS Pulse Time (s) 1.6 (typical)[1]1 - 2[3]
Plasma/Ozone Pulse Time (s) 6 (for N₂ plasma)[6]0.5 - 2 (for O₃)[3]
Growth Per Cycle (Å/cycle) ~0.2 - 0.3[7]~1.0[4][8]
Table 2: Film Properties of SiNₓ and SiO₂ Deposited with BDEAS
PropertySiNₓ FilmSiO₂ Film
Refractive Index ~1.92[6]~1.46[10]
Wet Etch Rate (nm/min) in dilute HF Lower with higher plasma frequency[5]-
Film Density (g/cm³) Higher with higher plasma frequency[11]-
Carbon Content (atomic %) 13.7 - 14.3[6][7]-
Oxygen Content (atomic %) 4.7 - 10.7[6][7]-
N/Si Ratio ~0.96[6]-
Breakdown Field (MV/cm) Higher with higher plasma frequency[5]~10[12]

Note on SiON Deposition: For SiON films, the properties will be intermediate between those of SiNₓ and SiO₂ and will depend on the N₂/O₂ ratio in the plasma co-reactant. A systematic variation of this ratio is required to achieve the desired film characteristics. The oxygen content in the SiNₓ films indicates the formation of SiON, even when only N₂ plasma is used, likely due to residual oxygen in the chamber or precursor.[6][7]

Characterization of SiON Films

To ensure the desired film properties are achieved, a comprehensive characterization is essential.

TechniqueMeasured Property
Ellipsometry Film thickness and refractive index.[2]
X-ray Photoelectron Spectroscopy (XPS) Chemical composition, stoichiometry (N/Si and O/Si ratios), and impurity levels (e.g., carbon).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonding (Si-N, Si-O, N-H bonds).[2]
Wet Etch Rate Testing Film density and quality, typically using a dilute hydrofluoric acid (HF) solution.[5]
Electrical Characterization Leakage current and electric breakdown field for dielectric applications.[2][5]

Conclusion

This compound is a versatile precursor for the deposition of high-quality SiON films via PEALD. By carefully controlling the deposition parameters, particularly the composition of the plasma co-reactant, it is possible to tune the film properties to meet the demands of various advanced applications. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and optimize their SiON deposition processes.

References

Application Notes and Protocols for Hafnium-Silicon Oxides Deposition Using Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hafnium-silicon oxide (HfSiOx) thin films are critical materials in the semiconductor industry, serving as high-k gate dielectrics in modern transistors. The incorporation of silicon into hafnium oxide helps to maintain an amorphous structure at higher processing temperatures, which is crucial for preventing leakage currents and ensuring device reliability. Bis(diethylamino)silane (SiH₂[N(C₂H₅)₂]₂, BDEAS) has emerged as a promising liquid-phase silicon precursor for the deposition of high-quality HfSiOx films, particularly via Atomic Layer Deposition (ALD). Its favorable vapor pressure and thermal stability make it a suitable candidate for controlled film growth at relatively low temperatures.

These application notes provide a comprehensive overview and detailed protocols for the deposition of HfSiOx thin films using BDEAS.

Data Presentation

The following tables summarize the key precursors and deposition parameters for the ALD of HfSiOx and its constituent oxides.

Table 1: Precursors for HfSiOx Deposition

ComponentPrecursor NameChemical FormulaAbbreviation
HafniumTetrakis(diethylamino)hafniumHf[N(C₂H₅)₂]₄TDEAH
SiliconThis compoundSiH₂[N(C₂H₅)₂]₂BDEAS
OxidizerOzoneO₃-

Table 2: Typical ALD Process Parameters for HfSiOx Deposition

ParameterValueNotes
Deposition Temperature200 - 250 °COverlapping ALD window for HfO₂ and SiO₂ deposition.[1]
Hafnium Precursor (TDEAH) Temperature70 - 90 °CTo ensure adequate vapor pressure.
Silicon Precursor (BDEAS) Temperature25 - 40 °CBDEAS is a liquid at room temperature with high vapor pressure.[1]
OxidizerOzone (O₃)-
SubstratesSilicon (Si), Silicon Dioxide (SiO₂)Standard semiconductor substrates.

Table 3: Film Properties and Composition Control

PropertyDescription
Composition ControlThe Hf:Si ratio in the film is precisely controlled by adjusting the ratio of HfO₂ and SiO₂ ALD cycles.[1] For example, a 5:1 cycle ratio of HfO₂ to SiO₂ results in a specific Hf-rich silicate.
CrystallinityAs-deposited HfSiOx films are typically amorphous. The thermal stability of the amorphous phase is dependent on the silicon content. Films with a higher SiO₂ content remain amorphous at higher annealing temperatures (up to 1000 °C).[1] HfO₂ films, in contrast, tend to crystallize at temperatures above 600 °C.[1]
Electrical PropertiesHfSiOx films exhibit a high dielectric constant, which can be tuned by adjusting the Hf:Si ratio.

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Hafnium-Silicon Oxide (HfSiOx)

This protocol describes the deposition of HfSiOx thin films using a thermal ALD process. The composition of the film is controlled by alternating the deposition of HfO₂ and SiO₂ layers in a super-cycle.

1. Substrate Preparation: a. Start with a clean silicon or silicon dioxide substrate. b. Perform a standard RCA clean to remove organic and metallic contaminants. c. A final dip in dilute hydrofluoric acid (HF) can be used to create a hydrogen-terminated silicon surface if a pristine interface is required.

2. ALD Reactor Setup: a. Load the prepared substrate into the ALD reactor. b. Heat the reactor to the desired deposition temperature, typically between 200 °C and 250 °C.[1] c. Heat the TDEAH precursor to 75 °C and the BDEAS precursor to 30 °C to achieve sufficient vapor pressure.

3. ALD Super-cycle for HfSiOx Deposition: A "super-cycle" consists of 'm' cycles of HfO₂ deposition followed by 'n' cycles of SiO₂ deposition. The ratio of m:n determines the final film composition.

4. Repeat Super-cycles: a. Repeat the super-cycle until the desired film thickness is achieved.

5. Post-Deposition Annealing (Optional): a. To improve film quality and electrical properties, a post-deposition anneal can be performed. b. Annealing is typically done in a nitrogen (N₂) atmosphere at temperatures ranging from 600 °C to 1000 °C, depending on the desired film properties and the thermal budget of the device.

Protocol 2: Film Characterization

1. Compositional Analysis: a. Rutherford Backscattering Spectrometry (RBS): To determine the elemental composition (Hf, Si, O) and stoichiometry of the deposited film. b. X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical bonding states and elemental composition.

2. Structural Analysis: a. X-ray Diffraction (XRD): To determine the crystallinity of the film (amorphous vs. crystalline). b. Transmission Electron Microscopy (TEM): To visualize the film thickness, interface quality, and microstructure.

3. Electrical Characterization: a. Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant, effective oxide thickness (EOT), and fixed charge density. b. Current-Voltage (I-V) Measurements: To evaluate the leakage current density and breakdown field of the dielectric film.

Mandatory Visualization

ALD_Workflow cluster_supercycle ALD Super-cycle for HfSiOx cluster_hfo2 HfO₂ Cycle (m times) cluster_sio2 SiO₂ Cycle (n times) H_pulse 1. TDEAH Pulse H_purge1 2. N₂ Purge H_pulse->H_purge1 H_oxidizer 3. O₃ Pulse H_purge1->H_oxidizer H_purge2 4. N₂ Purge H_oxidizer->H_purge2 S_pulse 1. BDEAS Pulse S_purge1 2. N₂ Purge S_pulse->S_purge1 S_oxidizer 3. O₃ Pulse S_purge1->S_oxidizer S_purge2 4. N₂ Purge S_oxidizer->S_purge2 Repeat Repeat Super-cycle for Desired Thickness S_purge2->Repeat Start Start: Substrate Preparation Load Load Substrate into ALD Reactor Start->Load Load->H_pulse Repeat->H_pulse Yes Anneal Post-Deposition Annealing (Optional) Repeat->Anneal No Characterize Film Characterization Anneal->Characterize End End Characterize->End

Caption: ALD workflow for HfSiOx deposition.

References

Application Notes and Protocols for Bis(diethylamino)silane (BDEAS) Atomic Layer Deposition (ALD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of Atomic Layer Deposition (ALD) processes utilizing Bis(diethylamino)silane (BDEAS) as a silicon precursor. This document covers both thermal and plasma-enhanced ALD (PEALD) for the deposition of high-quality silicon oxide (SiO₂) and silicon nitride (SiNₓ) thin films, critical for various applications in microelectronics, optoelectronics, and medical devices.

Overview

This compound (BDEAS), with the chemical formula SiH₂(N(C₂H₅)₂)₂, is a liquid organoaminosilane precursor increasingly favored for ALD due to its high volatility, thermal stability, and ability to produce high-purity films at relatively low temperatures.[1] Its diethylamino ligands facilitate the self-limiting surface reactions that are fundamental to the ALD mechanism, ensuring exceptional conformality and precise thickness control at the atomic scale.[1][2]

This document outlines the necessary equipment, materials, and step-by-step procedures for successful ALD of SiO₂ and SiNₓ using BDEAS.

Data Presentation: Process Parameters

The following tables summarize the key quantitative data for thermal and plasma-enhanced ALD processes using BDEAS.

Table 1: Comparison of Thermal and Plasma-Enhanced ALD for SiO₂ Deposition

ParameterThermal ALD (with Ozone)PEALD (with O₂ Plasma)
Deposition Temperature 250 - 350 °C[2][3]100 - 250 °C[2][4]
Growth Per Cycle (GPC) ~0.10 nm/cycle[2][3]0.12 - 0.14 nm/cycle[2][4]
BDEAS Pulse Time e.g., 1.0 seconds[2]e.g., 1.6 seconds[1][2]
Co-reactant Pulse/Exposure Time e.g., 0.5 seconds (Ozone)[2]e.g., 8.0 seconds (O₂ Plasma)[2]
Purge Time e.g., 2.0 seconds[2]e.g., 5.0 seconds[2]
Refractive Index (at 633 nm) Not explicitly reported for BDEAS~1.46[2]
Film Density Not explicitly reported for BDEAS~2.1 g/cm³[2]
Impurity Content (Carbon, Nitrogen) Low, expected within the ALD window[2]<1 at.%[2]
Co-reactant Ozone (O₃)[2]Oxygen (O₂) plasma[2]

Table 2: PEALD Parameters for SiNₓ Deposition

ParameterPEALD (with N₂ Plasma)
Deposition Temperature 150 - 250 °C[5]
Growth Per Cycle (GPC) 0.19 - 0.31 Å/cycle[5]
BDEAS Exposure Time 109 - 200 ms[5]
N₂ Plasma Exposure Time 109 - 200 ms[5]
Total ALD Cycle Time 3 seconds[5]
Plasma Power Not explicitly stated, but source operated at 120 V and 75 kHz[5]
Impurity Content (Oxygen, Carbon) Lowest O: 4.7 at.%, C: 13.7 at.% (at 200 °C)[5]
Co-reactant Nitrogen (N₂) plasma[5]

Experimental Protocols

Substrate Preparation
  • Cleaning: Utilize silicon wafers or other appropriate substrates. A thorough cleaning procedure is critical for uniform film growth. A typical cleaning sequence for silicon wafers involves:

    • Sonication in acetone, followed by isopropanol, and finally deionized (DI) water.

    • Piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove organic residues. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • A brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.

    • Rinse thoroughly with DI water and dry with a stream of high-purity nitrogen gas.

  • Loading: Immediately transfer the cleaned and dried substrate into the ALD reaction chamber to minimize re-exposure to ambient atmosphere.

Protocol for Thermal ALD of SiO₂

This process typically employs ozone (O₃) as the oxygen source and relies on thermal energy to drive the surface reactions.[1]

  • System Purge: Purge the reactor chamber and precursor lines with an inert gas (e.g., Argon or Nitrogen) to eliminate moisture and oxygen.[1]

  • Set Deposition Temperature: Heat the substrate to the desired deposition temperature within the ALD window (250-350 °C).[2][3]

  • Precursor Handling: Heat the BDEAS precursor in a bubbler to ensure adequate vapor pressure for delivery into the chamber.[2]

  • ALD Cycle:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reaction chamber for a predetermined time (e.g., 1.0 s) to allow for self-limiting chemisorption onto the substrate surface.[2]

    • Step 2: Purge: Purge the chamber with an inert gas (e.g., 2.0 s) to remove any unreacted BDEAS and gaseous byproducts.[2]

    • Step 3: Ozone Pulse: Introduce ozone (O₃) into the chamber for a set duration (e.g., 0.5 s) to react with the adsorbed BDEAS layer, forming a silicon oxide layer and regenerating surface reactive sites.[2]

    • Step 4: Purge: Purge the chamber again with the inert gas to remove unreacted ozone and byproducts.[2]

  • Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.

  • Cooldown and Unload: After the final cycle, cool the chamber under an inert atmosphere before removing the substrate.[1]

Protocol for Plasma-Enhanced ALD (PEALD) of SiO₂

PEALD utilizes an oxygen (O₂) plasma as the co-reactant, which allows for deposition at lower temperatures compared to thermal ALD.

  • System Purge: Purge the reactor and precursor lines with an inert gas.

  • Set Deposition Temperature: Heat the substrate to a temperature within the range of 100-250 °C.[2][4]

  • Precursor Handling: Maintain the BDEAS bubbler at a stable temperature to ensure consistent vapor delivery.

  • ALD Cycle:

    • Step 1: BDEAS Pulse: Pulse BDEAS into the chamber for a specific time (e.g., 1.6 s).[1][2]

    • Step 2: Purge: Purge the chamber with an inert gas (e.g., 5.0 s).[2]

    • Step 3: O₂ Plasma Exposure: Introduce oxygen gas and apply RF power (e.g., 100-300 W) to generate a plasma for a set time (e.g., 8.0 s).[2] The energetic plasma species react with the BDEAS surface layer.

    • Step 4: Purge: Purge the chamber with the inert gas (e.g., 5.0 s).[2]

  • Repeat Cycles: Repeat the cycle to grow the film to the target thickness.

  • Cooldown and Unload: After deposition, cool down the system under an inert gas atmosphere before unloading the substrate.[1]

Protocol for Plasma-Enhanced ALD (PEALD) of SiNₓ

This process uses a nitrogen (N₂) plasma as the nitrogen source.

  • System Purge: Purge the reactor and precursor lines with an inert gas.

  • Set Deposition Temperature: Set the substrate temperature to between 150 °C and 250 °C.[5]

  • Precursor and Gas Flows:

    • Deliver BDEAS using an inert carrier gas (e.g., 150 sccm Ar through the bubbler with 850 sccm Ar as dilution).[5]

    • Use a high flow of nitrogen (e.g., 8000 sccm N₂) as the plasma feed gas.[5]

  • ALD Cycle (for Spatial ALD, can be adapted for temporal):

    • Step 1: BDEAS Exposure: Expose the substrate to the BDEAS vapor (e.g., 109-200 ms).[5]

    • Step 2: Purge/Separation: Separate the BDEAS and plasma zones with an inert gas curtain (in spatial ALD) or a dedicated purge step (in temporal ALD).

    • Step 3: N₂ Plasma Exposure: Expose the substrate to the N₂ plasma (e.g., 109-200 ms).[5]

    • Step 4: Purge/Separation: Purge the chamber or move the substrate away from the plasma zone.

  • Repeat Cycles: Continue the cycles until the desired SiNₓ thickness is achieved.

  • Cooldown and Unload: Cool the reactor under an inert atmosphere before removing the substrate.

Film Characterization

After deposition, the thin films should be characterized to determine their properties. Common techniques include:

  • Spectroscopic Ellipsometry: To measure film thickness and refractive index.[2]

  • X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition, including the N/Si ratio and impurity content (carbon, oxygen).[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To assess chemical bonding environments.[2]

  • Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.[6]

  • Wet Etch Rate Test: Typically in dilute hydrofluoric acid (HF), to gauge film density and quality.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle in a temporal ALD process using BDEAS.

ALD_Workflow cluster_0 ALD Cycle A Step 1: BDEAS Pulse (Precursor Adsorption) B Step 2: Inert Gas Purge (Remove Excess Precursor) A->B C Step 3: Co-reactant Pulse (Ozone or Plasma Exposure) B->C D Step 4: Inert Gas Purge (Remove Byproducts) C->D E Cycle Complete (One Monolayer Deposited) D->E E->A Repeat for Desired Thickness

Caption: General ALD cycle workflow.

Signaling Pathway: Simplified BDEAS Surface Reactions

This diagram illustrates the simplified chemical reactions occurring on the substrate surface during the thermal ALD of SiO₂ using BDEAS and ozone.

BDEAS_Reaction cluster_1 Half-Reaction 1: BDEAS Pulse cluster_2 Half-Reaction 2: Ozone Pulse Start Hydroxylated Surface (-OH groups) BDEAS_pulse Introduce BDEAS SiH₂(NEt₂)₂ Start->BDEAS_pulse Adsorbed Surface with Adsorbed SiH₂(NEt₂)* and release of HNEt₂ BDEAS_pulse->Adsorbed Ozone_pulse Introduce Ozone (O₃) Adsorbed->Ozone_pulse Purge Step Final_surface SiO₂ Layer Formed Surface Re-hydroxylated (-OH) Ozone_pulse->Final_surface Final_surface->Start Ready for Next Cycle

Caption: BDEAS ALD surface reaction pathway.

References

Troubleshooting & Optimization

Optimizing Bis(diethylamino)silane synthesis yield via response surface methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bis(diethylamino)silane (BDEAS), with a focus on yield optimization using response surface methodology (RSM).

Troubleshooting Guide

Low product yield and impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions to streamline your experimental process.

Problem Potential Causes Recommended Solutions
Low Yield Incomplete reaction; Suboptimal stoichiometry of reactants; Presence of moisture leading to hydrolysis of dichlorosilane (B8785471); Side reactions consuming starting materials.[1]Ensure the correct molar ratio of diethylamine (B46881) to dichlorosilane. An excess of diethylamine is often used to drive the reaction to completion[1]. Use dry solvents and ensure all glassware is thoroughly dried to prevent unwanted side reactions[2]. Monitor reaction progress using techniques like GC-MS to confirm the consumption of dichlorosilane[1].
Product appears cloudy or contains solid particles Presence of diethylamine hydrochloride salt, a common byproduct of the reaction.[3]Filter the crude product under an inert atmosphere before distillation. A sintered glass funnel with a positive pressure of nitrogen or argon is recommended[3].
Poor separation during fractional distillation Inefficient distillation column; Distillation rate is too high; Fluctuations in vacuum pressure.[3]Use a fractional distillation column with sufficient theoretical plates. Maintain a slow and steady distillation rate. Ensure a stable vacuum is maintained throughout the distillation process[3].
Product discoloration Presence of impurities from side reactions or residual starting materials.Purify the product by fractional distillation under reduced pressure[3]. Adsorption techniques using activated carbon or molecular sieves can also be employed to remove trace impurities[4].
Inconsistent results between batches Variations in precursor purity; Inconsistent reaction conditions (temperature, time, stirring).Use high-purity dichlorosilane and diethylamine. Precisely control reaction parameters such as temperature, reaction time, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound (BDEAS)?

A1: The most common synthesis route for BDEAS involves the reaction of dichlorosilane (SiH₂Cl₂) with diethylamine (HN(C₂H₅)₂). The overall reaction is: SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl.[2] The hydrochloric acid (HCl) byproduct is typically neutralized by using an excess of diethylamine or another non-nucleophilic base to drive the reaction to completion.[2]

Q2: What are the key safety precautions when synthesizing BDEAS?

A2: Dichlorosilane is a chemically active gas that can ignite spontaneously in air and reacts readily with water.[2] It is toxic and can cause skin and eye irritation. All manipulations should be carried out in a well-ventilated fume hood under an inert and dry atmosphere (e.g., nitrogen or argon)[2][5]. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant antistatic protective clothing, and chemical-resistant gloves, should be worn at all times[5].

Q3: What are the critical parameters to control for optimizing the yield of BDEAS using response surface methodology?

A3: Based on studies utilizing response surface methodology, the most significant factors influencing the yield of BDEAS are the molar ratio of diethylamine (DEA) to dichlorosilane (DCS), the reaction temperature, and the reaction time.[6][7]

Q4: What are the optimal conditions for BDEAS synthesis as determined by response surface methodology?

A4: One study employing a central component rotational design (CCRD) determined the optimal conditions to be a molar ratio of DEA to DCS of 8.894, a reaction temperature of 4.666 °C, and a reaction time of 18.279 minutes.[6][7] These conditions resulted in a BDEAS reaction yield of 74.619%.[6][7]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of BDEAS is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) can also be used to confirm the chemical structure and detect impurities.[3]

Experimental Protocol: Optimization of BDEAS Synthesis using Response Surface Methodology

This protocol is based on the central component rotational design (CCRD) method to optimize the synthesis of this compound.[6][7]

Materials:

  • Dichlorosilane (DCS)

  • Diethylamine (DEA)

  • Anhydrous solvent (e.g., hexane)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, dropping funnel, and condenser

  • Temperature control system (chiller/heater)

  • Schlenk line or glovebox for inert atmosphere operations

  • Filtration apparatus (e.g., sintered glass funnel)

  • Rotary evaporator

  • Fractional distillation apparatus

  • GC-MS for analysis

Methodology:

  • Experimental Design: A three-factor, five-level central composite design is employed. The factors and their levels are outlined in the table below.

Factor -1 0 +1
A: Molar Ratio (DEA/DCS) 6.327899.68
B: Temperature (°C) -1.820367.82
C: Time (min) 6.5910152023.41
  • Reaction Setup:

    • Assemble and dry all glassware thoroughly.

    • Set up the reactor under an inert atmosphere of nitrogen.

    • Charge the reactor with the specified amount of anhydrous hexane.

    • Cool the reactor to the desired starting temperature as per the experimental design.

  • Synthesis:

    • Slowly add the calculated amount of dichlorosilane to the stirred solvent.

    • Add the specified amount of diethylamine dropwise from the dropping funnel while maintaining the reaction temperature.

    • Once the addition is complete, continue stirring for the designated reaction time.

  • Workup and Purification:

    • After the reaction is complete, filter the mixture under an inert atmosphere to remove the diethylamine hydrochloride byproduct.

    • Wash the filter cake with a small amount of dry solvent to recover any entrained product.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the crude BDEAS by fractional distillation under reduced pressure.

  • Analysis:

    • Determine the yield of the purified BDEAS.

    • Analyze the purity of the product using GC-MS.

  • Data Analysis:

    • Use statistical software (e.g., Design-Expert) to fit the experimental data to a second-order polynomial equation.

    • Perform an analysis of variance (ANOVA) to determine the significance of the model and individual factors.

    • Generate response surface plots to visualize the relationship between the variables and the yield.

    • Determine the optimal conditions for maximizing the BDEAS yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Optimization exp_design Experimental Design (RSM) reagents Prepare Reagents (DCS, DEA) exp_design->reagents setup Reactor Setup (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup addition Reactant Addition (Controlled T) setup->addition reaction Reaction (Controlled Time) addition->reaction filtration Filtration (Remove Salt) reaction->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation gcms Purity Analysis (GC-MS) distillation->gcms yield_calc Yield Calculation distillation->yield_calc rsm_analysis RSM Data Analysis gcms->rsm_analysis yield_calc->rsm_analysis optimization Determine Optimal Conditions rsm_analysis->optimization

Caption: Experimental workflow for optimizing BDEAS synthesis using RSM.

logical_relationship cluster_factors Controllable Factors cluster_responses Responses cluster_interactions Interactions molar_ratio Molar Ratio (DEA/DCS) yield BDEAS Yield molar_ratio->yield Significant Effect purity Product Purity molar_ratio->purity interaction_ab Ratio * Temp molar_ratio->interaction_ab interaction_ac Ratio * Time molar_ratio->interaction_ac temperature Reaction Temperature temperature->yield temperature->purity temperature->interaction_ab interaction_bc Temp * Time temperature->interaction_bc time Reaction Time time->yield Significant Effect time->purity time->interaction_ac time->interaction_bc interaction_ab->yield interaction_ac->yield interaction_bc->yield

Caption: Key factors and their interactions affecting BDEAS synthesis yield.

References

Technical Support Center: Reducing Carbon Impurities in Silicon Nitride Films from BDEAS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and reducing carbon impurities in silicon nitride (SiN) films deposited using bis(diethylamino)silane (BDEAS) as a precursor.

Troubleshooting Guide: High Carbon Content in SiN Films

High carbon content in SiN films can be detrimental to their electrical and optical properties. This guide provides a systematic approach to identifying and resolving the root causes of carbon contamination.

Symptom Potential Cause Recommended Action
Uniformly high carbon content throughout the film Suboptimal Deposition Temperature: Insufficient thermal energy to break down BDEAS ligands completely.Increase the deposition temperature. Studies have shown a decrease in carbon content from 13.7 at.% at 150°C to 7.5 at.% at 250°C[1].
Inadequate Plasma Power: Insufficient plasma density to effectively dissociate precursor molecules and reaction byproducts.Increase the RF plasma power to enhance the dissociation of BDEAS and promote the reaction between silicon and nitrogen radicals.
Low NH3/BDEAS Ratio: Insufficient ammonia (B1221849) (NH3) to react with the carbon-containing ligands of the BDEAS precursor.Increase the NH3 flow rate relative to the BDEAS flow rate. A higher concentration of nitrogen radicals from NH3 plasma can more effectively replace the diethylamino ligands.
Use of N2 instead of NH3 Plasma: Nitrogen (N2) plasma may be less effective at removing carbon ligands compared to ammonia plasma.If using N2 plasma, consider switching to or adding NH3. NH3 plasma provides reactive hydrogen species that can aid in the removal of carbon-containing fragments.
Carbon concentration higher at the interface or surface Surface Contamination: Residual organic contaminants on the substrate surface prior to deposition.Implement a thorough substrate cleaning procedure, such as an RCA clean or an in-situ plasma etch, immediately before deposition.
Incomplete Ligand Removal in Initial ALD/PECVD Cycles: Insufficient reactant exposure or plasma power during the initial film growth.Optimize the initial deposition cycles by increasing the exposure time of the nitrogen source (NH3 or N2 plasma) or using a higher initial plasma power.
Presence of Si-C bonds confirmed by FTIR/XPS Incomplete Dissociation of BDEAS: The ethyl groups from the BDEAS precursor are not being fully removed and are incorporating into the film.Increase deposition temperature and/or plasma power to enhance precursor dissociation.
Insufficient Reactive Nitrogen Species: The concentration of nitrogen radicals is too low to effectively displace the carbon-containing ligands.Increase the NH3/BDEAS ratio or explore higher efficiency plasma sources.
High hydrogen content alongside high carbon Incomplete Reaction and Byproduct Removal: Inefficient removal of volatile byproducts containing C-H bonds.Increase the purge times between precursor pulses in ALD or optimize the chamber pressure and gas flow dynamics in PECVD to enhance byproduct removal.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of carbon impurities when using BDEAS?

A1: The primary source of carbon impurities is the this compound (BDEAS) precursor itself, specifically the diethylamino ligands (–N(C2H5)2). If these ligands are not completely removed during the deposition process, carbon can be incorporated into the silicon nitride film.

Q2: How does deposition temperature affect carbon content?

A2: Increasing the deposition temperature generally reduces carbon content. Higher temperatures provide more thermal energy to break the Si-N and C-N bonds in the BDEAS ligands, facilitating their removal as volatile byproducts. For instance, an increase in deposition temperature from 150°C to 250°C has been shown to decrease the carbon content in SiN films from 13.7 at.% to 7.5 at.%[1].

Q3: What is the role of plasma in reducing carbon impurities?

A3: In Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD), the plasma generates highly reactive nitrogen and hydrogen radicals (from N2 or NH3 gas). These radicals react with the BDEAS ligands, breaking them apart and forming volatile byproducts that can be pumped out of the chamber, thereby reducing carbon incorporation into the film. Higher plasma frequencies, such as 162 MHz, have been shown to produce SiN films with lower carbon percentages compared to the standard 13.56 MHz, due to higher ion density and more efficient gas dissociation[2][3][4].

Q4: Is NH3 or N2 plasma more effective for reducing carbon?

A4: While both can be used, NH3 plasma is often more effective at reducing carbon impurities. Ammonia provides a source of both nitrogen and hydrogen radicals. The hydrogen radicals can react with the ethyl groups of the BDEAS ligands to form volatile and stable alkanes, which are then more easily removed from the reaction chamber.

Q5: Can post-deposition annealing reduce carbon content?

A5: Yes, post-deposition annealing can be an effective method to reduce carbon impurities. Annealing at elevated temperatures in an inert (e.g., Ar, N2) or reactive (e.g., NH3) atmosphere can provide the thermal energy needed to break remaining Si-C and C-H bonds and drive out carbon-containing species from the film[5][6]. The effectiveness depends on the annealing temperature, duration, and ambient gas.

Q6: How can I detect and quantify carbon in my SiN films?

A6: The most common techniques for detecting and quantifying carbon impurities in thin films are X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS). XPS can provide the elemental composition and information about the chemical bonding states (e.g., Si-C, C-C, C-H)[7][8]. Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify vibrational modes associated with Si-C, C-H, and N-H bonds, providing qualitative information about the presence of these impurities[7][9][10][11].

Data Presentation

Table 1: Effect of Deposition Temperature on Carbon Content in SiN Films from BDEAS

Deposition Temperature (°C)Carbon Content (at.%)Oxygen Content (at.%)Reference
15013.710.3[1]
20013.74.7[1]
2507.514.0[1]

Table 2: Comparison of SiN Film Properties with Different Plasma Frequencies using BDEAS

Parameter13.56 MHz Plasma162 MHz PlasmaReference
Carbon PercentageHigherLower[2][3][4]
N/Si RatioLowerHigher[3]
Surface RoughnessHigherLower[3]
Wet Etch Rate (in dilute HF)HigherLower[3]
Leakage CurrentHigherLower[3]
Electric Breakdown FieldLowerHigher[3]

Experimental Protocols

Protocol 1: XPS Analysis of Carbon Content
  • Sample Preparation: A small piece (e.g., 1x1 cm) of the SiN film on its substrate is mounted on the XPS sample holder using conductive carbon tape.

  • System Evacuation: The sample is loaded into the XPS chamber, which is then pumped down to ultra-high vacuum (UHV) conditions (<10^-8 Torr).

  • Survey Scan: A wide energy range survey scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution scans are acquired for the C 1s, Si 2p, and N 1s core level regions to determine the elemental composition and chemical bonding states.

  • Sputter Cleaning (Optional): To measure the bulk film composition, the surface can be sputtered with an argon ion beam to remove surface adventitious carbon. A series of high-resolution scans and sputtering cycles can be performed to obtain a depth profile.

  • Data Analysis: The areas under the high-resolution peaks are integrated and corrected with relative sensitivity factors (RSFs) to quantify the atomic concentrations of carbon, silicon, and nitrogen. The C 1s peak can be deconvoluted to identify contributions from different chemical states (e.g., Si-C, C-C, C-H).

Protocol 2: Post-Deposition Annealing for Carbon Reduction
  • Sample Loading: The SiN film sample is placed in a tube furnace or a rapid thermal annealing (RTA) system.

  • Atmosphere Purge: The furnace or RTA chamber is purged with a high-purity inert gas (e.g., N2 or Ar) or a reactive gas (e.g., NH3) for a sufficient time to remove ambient air and moisture.

  • Ramping to Annealing Temperature: The temperature is ramped up to the desired setpoint (e.g., 400-800°C) at a controlled rate.

  • Annealing: The sample is held at the annealing temperature for a specific duration (e.g., 30-60 minutes for furnace annealing, 1-5 minutes for RTA).

  • Cooling: The system is cooled down to room temperature in the same controlled atmosphere.

  • Characterization: The carbon content of the annealed film is re-measured using XPS or other appropriate techniques to determine the effectiveness of the annealing process.

Visualizations

experimental_workflow Experimental Workflow for Reducing Carbon Impurities cluster_deposition SiN Deposition cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_result Result BDEAS BDEAS Precursor PECVD PECVD/PEALD Reactor BDEAS->PECVD NH3 NH3 Reactant NH3->PECVD Deposition Film Deposition PECVD->Deposition XPS XPS Analysis Deposition->XPS FTIR FTIR Analysis Deposition->FTIR HighCarbon High Carbon Content? XPS->HighCarbon FTIR->HighCarbon Optimize Optimize Deposition Parameters HighCarbon->Optimize Yes LowCarbonSiN Low Carbon SiN Film HighCarbon->LowCarbonSiN No Optimize->Deposition Anneal Post-Deposition Annealing Optimize->Anneal Anneal->LowCarbonSiN

Caption: Workflow for depositing and optimizing low-carbon SiN films.

logical_relationship Factors Influencing Carbon Incorporation cluster_params Process Parameters cluster_impurities Film Properties Temp Deposition Temperature Carbon Carbon Content Temp->Carbon Increase -> Decrease Power Plasma Power Power->Carbon Increase -> Decrease Ratio NH3/BDEAS Ratio Ratio->Carbon Increase -> Decrease Frequency Plasma Frequency Frequency->Carbon Increase -> Decrease

References

Troubleshooting non-uniform film growth in BDEAS ALD process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-uniform film growth in their Bis(diethylamino)silane (BDEAS) Atomic Layer Deposition (ALD) processes. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-uniform film growth in a BDEAS ALD process?

Non-uniform film growth in ALD processes, including those using BDEAS, can typically be attributed to one or more of the following factors:

  • Incomplete Precursor Saturation: The substrate surface is not fully saturated with the BDEAS precursor during the pulse step. This can be due to an insufficient pulse time or low precursor vapor pressure.

  • Insufficient Purge: Residual precursor or reactant molecules remain in the chamber after the purge step, leading to Chemical Vapor Deposition (CVD)-like growth in subsequent steps. This often results in higher growth rates and poor uniformity.[1]

  • Precursor Decomposition: BDEAS, like many ALD precursors, can decompose at elevated temperatures, leading to uncontrolled film deposition and non-uniformity. The thermal stability of BDEAS should be considered, especially at temperatures above 350°C.[2]

  • Non-Uniform Substrate Temperature: Temperature gradients across the substrate can cause variations in reaction rates and precursor sticking coefficients, resulting in thickness non-uniformity.[3]

  • Reactor and Gas Flow Issues: The geometry of the reaction chamber and the gas flow dynamics can lead to uneven distribution of the precursor vapor across the substrate. "Dead zones" or vortices in the gas flow can be particularly problematic.[4]

  • Substrate Surface Condition: The initial state of the substrate surface, including its cleanliness and the density of reactive sites (e.g., hydroxyl groups), can affect the nucleation and initial growth of the film, leading to non-uniformity.[5]

Q2: My film is thicker at the center of the wafer and thinner at the edges. What is the likely cause and how can I fix it?

This "bull's-eye" or "domed" deposition profile often points to issues with precursor delivery and saturation.

  • Insufficient Precursor Dose: The center of the wafer receives a sufficient dose of BDEAS, leading to saturated growth, while the edges are "starved" of the precursor. The primary solution is to increase the BDEAS pulse time to ensure the entire substrate surface is exposed to enough precursor to achieve saturation.

  • Non-Optimal Gas Flow: The gas flow dynamics in your reactor might be causing the precursor to be more concentrated in the center. While harder to address without hardware modifications, you can sometimes mitigate this by adjusting the carrier gas flow rate or the total pressure in the chamber.

Q3: I'm observing a higher growth rate than expected and the film uniformity is poor. What could be the problem?

A higher-than-expected growth per cycle (GPC) coupled with poor uniformity is a strong indicator of a parasitic CVD component in your ALD process. This is often caused by:

  • Inadequate Purge Times: If the purge step after the BDEAS pulse is too short, unreacted precursor molecules can remain in the gas phase or weakly adsorbed on the surface. When the co-reactant (e.g., ozone, oxygen plasma) is introduced, they can react together in the gas phase or on the surface in a non-self-limiting manner, leading to CVD-like growth. The solution is to systematically increase the purge time until the GPC stabilizes at a lower, self-limiting value.

  • Precursor Decomposition: If the deposition temperature is too high, the BDEAS precursor may thermally decompose on the substrate surface, leading to continuous deposition and a loss of the self-limiting growth characteristic of ALD. Consider reducing the deposition temperature to within the established ALD window for BDEAS.

Q4: How do I determine the optimal process parameters (pulse time, purge time, temperature) for my BDEAS ALD process?

The key to a successful ALD process is to operate within the "ALD window" and to ensure self-limiting growth. This is achieved through systematic experimentation, primarily by performing saturation curves.

  • Temperature Window: For thermal ALD of SiO₂ using BDEAS and ozone, a typical temperature window is between 250°C and 350°C.[2] For plasma-enhanced ALD (PEALD), the window can be wider, extending to lower temperatures.[2] It is recommended to perform depositions at various temperatures within the expected range to find a plateau where the growth rate is relatively constant.

  • Saturation Curves: To determine the optimal pulse and purge times, you need to perform saturation experiments. This involves systematically varying one parameter (e.g., BDEAS pulse time) while keeping all other parameters constant and measuring the resulting film thickness or GPC. The point at which the GPC no longer increases with increasing pulse/purge time indicates that saturation has been reached. A detailed protocol for this is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Typical Process Parameters for BDEAS ALD of SiO₂

ParameterThermal ALD (with Ozone)PEALD (with O₂ Plasma)Notes
BDEAS Pulse Time 0.5 - 3.0 s0.1 - 2.0 sHighly dependent on reactor geometry and precursor delivery. Requires optimization via saturation curves.
Ozone/O₂ Plasma Pulse Time 1.0 - 5.0 s1.0 - 10.0 sCo-reactant pulse should also be saturated.
Purge Time 5.0 - 20.0 s5.0 - 20.0 sLonger purge times are generally safer to avoid CVD but increase process time.
Deposition Temperature 250 - 350 °C100 - 300 °COperating within the ALD window is critical for process stability and film quality.[2]
Pressure 0.1 - 1.0 Torr0.1 - 1.0 TorrCan affect gas flow dynamics and precursor residence time.
Growth Per Cycle (GPC) ~1.0 Å/cycle0.7 - 1.2 Å/cycleVaries with temperature and other process conditions.[6]

Table 2: Qualitative Impact of Process Parameter Deviations on Film Uniformity

Parameter DeviationLikely Effect on Film UniformityReason
BDEAS Pulse Time Too Short Poor (Thinner at edges)Incomplete surface saturation.
BDEAS Pulse Time Too Long Generally no negative impact, but can lead to precursor waste.Once saturation is reached, excess precursor is purged away.
Purge Time Too Short PoorCVD-like reactions due to residual precursor/reactants.[1]
Temperature Too High PoorPrecursor decomposition leading to CVD-like growth.[2]
Temperature Too Low PoorIncomplete surface reactions and low growth rate.
Non-Uniform Temperature PoorSpatially varying reaction rates across the substrate.

Experimental Protocols

Protocol for Determining Precursor Saturation Curve

This protocol outlines the steps to determine the minimum BDEAS pulse time required for self-limiting growth, which is crucial for achieving uniform films.

  • Set Baseline Parameters:

    • Choose a deposition temperature within the known ALD window for BDEAS (e.g., 300°C for thermal ALD with ozone).

    • Set a long and likely saturating pulse time for the co-reactant (e.g., 5 seconds for ozone).

    • Set a long and likely sufficient purge time for both the precursor and co-reactant (e.g., 15 seconds).

    • Fix the number of ALD cycles for all experiments (e.g., 200 cycles).

  • Vary BDEAS Pulse Time:

    • Perform a series of depositions, starting with a very short BDEAS pulse time (e.g., 0.1 seconds).

    • Incrementally increase the BDEAS pulse time for each subsequent deposition (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0, 2.5 seconds).

  • Measure Film Thickness:

    • After each deposition, measure the film thickness at multiple points across the substrate (e.g., center and edges) using a suitable technique like ellipsometry.

  • Plot and Analyze Data:

    • Calculate the Growth Per Cycle (GPC) for each deposition by dividing the average film thickness by the number of cycles.

    • Plot the GPC as a function of the BDEAS pulse time.

    • The resulting graph should show an initial increase in GPC with pulse time, followed by a plateau. The point at which the GPC plateaus is the saturation point.

    • The optimal BDEAS pulse time for your process should be chosen to be slightly into the saturation region (e.g., 1.5-2.0 times the minimum saturation pulse time) to ensure robust and uniform deposition.

  • Repeat for Other Parameters:

    • Once the BDEAS pulse time is optimized, you can use the same methodology to determine the saturation curves for the co-reactant pulse time and the purge times. When optimizing the purge time, you are looking for the minimum time that prevents CVD-like growth (i.e., the GPC stabilizes at its lowest value).

Mandatory Visualization

Troubleshooting_Workflow start Non-Uniform Film Growth Observed q1 Is the Growth Per Cycle (GPC) higher than expected? start->q1 a1_yes Likely CVD Component q1->a1_yes Yes q2 Is the film thinner at the edges (Bull's-eye effect)? q1->q2 No sol1 Increase Purge Times (Precursor & Co-reactant) a1_yes->sol1 sol2 Decrease Deposition Temperature a1_yes->sol2 end Uniform Film Growth Achieved sol1->end sol2->end a2_yes Likely Incomplete Saturation q2->a2_yes Yes q3 Is the non-uniformity pattern irregular or consistent with reactor geometry? q2->q3 No sol3 Increase BDEAS Pulse Time (Perform Saturation Curve) a2_yes->sol3 sol4 Check Precursor Vapor Pressure (Bubbler Temperature/Pressure) a2_yes->sol4 sol3->end sol4->end a3_yes Potential Reactor/Flow Issue q3->a3_yes Yes sol5 Check for Uniform Substrate Heating a3_yes->sol5 sol6 Perform Reactor Maintenance (Cleaning, check for leaks) a3_yes->sol6 sol7 Consult Reactor Manufacturer about Gas Flow Dynamics a3_yes->sol7 sol5->end sol6->end sol7->end

Caption: Troubleshooting workflow for non-uniform film growth in BDEAS ALD.

ALD_Parameter_Relationships cluster_params Process Parameters cluster_issues Potential Issues temp Deposition Temperature decomp Precursor Decomposition temp->decomp Too High incomplete_sat Incomplete Saturation temp->incomplete_sat Too Low pulse BDEAS Pulse Time pulse->incomplete_sat Too Short purge Purge Time cvd CVD-like Growth purge->cvd Too Short non_uniformity Non-Uniform Film Growth decomp->non_uniformity incomplete_sat->non_uniformity cvd->non_uniformity

Caption: Key parameter relationships influencing non-uniformity in BDEAS ALD.

References

Managing diethylamine hydrochloride byproduct in BDEAS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(diethylamino)silane (BDEAS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the diethylamine (B46881) hydrochloride byproduct and other common issues encountered during the synthesis and purification of BDEAS.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct formed during the synthesis of BDEAS, and why is its removal important?

The primary byproduct generated during the common synthesis of BDEAS from dichlorosilane (B8785471) (SiH₂Cl₂) and diethylamine (HN(C₂H₅)₂) is diethylamine hydrochloride ((C₂H₅)₂NH·HCl).[1] This salt is formed when the hydrochloric acid (HCl) produced in the reaction is neutralized by excess diethylamine, which is often used to drive the reaction to completion.[1]

Removal of diethylamine hydrochloride is critical because its presence can lead to several issues:

  • Particle Formation: The salt can condense in gas lines or on wafer surfaces during deposition processes, leading to particle contamination.

  • Film Quality: Residual chloride impurities can be incorporated into the deposited thin films, negatively impacting their electrical and physical properties.

  • Precursor Instability: The presence of the salt can affect the stability and performance of the BDEAS precursor.

Q2: What are the common methods for removing diethylamine hydrochloride from the BDEAS reaction mixture?

The most common methods for removing diethylamine hydrochloride leverage its solubility characteristics. The primary techniques are:

  • Filtration: This is the most straightforward method when the reaction is performed in a solvent in which diethylamine hydrochloride is insoluble. The salt precipitates as a solid and can be easily removed by filtering the reaction mixture under an inert atmosphere.[1]

  • Aqueous Workup (Washing): Since diethylamine hydrochloride is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous solution can extract the salt into the aqueous phase. However, this method is only suitable if the BDEAS product is not sensitive to moisture.

  • Solvent Swap & Filtration: For moisture-sensitive applications, a non-aqueous approach is necessary. After the reaction, the solvent can be removed under reduced pressure. Then, a non-polar solvent in which BDEAS is soluble but the salt is not (e.g., hexane (B92381) or diethyl ether) is added to precipitate the diethylamine hydrochloride, which can then be removed by filtration.

Q3: What analytical techniques are recommended for confirming the purity of BDEAS and the absence of diethylamine hydrochloride?

A comprehensive quality control analysis of BDEAS should include:

  • Purity and Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique to identify and quantify volatile organic impurities, including any unreacted diethylamine.

  • Functional Group Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the chemical structure of BDEAS and help identify major structural impurities.

  • Trace Metal Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect trace metal contaminants that may originate from catalysts or the reactor.

Troubleshooting Guides

Issue 1: High Particle Count Observed in the Final BDEAS Product
Possible Cause Troubleshooting Step
Incomplete removal of diethylamine hydrochloride The salt is a common source of particles. Review your purification method. If using filtration, ensure the solvent choice is appropriate to minimize the salt's solubility. Consider a second filtration step or a solvent wash known to be effective for salt removal.
Precursor Instability BDEAS can decompose at elevated temperatures. Ensure that distillation for purification is carried out under vacuum and at the lowest possible temperature. Store the final product in a cool, dark place under an inert atmosphere.
Reaction with Impurities Trace moisture or other impurities in the reactants or solvent can lead to the formation of solid byproducts. Ensure all reactants and solvents are anhydrous and all glassware is thoroughly dried before use.
Issue 2: Low Yield of BDEAS
Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has been allowed to run for a sufficient amount of time. Some protocols suggest a heating period of 5-10 hours after the initial addition of reactants to drive the reaction to completion.[1]
Loss of Volatile Reactants Both dichlorosilane and diethylamine are volatile. Ensure your reaction setup is well-sealed and consider using a condenser to prevent the loss of reactants.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. Different protocols suggest temperatures ranging from 0°C to 60°C.[1] The optimal temperature may need to be determined for your specific setup.
Side Reactions The presence of water can lead to unwanted side reactions. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.

Data Presentation

Table 1: Solubility of Diethylamine Hydrochloride in Various Solvents

SolventSolubilityReference
Water232 g/100 g at 25°C[2]
EthanolSoluble (at 78°C)[2]
ChloroformSoluble[2]
Diethyl EtherInsoluble[2]
HexaneExpected to be poorly soluble[3]
TolueneExpected to be poorly soluble[3]

Experimental Protocols

Protocol 1: Synthesis of BDEAS

This is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • Dichlorosilane (SiH₂Cl₂)

  • Anhydrous Diethylamine (HN(C₂H₅)₂)

  • Anhydrous Hexane (or other suitable dry, non-polar solvent)

  • High Purity Nitrogen Gas

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Cooling bath

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Setup: Assemble and thoroughly dry all glassware. Set up the reaction under a high-purity nitrogen atmosphere.

  • Charging the Reactor: Add anhydrous hexane to the three-neck flask.

  • Cooling: Cool the reaction mixture to 0°C using a cooling bath.

  • Reactant Addition: While stirring, slowly add dichlorosilane to the hexane. Following this, add anhydrous diethylamine dropwise from the dropping funnel, maintaining the reaction temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for a designated period. Some protocols may then involve gentle heating (e.g., 40-60°C) for 5-10 hours to ensure the reaction goes to completion.[1]

  • Workup (Byproduct Removal): The solid diethylamine hydrochloride byproduct is removed by filtration under an inert atmosphere.

  • Purification: The resulting filtrate, containing the BDEAS product, is then purified by vacuum distillation to remove the solvent and any remaining volatile impurities.[1]

Protocol 2: GC-MS Analysis of BDEAS Purity

Objective: To identify and quantify volatile organic impurities in the synthesized BDEAS.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Under an inert atmosphere (e.g., in a glovebox), prepare a dilute solution of the BDEAS sample in an appropriate anhydrous solvent (e.g., hexane).

  • Derivatization may be necessary for certain impurities to improve their volatility and chromatographic separation.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-500.

Data Analysis:

  • Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify the purity and impurity levels by integrating the peak areas.

Visualizations

BDEAS_Synthesis_Workflow cluster_synthesis BDEAS Synthesis cluster_purification Purification start Start reactants Charge Reactor: Dichlorosilane, Diethylamine, Anhydrous Solvent start->reactants reaction React at Controlled Temperature (e.g., 0°C) reactants->reaction completion Optional: Heat to Drive Reaction (40-60°C, 5-10h) reaction->completion filtration Filter to Remove Diethylamine Hydrochloride completion->filtration distillation Vacuum Distill Filtrate filtration->distillation analysis QC Analysis (GC-MS, FTIR) distillation->analysis product Pure BDEAS analysis->product

Caption: Workflow for BDEAS Synthesis and Purification.

Byproduct_Removal_Decision_Tree start Reaction Complete (BDEAS + (C2H5)2NHHCl) q_solvent Is (C2H5)2NHHCl insoluble in the reaction solvent? start->q_solvent filtration Filter under inert atmosphere q_solvent->filtration Yes q_moisture Is BDEAS product moisture-sensitive? q_solvent->q_moisture No end Purified BDEAS Solution filtration->end aqueous_workup Aqueous Workup: Wash with water to remove salt q_moisture->aqueous_workup No solvent_swap Solvent Swap: 1. Remove reaction solvent 2. Add non-polar solvent   (e.g., hexane) 3. Filter precipitated salt q_moisture->solvent_swap Yes aqueous_workup->end solvent_swap->end

Caption: Decision Tree for Diethylamine Hydrochloride Removal.

References

Effect of reaction temperature on Bis(diethylamino)silane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(diethylamino)silane.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound?

A1: The most common method for synthesizing this compound involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) (HN(C₂H₅)₂). The overall reaction is:

SiH₂Cl₂ + 4HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2(C₂H₅)₂NH₂Cl

An excess of diethylamine is typically used to act as a scavenger for the hydrochloric acid (HCl) byproduct, forming diethylamine hydrochloride salt.

Q2: What is the optimal reaction temperature for the synthesis of this compound?

A2: Based on response surface methodology optimization, an optimal reaction temperature of approximately 4.7°C has been shown to produce a high yield.[1] However, other protocols have reported using temperatures in the range of 40-60°C.[2] The ideal temperature can depend on other reaction parameters such as reactant concentrations and reaction time.

Q3: How does reaction temperature generally affect the synthesis?

A3: Reaction temperature is a critical parameter that can influence the reaction rate, yield, and purity of the final product.

  • Low Temperatures (e.g., 0-5°C): These temperatures can help to control the exothermic nature of the reaction, minimize the formation of byproducts, and improve selectivity, potentially leading to higher purity.

  • Higher Temperatures (e.g., 40-60°C): Increasing the temperature generally increases the reaction rate, which can shorten the required reaction time. However, it may also lead to the formation of undesired side products and potentially lower the overall yield of the desired compound.

Q4: What are some common side reactions to be aware of?

A4: Side reactions can occur, particularly if there is moisture present in the reactants or solvent, which can lead to the formation of siloxanes. Incomplete reaction can also result in the presence of mono(diethylamino)silane.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Sub-optimal Reaction Temperature: The reaction temperature may be too high or too low, affecting the reaction equilibrium and rate.Refer to the Data Presentation table to understand the impact of temperature on yield. An optimized temperature of around 4.7°C has been reported to give a high yield.[1] Consider running small-scale trials at different temperatures (e.g., 0°C, 25°C, and 50°C) to determine the optimal condition for your specific setup.
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Ensure adequate reaction time. Some protocols suggest a heat preservation period of 5-10 hours after the initial reaction, particularly for higher temperature syntheses.[2]
Loss of Volatile Reactants: Dichlorosilane and diethylamine are volatile, and their loss can lead to an incorrect stoichiometric ratio.Ensure the reaction setup is well-sealed. Use a condenser, especially when working at elevated temperatures.
Low Purity Formation of Byproducts: Higher reaction temperatures can promote the formation of side products.Consider running the reaction at a lower temperature to improve selectivity. Ensure all reactants and solvents are anhydrous to prevent hydrolysis.
Inefficient Purification: The purification process may not be effectively removing byproducts or unreacted starting materials.Optimize the distillation process. Ensure the filtration of the diethylamine hydrochloride salt is performed under an inert atmosphere to prevent moisture contamination.
Reaction is Difficult to Control Exothermic Reaction: The reaction between dichlorosilane and diethylamine is exothermic and can be difficult to manage, especially on a larger scale.Add the diethylamine dropwise to the dichlorosilane solution at a controlled rate. Use an ice bath or other cooling method to maintain the desired reaction temperature.

Data Presentation

The following table summarizes the reported effects of reaction temperature on the yield of this compound synthesis. Note that direct comparative studies across a wide range of temperatures are limited in the literature.

Reaction Temperature (°C)Reported Yield (%)Molar Ratio (DEA:DCS)Reaction TimeReference
4.66674.6198.89418.279 min[1]
40 - 60Not explicitly stated, but implied to be effective in a patented process.Varies (e.g., 6:1 by weight)5 - 10 hours (heat preservation)[2]

Experimental Protocols

Optimized Low-Temperature Synthesis

This protocol is based on the optimized conditions reported for high yield.[1]

Materials:

  • Dichlorosilane (DCS)

  • Diethylamine (DEA)

  • Anhydrous solvent (e.g., hexane)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the reaction flask, add anhydrous solvent and the calculated amount of dichlorosilane.

  • Cool the flask to 4.7°C using a cooling bath.

  • Slowly add diethylamine (at a molar ratio of 8.894:1 to DCS) to the stirred solution via the dropping funnel.

  • Maintain the reaction temperature at 4.7°C throughout the addition.

  • After the addition is complete, allow the reaction to stir for approximately 18 minutes.

  • Filter the reaction mixture under an inert atmosphere to remove the diethylamine hydrochloride precipitate.

  • Purify the filtrate by distillation to isolate the this compound.

Higher Temperature Synthesis

This protocol is a generalized procedure based on a patented method.[2]

Materials:

  • Dichlorosilane

  • Diethylamine

  • Anhydrous hexane (B92381)

  • Clay catalyst (optional)

  • Nitrogen gas

Equipment:

  • Reactor equipped with a stirrer, dropping funnel, and condenser

  • Heating mantle or oil bath

Procedure:

  • Charge the reactor with anhydrous hexane and dichlorosilane under a nitrogen atmosphere. A clay catalyst may also be added.

  • Heat the mixture to the desired reaction temperature (40-60°C).

  • Slowly add diethylamine dropwise to the stirred reaction mixture.

  • After the addition is complete, maintain the temperature and continue stirring for a heat preservation period of 5-10 hours.

  • Cool the reaction mixture and filter under an inert atmosphere to remove the solid byproduct.

  • Purify the resulting liquid by distillation.

Visualizations

Reaction_Pathway DCS Dichlorosilane (SiH₂Cl₂) Intermediate Mono(diethylamino)silane (Intermediate) DCS->Intermediate + DEA Byproduct Diethylamine Hydrochloride ((C₂H₅)₂NH₂Cl) DCS->Byproduct DEA Diethylamine (HN(C₂H₅)₂) DEA->Intermediate BDEAS This compound (Product) DEA->BDEAS DEA->Byproduct Intermediate->BDEAS + DEA

Caption: General reaction pathway for the synthesis of this compound.

Temp_Effect_Logic Temp Reaction Temperature Low_Temp Low Temperature (e.g., ~5°C) Temp->Low_Temp Decrease High_Temp High Temperature (e.g., 40-60°C) Temp->High_Temp Increase Yield Yield Low_Temp->Yield Potentially Higher Purity Purity Low_Temp->Purity Higher Reaction_Rate Reaction Rate Low_Temp->Reaction_Rate Slower High_Temp->Yield Potentially Lower High_Temp->Purity Lower High_Temp->Reaction_Rate Faster

Caption: Logical relationship between reaction temperature and synthesis outcomes.

References

Preventing self-ignition of dichlorosilane in BDEAS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Bis(diethylamino)silane (BDEAS) from dichlorosilane (B8785471) (DCS).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with dichlorosilane (DCS) in BDEAS synthesis?

A1: Dichlorosilane is a highly hazardous material. The primary risks include:

  • Pyrophoricity: DCS can spontaneously ignite on contact with air.[1][2]

  • Flammability: It is an extremely flammable gas with a very wide explosive range in air.[1][3]

  • Water Reactivity: DCS reacts violently with water and moisture, producing heat, flammable hydrogen gas, and corrosive hydrogen chloride (HCl) gas.[4][5][6] The heat generated from this reaction can be sufficient to ignite the material.[4][5]

  • Toxicity: DCS is toxic if inhaled and can cause severe burns to the skin, eyes, and respiratory tract.[4][7][8]

Q2: What is the main chemical reaction for the synthesis of BDEAS from dichlorosilane?

A2: The most common method for synthesizing BDEAS is the reaction of dichlorosilane (SiH₂Cl₂) with diethylamine (B46881) (HN(C₂H₅)₂). The overall reaction is:

SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl[8]

The hydrogen chloride byproduct is typically neutralized by using an excess of diethylamine or another suitable base to drive the reaction to completion.[8]

Q3: What are the critical safety precautions that must be taken during BDEAS synthesis?

A3: Due to the hazardous nature of dichlorosilane, all experiments must be conducted with stringent safety measures in place:

  • Inert Atmosphere: All reactions must be carried out under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[8]

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant lab coats, chemical safety goggles, a face shield, and chemical-resistant gloves.[5][7]

  • Fume Hood: All procedures should be performed in a well-ventilated fume hood.[8]

  • Emergency Preparedness: Ensure that a D-class fire extinguisher (for flammable metals), powdered lime, or dry sand is readily accessible to smother a potential fire. Do not use water or carbon dioxide fire extinguishers.[4]

Troubleshooting Guide: Preventing Dichlorosilane Self-Ignition

Issue Potential Cause Recommended Action
Spontaneous ignition of DCS upon introduction to the reaction vessel. Presence of air or moisture in the reaction setup.System Purge: Thoroughly purge the entire reaction apparatus with a dry, inert gas (e.g., nitrogen or argon) to remove any residual air and moisture before introducing DCS.[9] Dry Glassware and Solvents: Ensure all glassware is oven-dried and all solvents are anhydrous.[8]
Localized heating and potential ignition at the point of DCS addition. Rapid, exothermic reaction with diethylamine.Controlled Addition: Add dichlorosilane to the diethylamine solution slowly and in a controlled manner (e.g., dropwise or via a cannula) to manage the reaction rate and heat generation.[5] Cooling: Maintain a low reaction temperature by using an ice bath or other cooling system.[5]
Ignition or explosion during workup and purification. Exposure of unreacted DCS or reactive intermediates to air or moisture.Inert Atmosphere Workup: Conduct all filtration and distillation steps under an inert atmosphere. Quenching: Before disposal, any residual pyrophoric material should be carefully quenched. A recommended procedure is the slow addition of isopropanol (B130326), followed by a mixture of isopropanol and water, and finally water, all while under an inert atmosphere and with cooling.[10]
Formation of solid byproducts causing blockages and potential pressure buildup. Precipitation of diethylamine hydrochloride, the primary byproduct.Solvent Selection: Use a solvent in which the diethylamine hydrochloride is sparingly soluble to facilitate its removal by filtration. Adequate Stirring: Ensure efficient stirring to prevent localized concentration and buildup of the solid byproduct.

Quantitative Data

Table 1: Properties of Dichlorosilane (DCS)

PropertyValueReferences
Molecular Formula SiH₂Cl₂[1]
Molecular Weight 101.01 g/mol [1]
Appearance Colorless gas[1]
Boiling Point 8 °C (46.4 °F)[1]
Flash Point -35 °F (-37 °C)[1]
Autoignition Temperature 44 °C (111 °F) in dry air[2]
Flammability Limits in Air 4.1 - 98.8%[1]

Table 2: BDEAS Synthesis Experimental Parameters

ParameterMethod 1Method 2
Reactants Dichlorosilane, DiethylamineDichlorosilane, Diethylamine
Solvent Hexane (B92381)No solvent (excess diethylamine)
Catalyst Clay catalystNone
Temperature 40-60°C0-10°C
Reaction Time 5-10 hoursNot specified (continuous process)
Reported Yield Not specifiedUp to 85%
Final Purity Not specified99.5%
Reference [5][11]

Experimental Protocols

General Protocol for the Synthesis of this compound (BDEAS)

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and a thorough risk assessment.

Materials:

  • Dichlorosilane (SiH₂Cl₂)

  • Anhydrous diethylamine (HN(C₂H₅)₂)

  • Anhydrous hexane (or other suitable dry solvent)

  • Clay catalyst (optional)

Equipment:

  • Oven-dried glassware (e.g., three-neck round-bottom flask, dropping funnel, condenser)

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water)

  • Filtration apparatus for use under inert atmosphere

Procedure:

  • System Preparation: Assemble the glassware and ensure it is completely dry. The entire system must be purged with a dry, inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the reaction flask, add the anhydrous solvent (if used) and the catalyst (if used).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using a cooling bath.

  • Reactant Addition:

    • Slowly add the dichlorosilane to the stirred mixture.

    • Following the DCS addition, add the diethylamine dropwise from the dropping funnel. Maintain the reaction temperature throughout the addition.

  • Reaction: Allow the reaction to stir for the specified time at the designated temperature to ensure completion.

  • Workup:

    • The solid diethylamine hydrochloride byproduct is removed by filtration under an inert atmosphere.

    • The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude BDEAS is then purified by fractional distillation under reduced pressure.

Visualizations

BDEAS_Synthesis_Pathway BDEAS Synthesis Reaction Pathway DCS Dichlorosilane (SiH₂Cl₂) Intermediate1 Monosubstituted Intermediate SiH₂Cl(NEt₂) DCS->Intermediate1 + HN(Et)₂ DEA Diethylamine (HN(Et)₂) DEA->Intermediate1 BDEAS This compound (BDEAS) SiH₂(NEt₂)₂ DEA->BDEAS DEA_HCl Diethylamine Hydrochloride (Et)₂NH₂Cl DEA->DEA_HCl Intermediate1->BDEAS + HN(Et)₂ HCl Hydrogen Chloride (HCl) Intermediate1->HCl BDEAS->HCl HCl->DEA_HCl + HN(Et)₂ (excess)

Caption: Reaction pathway for the synthesis of BDEAS.

Troubleshooting_Logic Troubleshooting Self-Ignition of Dichlorosilane Start DCS Self-Ignition Event Check_Atmosphere Was the system under a dry, inert atmosphere? Start->Check_Atmosphere Check_Addition Was the DCS addition slow and controlled? Check_Atmosphere->Check_Addition Yes No_Inert Action: Purge system thoroughly with inert gas. Use dry glassware and solvents. Check_Atmosphere->No_Inert No Check_Temp Was the reaction temperature adequately controlled? Check_Addition->Check_Temp Yes Fast_Addition Action: Reduce addition rate. Use a dropping funnel or syringe pump. Check_Addition->Fast_Addition No Check_Workup Did ignition occur during workup/purification? Check_Temp->Check_Workup Yes High_Temp Action: Implement or improve external cooling (e.g., ice bath). Check_Temp->High_Temp No Workup_Ignition Action: Ensure workup is performed under inert atmosphere. Quench residual pyrophorics carefully. Check_Workup->Workup_Ignition Yes

Caption: Logic diagram for troubleshooting DCS self-ignition.

References

Incomplete surface reactions in ALD with Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atomic Layer Deposition (ALD) using Bis(diethylamino)silane (BDEAS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to incomplete surface reactions and other common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical process parameters for ALD of silicon-based films using BDEAS?

A1: The optimal process parameters for ALD using BDEAS depend on the co-reactant and the desired film (e.g., SiO₂, SiNₓ). For thermal ALD of SiO₂ with ozone (O₃), a widely recognized ALD temperature window is between 250°C and 350°C.[1][2] In plasma-enhanced ALD (PEALD), this window can be extended to lower temperatures, for instance, 100-250°C for SiO₂ deposition with an O₂ plasma.[3] Pulse and purge times are critical and must be optimized for the specific reactor geometry to ensure self-limiting reactions.

Q2: What causes a lower-than-expected Growth Per Cycle (GPC)?

A2: A low GPC can stem from several factors:

  • Incomplete Surface Reactions: This is a primary cause and can be due to insufficient precursor or co-reactant pulse times, preventing full saturation of the substrate surface.[1]

  • Steric Hindrance: The size and arrangement of the diethylamino ligands on the BDEAS molecule can physically block some reactive sites on the surface, leading to a lower density of adsorbed precursor molecules.

  • Non-ideal Substrate Surface: A low density of reactive surface sites (e.g., hydroxyl groups for SiO₂ deposition) will limit the initial adsorption of BDEAS.

  • Incorrect Temperature: Operating below the optimal ALD temperature window can lead to reduced reactivity of the precursor.

Q3: Why does my film have high carbon or nitrogen impurity levels?

A3: High impurity levels are often a sign of incomplete reactions. Carbon and nitrogen impurities can arise from the incomplete removal of the diethylamino ligands during the co-reactant step.[2][4] This can be caused by:

  • Insufficient Co-reactant Dose: The co-reactant (e.g., ozone, oxygen plasma) pulse may be too short to completely react with the adsorbed BDEAS and its ligands.

  • Low Deposition Temperature: At lower temperatures, the activation energy for the complete removal of ligands may not be met, leading to their incorporation into the growing film.

  • Precursor Decomposition: At temperatures above the ALD window (approaching 400°C), BDEAS can thermally decompose, leading to uncontrolled film growth (CVD component) and incorporation of carbon and nitrogen fragments.[5]

Q4: How can I improve the thickness uniformity of my film?

A4: Poor thickness uniformity can be attributed to several factors in the ALD process.[1] Key areas to investigate include:

  • Non-uniform Temperature Distribution: Temperature gradients across the substrate can cause variations in reaction rates and precursor adsorption.[1]

  • Inadequate Precursor/Co-reactant Exposure: Insufficient pulse times can lead to incomplete saturation, particularly in areas with lower precursor concentration.[1]

  • Flow Dynamics: The design of the reactor and the flow patterns of gases can lead to non-uniform precursor distribution across the substrate.

Troubleshooting Guides

Issue 1: Low Growth Per Cycle (GPC)

This guide will help you diagnose and resolve issues related to a lower-than-expected GPC during your BDEAS ALD process.

Troubleshooting Workflow for Low GPC

low_gpc_troubleshooting start Low GPC Observed check_pulses Verify Saturation Curves (Increase Pulse Times) start->check_pulses gpc_increases Does GPC Increase and Saturate? check_pulses->gpc_increases insufficient_dose Root Cause: Insufficient Precursor/ Co-reactant Dose check_pulses->insufficient_dose check_temp Verify Deposition Temperature (Within ALD Window?) gpc_increases->check_temp No problem_solved Problem Resolved gpc_increases->problem_solved Yes temp_in_window Is Temperature in ALD Window? check_temp->temp_in_window temp_issue Root Cause: Incorrect Deposition Temperature check_temp->temp_issue check_surface Review Substrate Preparation (Pre-treatment) temp_in_window->check_surface Yes adjust_temp Adjust Temperature to within ALD Window temp_in_window->adjust_temp No surface_issue Root Cause: Poor Surface Termination check_surface->surface_issue insufficient_dose->gpc_increases adjust_temp->check_temp temp_issue->temp_in_window

Caption: Troubleshooting workflow for low GPC in BDEAS ALD.

Detailed Steps:

  • Verify Saturation: The first step is to confirm that both the BDEAS and co-reactant pulses are long enough to achieve surface saturation.

    • Action: Perform a saturation experiment. Keep all other parameters constant (temperature, purge times, co-reactant pulse) and systematically increase the BDEAS pulse time. Measure the GPC for each pulse duration. Repeat this process for the co-reactant pulse, keeping the now-optimized BDEAS pulse constant.

    • Expected Outcome: You should observe the GPC increasing with pulse time and then plateauing. This plateau indicates saturation. Operate your process with pulse times in this saturation region.

  • Check Deposition Temperature: Ensure your deposition temperature is within the established ALD window for BDEAS.

    • Action: Verify the substrate temperature using a calibrated thermocouple. For thermal ALD with ozone, the typical window is 250-350°C.[1][2] For PEALD, it can be lower.[3]

    • Expected Outcome: If the temperature is too low, the reaction kinetics may be too slow. If it's too high, precursor desorption or decomposition can occur. Adjust the temperature to be within the optimal range.

  • Review Substrate Preparation: The initial state of the substrate surface is crucial for precursor adsorption.

    • Action: Ensure your substrate cleaning and preparation procedure effectively creates a high density of reactive sites. For SiO₂ deposition, this typically means a hydroxyl (-OH) terminated surface.

    • Expected Outcome: A properly prepared surface will have a higher density of sites for BDEAS to react with, leading to a higher GPC.

Issue 2: High Film Impurity Content (Carbon/Nitrogen)

This guide provides steps to reduce carbon and nitrogen impurities in films grown using BDEAS.

Troubleshooting Workflow for High Impurities

high_impurities_troubleshooting start High C/N Impurities Detected check_coreactant Increase Co-reactant Dose (Longer Pulse/Higher Power) start->check_coreactant impurities_decrease Do Impurities Decrease? check_coreactant->impurities_decrease incomplete_reaction Root Cause: Incomplete Ligand Removal check_coreactant->incomplete_reaction check_purge Increase Purge Times impurities_decrease->check_purge No problem_solved Problem Resolved impurities_decrease->problem_solved Yes purge_effect Does Increasing Purge Time Help? check_purge->purge_effect insufficient_purge Root Cause: Insufficient Purging check_purge->insufficient_purge check_temp Verify Deposition Temperature purge_effect->check_temp No purge_effect->problem_solved Yes temp_issue Root Cause: Decomposition or Low Reactivity check_temp->temp_issue incomplete_reaction->impurities_decrease insufficient_purge->purge_effect

Caption: Troubleshooting workflow for high impurities in BDEAS ALD.

Detailed Steps:

  • Optimize Co-reactant Exposure: The most common cause of high impurity levels is the incomplete reaction of the co-reactant with the precursor ligands.

    • Action: Increase the co-reactant pulse time. For PEALD, you can also increase the plasma power. Perform a study where you systematically increase the co-reactant exposure and measure the film composition (e.g., using XPS or SIMS).

    • Expected Outcome: You should see a reduction in carbon and nitrogen content as the co-reactant dose is increased, up to a point where it saturates.

  • Increase Purge Times: Inadequate purging can lead to the mixing of precursor and co-reactant in the gas phase, causing CVD-like reactions and trapping of byproducts.

    • Action: Double your current purge times after both the BDEAS and co-reactant pulses and check for an improvement in film quality.

    • Expected Outcome: If insufficient purging is the issue, longer purge times will ensure the complete removal of non-reacted species and byproducts, leading to a purer film.

  • Verify Deposition Temperature: The deposition temperature influences both the surface reactions and the thermal stability of the precursor.

    • Action: Ensure you are operating within the optimal ALD window (typically 250-350°C for thermal processes).[1][2] Temperatures above this window can cause BDEAS to decompose, leading to carbon and nitrogen incorporation.[5] Lower temperatures can result in incomplete ligand removal.

    • Expected Outcome: Operating within the correct temperature window ensures clean, self-limiting surface reactions.

Quantitative Data Summary

The following tables summarize key deposition parameters and resulting film properties for ALD processes using BDEAS.

Table 1: Comparison of Thermal and PEALD for SiO₂ Deposition using BDEAS

ParameterThermal ALD (with Ozone)PEALD (with O₂ Plasma)
Deposition Temperature 250 - 350 °C[1][2]100 - 250 °C[3]
Growth Per Cycle (GPC) ~0.10 nm/cycle[2]0.12 - 0.14 nm/cycle[3]
Refractive Index (@633nm) ~1.46~1.46[3]
Impurity Content Low C and N expected within ALD windowLow C and N (<1 at.%)[3]

Table 2: PEALD for SiNₓ Deposition using BDEAS and N₂ Plasma

ParameterValue
Deposition Temperature ≤ 250 °C[4]
Growth Per Cycle (GPC) 0.019 - 0.031 nm/cycle (decreases with increasing temp)[4]
Carbon Content 7.5 - 13.7 at.% (decreases with increasing temp)[4]
Oxygen Content 10.3 - 14 at.% (increases with increasing temp)[4]

Experimental Protocols

Protocol 1: Establishing Saturation Curves for Thermal ALD of SiO₂

This protocol outlines the procedure to determine the saturation dose for BDEAS and ozone in a thermal ALD process.

  • Substrate Preparation:

    • Use silicon wafers with a native oxide layer or after a standard cleaning procedure (e.g., RCA-1 and RCA-2) to ensure a hydroxyl-terminated surface.

  • ALD Reactor Setup:

    • Set the substrate temperature to 300°C (within the ALD window).

    • Heat the BDEAS precursor to a temperature that provides adequate vapor pressure (e.g., 55°C).[6]

    • Set the ozone concentration and flow rate.

    • Establish a stable base pressure in the reactor.

  • BDEAS Saturation:

    • Fix the ozone pulse time (e.g., 2.0 seconds) and purge times (e.g., 5.0 seconds).

    • Perform a series of depositions with a fixed number of cycles (e.g., 200 cycles).

    • Vary the BDEAS pulse time for each deposition (e.g., 0.25s, 0.5s, 1.0s, 1.5s, 2.0s).

    • Measure the film thickness after each deposition using ellipsometry.

    • Plot GPC vs. BDEAS pulse time to identify the saturation point.

  • Ozone Saturation:

    • Set the BDEAS pulse time to a value within its saturation region (e.g., 1.5 seconds).

    • Fix the purge times (e.g., 5.0 seconds).

    • Perform a series of depositions, varying the ozone pulse time (e.g., 0.5s, 1.0s, 2.0s, 3.0s, 4.0s).

    • Measure the film thickness and calculate the GPC for each run.

    • Plot GPC vs. ozone pulse time to determine the saturation point.

Signaling Pathways and Workflows

Ideal ALD Cycle for BDEAS + Ozone

The following diagram illustrates the two self-limiting half-reactions in an ideal ALD cycle for depositing SiO₂ using BDEAS and ozone.

ald_cycle cluster_0 Half-Reaction A: BDEAS Pulse cluster_1 Half-Reaction B: Ozone Pulse A1 Surface with -OH groups A2 BDEAS adsorbs, -NEt₂ reacts with -OH A1->A2 BDEAS Pulse A3 Surface terminated with -SiH₂(NEt₂)* and Si-H A2->A3 B1 Surface from Half-Reaction A A3->B1 Purge B2 O₃ reacts with remaining -NEt₂ and Si-H B1->B2 O₃ Pulse B3 SiO₂ layer formed, surface re-terminated with -OH B2->B3 B3->A1 Purge & Start New Cycle

Caption: Ideal ALD cycle for SiO₂ deposition using BDEAS and ozone.

References

Technical Support Center: Enhancing Adhesion of BDEAS-Deposited SiO₂ Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the adhesion of silicon dioxide (SiO₂) films deposited using Bis(diethylamino)silane (BDEAS).

Troubleshooting Guide

Poor adhesion of SiO₂ films can manifest as peeling, delamination, or blistering, compromising device performance and reliability. This guide provides a systematic approach to diagnosing and resolving common adhesion problems.

Question: My SiO₂ film is peeling or delaminating from the substrate. What are the potential causes and how can I fix it?

Answer:

Film delamination is a common issue that can stem from several factors, primarily related to substrate preparation, deposition process parameters, and film stress.[1][2] The following steps provide a comprehensive troubleshooting workflow.

cluster_troubleshooting Troubleshooting Workflow for Poor Adhesion start Start: Poor SiO₂ Adhesion Observed sub_prep Step 1: Verify Substrate Preparation start->sub_prep dep_params Step 2: Optimize Deposition Parameters sub_prep->dep_params If adhesion is still poor end_good End: Adhesion Improved sub_prep->end_good If adhesion improves post_treat Step 3: Implement Post-Deposition Treatment dep_params->post_treat If adhesion is still poor dep_params->end_good If adhesion improves adhesion_promoter Step 4: Consider Adhesion Promoter post_treat->adhesion_promoter If adhesion is still poor post_treat->end_good If adhesion improves adhesion_promoter->end_good If adhesion improves end_bad End: Issue Persists (Contact Support) adhesion_promoter->end_bad If adhesion is still poor

Caption: Troubleshooting workflow for poor SiO₂ film adhesion.

Step 1: Substrate Preparation and Cleaning

Inadequate substrate cleaning is a primary cause of poor film adhesion. The substrate surface must be free of organic residues, metallic contaminants, and native oxides to ensure a strong bond with the SiO₂ film.

  • Problem: Organic contamination on the substrate surface.

  • Solution: Implement a thorough cleaning procedure. Common and effective methods include:

    • Solvent Clean: A sequential rinse with acetone, followed by isopropyl alcohol (IPA), and finally deionized (DI) water can remove most organic contaminants.[3]

    • Piranha Clean: This is a highly effective method for removing organic residues. However, it is a very strong oxidizer and should be handled with extreme caution.

    • O₂ Plasma Etching: Oxygen plasma treatment can effectively remove organic films and residues from the substrate surface.[3]

  • Problem: Native oxide layer on the silicon substrate.

  • Solution: For a pristine interface, the native oxide can be removed.

    • HF Dip: A brief dip in a dilute hydrofluoric acid (HF) solution will etch the native SiO₂. This should be followed by a DI water rinse and immediate transfer to the deposition chamber to minimize re-oxidation.

  • Problem: Poor surface wettability.

  • Solution: A hydrophilic surface generally promotes better adhesion for SiO₂ films.

    • Plasma Treatment: Pre-treating the substrate with an oxygen or nitrogen plasma can increase surface energy and improve wettability.[4][5][6]

Experimental Protocol: Standard Substrate Cleaning (RCA Clean)

The RCA clean is a multi-step process widely used in the semiconductor industry to remove organic and inorganic contaminants from silicon wafers.

  • Organic Clean (SC-1):

    • Prepare a solution of deionized water, 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 30% hydrogen peroxide (H₂O₂) in a 5:1:1 ratio.

    • Heat the solution to 75-80 °C.

    • Immerse the substrates in the solution for 10-15 minutes.

    • Rinse thoroughly with deionized water.

  • Ionic Clean (SC-2):

    • Prepare a solution of deionized water, 37% hydrochloric acid (HCl), and 30% hydrogen peroxide (H₂O₂) in a 6:1:1 ratio.

    • Heat the solution to 75-80 °C.

    • Immerse the substrates in the solution for 10-15 minutes.

    • Rinse thoroughly with deionized water and dry with nitrogen gas.

Step 2: Deposition Parameter Optimization

The conditions during the BDEAS deposition process play a crucial role in film quality and adhesion.

  • Problem: Incomplete precursor reaction.

  • Solution: BDEAS requires an oxygen source, typically ozone (O₃) or an oxygen plasma, for proper reaction.[7] Ensure that the oxidant flow rate and plasma power are sufficient for complete reaction with the BDEAS precursor. The Si-N bond is more likely to break than the Si-H bond during the surface reaction.[8]

  • Problem: High residual stress in the film.

  • Solution: High tensile or compressive stress can lead to film delamination.

    • Deposition Temperature: The atomic layer deposition (ALD) window for BDEAS is typically between 250 and 350 °C.[9] Operating within this window is critical for optimal film growth and can influence stress.

    • Precursor Pulse and Purge Times: Inadequate pulse or purge times can lead to precursor self-reaction or the incorporation of impurities, both of which can increase film stress. Ensure complete purging of the chamber between precursor pulses.

Step 3: Post-Deposition Treatments

Post-deposition annealing can significantly improve the density and adhesion of SiO₂ films.

  • Problem: Low film density.

  • Solution: Annealing the deposited film can help to densify the material, which can improve its mechanical stability and adhesion.

    • Thermal Annealing: Annealing in a nitrogen or forming gas ambient at temperatures between 400 °C and 800 °C can be effective. The optimal temperature will depend on the substrate and the desired film properties.

Step 4: Use of Adhesion Promoters

For particularly challenging substrates, an adhesion promoter can be used to create a more favorable interface for SiO₂ deposition.

  • Problem: Chemically incompatible substrate surface.

  • Solution: Apply a thin layer of an adhesion promoter prior to SiO₂ deposition.

    • Hexamethyldisilazane (HMDS): HMDS is a common adhesion promoter used in photolithography that can also be effective for improving the adhesion of deposited films.[10][11] It functions by creating a hydrophobic surface that is more receptive to the subsequent film deposition.

    • Silane Coupling Agents: Other silane-based adhesion promoters can be chosen based on the specific substrate material.[7][12][13] These molecules have functional groups that can bond with both the substrate and the SiO₂ film, acting as a molecular bridge.[12][13]

Experimental Protocol: HMDS Application

  • Ensure the substrate is clean and dry.

  • Apply liquid HMDS to the substrate via spin coating. A typical process would be to dispense a small amount of HMDS onto the center of the substrate and then spin at 3000-5000 rpm for 30-60 seconds.

  • Alternatively, vapor-phase HMDS treatment can be performed in a dedicated oven.

  • Proceed with the BDEAS SiO₂ deposition immediately after the HMDS treatment.

Frequently Asked Questions (FAQs)

Q1: What is the typical deposition temperature for SiO₂ films using BDEAS?

A1: The typical ALD temperature window for depositing SiO₂ films with BDEAS is between 250 °C and 350 °C.[9]

Q2: Can I use water as the oxygen source with BDEAS?

A2: It is generally not recommended to use water as the oxygen source with BDEAS. The Si-H bonds in the BDEAS molecule do not react readily with water, which can lead to a decreased growth rate and higher levels of impurities in the film.[7][14] Ozone or an oxygen plasma is the preferred oxygen source.[7]

Q3: How does plasma pre-treatment improve adhesion?

A3: Plasma pre-treatment can improve adhesion in several ways. An oxygen plasma can remove residual organic contamination and create a more reactive, hydrophilic surface. A nitrogen plasma can form a thin nitride layer on some substrates, which can act as a stable base for the SiO₂ film.[5] Both types of plasma treatment can increase the surface energy of the substrate, promoting better wetting and bonding of the deposited film.[6]

Q4: What are the signs of poor film adhesion?

A4: Poor adhesion can be identified by visual inspection for peeling, cracking, or blistering of the film. A more quantitative method is the tape test, where a piece of adhesive tape is applied to the film and then peeled off. If the film is removed with the tape, it indicates poor adhesion.

Q5: Will post-deposition annealing affect the underlying device structures?

A5: The annealing temperature should be chosen carefully to avoid damaging any underlying structures. The maximum allowable temperature will depend on the thermal budget of your device. For devices sensitive to high temperatures, lower temperature annealing over a longer duration or rapid thermal annealing (RTA) may be viable options.

Quantitative Data Summary

ParameterConditionEffect on Adhesion/Film QualityReference
Substrate Treatment O₂ Plasma Pre-treatmentIncreases surface energy and hydrophilicity, improving wettability and bonding.[6]
N₂ Plasma Pre-treatmentCan form a thin, stable nitride transition layer on certain substrates, enhancing adhesion.[5]
Deposition Temperature 250 - 350 °COptimal ALD window for BDEAS, promoting good film quality.[9]
Post-Deposition Annealing 400 - 800 °CIncreases film density, which can improve mechanical stability and adhesion.
Adhesion Promoter HMDSCreates a hydrophobic surface that can improve adhesion on certain substrates.[10][11]

Signaling Pathways and Workflows

cluster_adhesion_mechanism Mechanism of Adhesion Improvement substrate Substrate Surface contaminants Contaminants (Organics, Oxides) cleaning Cleaning & Plasma Treatment substrate->cleaning Is treated by poor_adhesion Poor Adhesion contaminants->poor_adhesion Leads to activated_surface Activated Surface (Increased Surface Energy) cleaning->activated_surface Results in bdeas BDEAS Precursor activated_surface->bdeas Reacts with sio2_film SiO₂ Film bdeas->sio2_film Forms strong_adhesion Strong Adhesion sio2_film->strong_adhesion Exhibits

Caption: Logical flow of improving SiO₂ film adhesion.

References

Minimizing precursor contamination in Bis(diethylamino)silane ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize precursor contamination during Atomic Layer Deposition (ALD) with Bis(diethylamino)silane (BDEAS).

Troubleshooting Guide: Minimizing Precursor Contamination

This guide addresses common issues encountered during BDEAS ALD, with a focus on identifying and mitigating sources of contamination.

Issue 1: High Carbon and Nitrogen Impurity Levels in the Deposited Film

  • Question: My silicon nitride (SiNₓ) or silicon dioxide (SiO₂) films show high levels of carbon and nitrogen impurities when analyzed by XPS or other techniques. What are the likely causes and how can I resolve this?

  • Answer: High carbon and nitrogen content in films deposited using BDEAS is a common issue that can often be traced back to incomplete precursor reactions or improper process parameters. Aminosilane precursors, like BDEAS, can sometimes lead to carbon and nitrogen impurities if the ligands are not fully removed during the ALD cycle.[1]

    Possible Causes and Solutions:

    • Incomplete Ligand Removal: The diethylamino [-N(C₂H₅)₂] ligands may not be fully reacting and desorbing.

      • Solution: Increase the co-reactant (e.g., O₃, N₂ plasma) exposure time and/or power to ensure complete reaction with the precursor ligands. A post-deposition anneal in a hydrogen plasma environment has also been shown to reduce impurities.

    • Low Deposition Temperature: Lower temperatures can lead to insufficient thermal energy for complete surface reactions and byproduct removal.

      • Solution: Gradually increase the deposition temperature within the ALD window. For BDEAS, the thermal stability starts to be a concern around 400°C.[2] Operating between 250°C and 350°C is often a good starting point for thermal ALD.[3][4]

    • Precursor Decomposition: At excessively high temperatures, the BDEAS precursor can thermally decompose, leading to uncontrolled film growth (CVD component) and incorporation of carbon and nitrogen fragments.[2][3]

      • Solution: Lower the deposition temperature to stay within the optimal ALD window. A hallmark of a CVD component is a growth per cycle (GPC) that continues to increase with precursor pulse time, rather than saturating.[3]

Issue 2: Presence of Oxygen Impurities in Silicon Nitride Films

  • Question: I am depositing SiNₓ using BDEAS and a nitrogen plasma source, but my films have a significant oxygen content. What is the source of this oxygen contamination?

  • Answer: Oxygen contamination in SiNₓ films is a frequent challenge, often originating from residual oxygen or moisture in the ALD reactor or from the precursor itself.

    Possible Causes and Solutions:

    • Reactor Leaks: Small leaks in the reactor chamber or gas lines can introduce atmospheric oxygen and moisture.

      • Solution: Perform a thorough leak check of the ALD system. Ensure all seals and fittings are secure.

    • Inadequate Purging: Insufficient purging of the reactor and precursor lines before deposition can leave residual oxygen and moisture.

      • Solution: Increase the duration and flow rate of the inert gas purge (e.g., Ar, N₂) before starting the deposition process.[5]

    • Contaminated Precursor: The BDEAS precursor itself can become contaminated with moisture if not handled and stored correctly. BDEAS is sensitive to both air and moisture.[2][6]

      • Solution: Always handle BDEAS under an inert atmosphere (e.g., in a glovebox). Ensure the precursor container is properly sealed and stored.

    • Co-reactant Purity: If using a nitrogen plasma, ensure the nitrogen gas source is of high purity and that the plasma system itself is not a source of oxygen (e.g., from a quartz tube).

      • Solution: Use ultra-high purity (UHP) nitrogen gas. Some studies have shown that decreasing the N₂ plasma exposure time can reduce oxygen content.[7]

Issue 3: Poor Film Quality and High Wet Etch Rate (WER)

  • Question: My deposited SiNₓ films have a high wet etch rate in diluted HF, indicating poor film quality. How is this related to precursor contamination?

  • Answer: A high wet etch rate is often correlated with lower film density and the incorporation of impurities like hydrogen and carbon. These impurities can create a less robust film structure that is more susceptible to chemical attack.

    Possible Causes and Solutions:

    • Hydrogen Impurities: Incomplete reactions, especially with ammonia-based plasmas, can lead to Si-H and N-H bonds in the film, which can lower its density.

      • Solution: Optimizing plasma parameters (power, gas mixture) can help. For instance, using a N₂/H₂ plasma mixture has been investigated to improve film properties.[8] A post-deposition anneal can also help to densify the film and drive out hydrogen.[8]

    • Carbon Impurities: As discussed in Issue 1, residual carbon from the BDEAS ligands can disrupt the Si-N bonding network.

      • Solution: Refer to the solutions for Issue 1 to minimize carbon incorporation. Higher film density, often achieved at higher deposition temperatures, generally leads to lower WER.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal storage and handling procedure for BDEAS to minimize contamination?

    • A1: BDEAS is air and moisture sensitive.[2][6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). All transfers and handling of the precursor should be performed in a glovebox or using Schlenk line techniques to prevent exposure to the ambient environment.

  • Q2: Can the choice of co-reactant influence impurity incorporation?

    • A2: Yes, absolutely. For SiO₂ deposition, using ozone (O₃) as the co-reactant is common.[5] For SiNₓ, various nitrogen sources are used, including ammonia (B1221849) (NH₃) plasma, nitrogen (N₂) plasma, and N₂/H₂ mixtures.[9] The reactivity of the co-reactant plays a crucial role in breaking the Si-N bonds of the precursor and removing the organic ligands.[10] For example, using H₂O with BDEAS may not be effective as it doesn't readily break the Si-H bonds, potentially leading to higher impurity levels.[11]

  • Q3: How can I verify that my ALD process is self-limiting and not contributing to contamination via a CVD-like growth?

    • A3: To confirm self-limiting growth, you should perform saturation experiments. This involves systematically varying the precursor pulse time while keeping all other parameters constant and measuring the growth per cycle (GPC). If the GPC increases with pulse time and then plateaus, the process is self-limiting in that pulse range.[3] If the GPC continues to increase without saturating, it indicates a non-ideal process with a potential CVD component, which can lead to higher impurity incorporation.[3]

Data Presentation

Table 1: Typical Process Parameters for BDEAS ALD

Film MaterialCo-reactantDeposition Temperature (°C)Typical GPC (Å/cycle)Key Considerations
SiO₂O₃ (Ozone)250 - 350[3][4]~1.0[4]ALD window is well-defined. Higher temperatures can lead to precursor decomposition.[2][4]
SiO₂O₂ Plasma100 - 300[2]0.8 - 1.7[2]Plasma-enhanced ALD (PEALD) allows for lower deposition temperatures.[5]
SiNₓN₂ Plasma150 - 250[7]0.2 - 0.3[7]Lower temperatures can increase carbon and oxygen impurities.[7]
SiNₓNH₃ Plasma300 - 400Varies with plasma conditionsCan lead to hydrogen impurities (-NH) in the film.

Table 2: Impact of Process Parameters on Impurity Content in SiNₓ Deposited by PE-spatial-ALD

Deposition Temperature (°C)Plasma Exposure TimeOxygen Content (at.%)Carbon Content (at.%)Reference
200VariedAs low as 4.7~13.7[7]
250Not specifiedHigher than at 200°CNot specified[7]

Note: Lower oxygen content was achieved by decreasing both plasma exposure time and overall cycle time.[7]

Experimental Protocols

Protocol 1: Thermal ALD of SiO₂ using BDEAS and Ozone

  • Substrate Preparation: Clean the substrate using a standard procedure (e.g., Piranha clean followed by a deionized water rinse) to ensure a hydroxylated surface.

  • System Purge: Load the substrate into the ALD reactor. Purge the chamber and precursor lines thoroughly with an inert gas (e.g., Ar, N₂) to remove any residual moisture and oxygen.[5]

  • Deposition Cycle:

    • Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the reactor. A typical pulse time is 1-2 seconds, but this should be optimized for the specific reactor to ensure surface saturation.[12]

    • Step 2 (Purge 1): Purge the reactor with inert gas for 2-4 seconds to remove unreacted BDEAS and byproducts.[12]

    • Step 3 (Ozone Pulse): Introduce ozone (O₃) into the reactor for 0.5-2 seconds.[12]

    • Step 4 (Purge 2): Purge the reactor with inert gas for 4-8 seconds to remove unreacted ozone and byproducts.[12]

  • Repeat: Repeat the deposition cycle until the desired film thickness is achieved.

  • Cooldown: After the final cycle, cool the system down under an inert gas atmosphere before unloading the substrate.[5]

Protocol 2: Plasma-Enhanced ALD (PEALD) of SiNₓ using BDEAS and N₂ Plasma

  • Substrate Preparation: Clean and load the substrate as described in Protocol 1.

  • System Purge: Thoroughly purge the reactor and gas lines with inert gas.

  • Deposition Cycle (Temporal):

    • Step 1 (BDEAS Pulse): Introduce BDEAS vapor into the reactor.

    • Step 2 (Purge 1): Purge the reactor with inert gas to remove unreacted precursor.

    • Step 3 (N₂ Plasma): Introduce N₂ gas and ignite the plasma for a specified duration.

    • Step 4 (Purge 2): Purge the reactor with inert gas to remove plasma byproducts.

  • Repeat: Repeat the cycle to achieve the desired film thickness.

  • Cooldown: Cool the system under an inert gas atmosphere before unloading.

Visualizations

ALD_Workflow cluster_prep System Preparation cluster_cycle ALD Cycle (Repeat N times) cluster_post Post-Deposition sub_prep Substrate Cleaning & Loading sys_purge Inert Gas Purge sub_prep->sys_purge pulse_bdeas Step 1: BDEAS Pulse sys_purge->pulse_bdeas purge1 Step 2: Purge pulse_bdeas->purge1 pulse_coreactant Step 3: Co-reactant Pulse (Ozone or N2 Plasma) purge1->pulse_coreactant purge2 Step 4: Purge pulse_coreactant->purge2 purge2->pulse_bdeas cooldown Cooldown purge2->cooldown unload Unload Substrate cooldown->unload

Caption: General workflow for a this compound ALD process.

Troubleshooting_Logic issue High Impurity Content (C, N, O) incomplete_reaction Incomplete Ligand Removal issue->incomplete_reaction Check C, N leak System Leak issue->leak Check O low_temp Low Deposition Temp. solution1 Increase Co-reactant Exposure/Power incomplete_reaction->solution1 Solution high_temp High Temp. (Decomposition) solution2 Increase Temperature low_temp->solution2 solution3 Decrease Temperature high_temp->solution3 Solution bad_purge Inadequate Purge solution4 Perform Leak Check leak->solution4 Solution wet_precursor Contaminated Precursor solution5 Increase Purge Time/Flow bad_purge->solution5 solution6 Handle Precursor in Inert Environment wet_precursor->solution6 Solution

Caption: Troubleshooting logic for identifying sources of film contamination.

References

Optimizing molar ratio of reactants for Bis(diethylamino)silane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Bis(diethylamino)silane (BDEAS).

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound (BDEAS)?

A1: The most common method for synthesizing BDEAS involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with diethylamine (B46881) (HN(C₂H₅)₂). The overall reaction is: SiH₂Cl₂ + 2 HN(C₂H₅)₂ → SiH₂(N(C₂H₅)₂)₂ + 2 HCl.[1]

To drive the reaction to completion, an excess of diethylamine is typically used to neutralize the hydrochloric acid (HCl) byproduct, which forms diethylamine hydrochloride salt.[1]

Q2: What is the optimal molar ratio of diethylamine (DEA) to dichlorosilane (DCS)?

A2: The stoichiometric ratio is 2 moles of DEA to 1 mole of DCS. However, a significant excess of DEA is generally recommended to act as a scavenger for the HCl produced. One study, using response surface methodology, identified an optimal molar ratio of DEA to DCS as 8.894 for maximizing yield.[2][3] Using an excess of diethylamine helps to drive the reaction to completion.[4]

Q3: What are the critical safety precautions for this synthesis?

A3: Dichlorosilane is a chemically active gas that can ignite spontaneously in air and reacts readily with water.[1] It is toxic and can cause skin and eye irritation.[1] Diethylamine is also volatile and corrosive. All procedures must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.[1][5][6] Appropriate personal protective equipment (PPE), such as chemical safety goggles, flame-retardant clothing, and gloves, is mandatory.[5]

Q4: What are the common impurities in crude BDEAS, and how are they removed?

A4: Common impurities include:

  • Diethylamine Hydrochloride: This salt is the primary byproduct and can be removed by filtration under an inert atmosphere.[4][6]

  • Unreacted Diethylamine: Excess diethylamine can be removed during vacuum distillation due to its lower boiling point.[4]

  • Side-Reaction Products: Impurities, especially water, can lead to the formation of siloxanes.[1][7] Using dry solvents and glassware is crucial.[1]

  • Trace Impurities: Adsorption techniques using activated carbon or molecular sieves can be employed for final purification.[5][8]

Q5: What analytical techniques are used to assess the purity of BDEAS?

A5: The purity of BDEAS is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) can also be used to confirm the chemical structure and detect impurities.[6]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low Product Yield - Incorrect Molar Ratio: Insufficient diethylamine to drive the reaction and neutralize HCl.[4]- Side Reactions: Presence of moisture or other impurities leading to unwanted byproducts.[1]- Loss of Reactants: Diethylamine and dichlorosilane are volatile; the reaction setup may not be properly sealed.[1]- Product Loss During Workup: Inefficient filtration or loss during distillation.[4]- Ensure an excess molar ratio of diethylamine to dichlorosilane (e.g., ~8.9:1).[2][3]- Use thoroughly dried solvents and glassware and maintain a strict inert atmosphere.[1]- Ensure all joints in the reaction apparatus are well-sealed. Consider using a condenser.[1]- Wash the filter cake with a dry, non-polar solvent to recover any trapped product before distillation.[4]
Product is Cloudy or Contains Solid Particles - Presence of Diethylamine Hydrochloride Salt: The primary byproduct of the reaction is a solid salt.[6]- Filter the crude product under an inert atmosphere before distillation. A sintered glass funnel with positive nitrogen or argon pressure is recommended.[6]
Poor Separation During Distillation - Inefficient Distillation Column: The column may not have enough theoretical plates for separation.- High Distillation Rate: A fast distillation rate reduces separation efficiency.- Vacuum Fluctuations: Unstable vacuum pressure leads to a broad boiling point range.[6]- Use a fractional distillation column with appropriate length and packing.- Reduce the heating rate to ensure a slow and steady distillation.- Use a high-quality vacuum pump and a pressure controller to maintain a stable vacuum.[6]
Product Degrades Over Time - Exposure to Air and Moisture: BDEAS is sensitive to hydrolysis.[9]- Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[6][9]

Data Presentation: Reaction Parameter Optimization

The following table summarizes various reported conditions for the synthesis of this compound.

Parameter Optimized Value Reported Range / Alternative Values Reference(s)
Molar Ratio (DEA:DCS) 8.894 : 1Excess DEA is generally used.[2][3]
Reaction Temperature 4.666 °C-50 °C to 60 °C; 0-10 °C; 40-60 °C[1][2][3],[5],[8]
Reaction Time 18.279 minutes5 - 10 hours[2][3],[8]
Yield 74.619%Up to 85%[2][3],[4]

Experimental Protocols

Generalized Protocol for BDEAS Synthesis

This protocol is a generalized procedure based on common synthesis methods.[1][5] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Preparation:

    • Thoroughly dry all glassware in an oven and assemble the reaction apparatus while hot under a flow of inert gas (nitrogen or argon).

    • The apparatus should consist of a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Charging the Reactor:

    • To the reaction flask, add anhydrous solvent (e.g., hexane) and a clay catalyst, if used.[5][8]

    • Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath or cryocooler.[5]

  • Reactant Addition:

    • Slowly add dichlorosilane to the stirred mixture.

    • Subsequently, add diethylamine dropwise from the dropping funnel. Maintain the reaction temperature throughout the addition process.

  • Reaction:

    • After the addition is complete, allow the mixture to stir for the specified period (e.g., 5-10 hours) to ensure the reaction goes to completion.[8]

  • Workup and Purification:

    • Remove the solid diethylamine hydrochloride byproduct by filtration under an inert atmosphere.

    • Wash the filter cake with fresh, dry solvent to recover any occluded product.

    • The resulting filtrate, containing the crude BDEAS, can be purified by fractional distillation under reduced pressure to remove the solvent and any remaining impurities.[1][6]

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products DCS Dichlorosilane (SiH₂Cl₂) BDEAS This compound (BDEAS) DCS->BDEAS + 2x DEA DEA Diethylamine (HN(C₂H₅)₂) DEA->BDEAS Salt Diethylamine Hydrochloride (Byproduct Salt) DEA->Salt + HCl (from reaction) troubleshooting_workflow start Start Synthesis issue Low Yield or Impure Product? start->issue check_ratio Verify Molar Ratio (Excess DEA?) issue->check_ratio Yes success Synthesis Successful issue->success No check_conditions Check Reaction Conditions (Temp, Inert Atmosphere) check_ratio->check_conditions Ratio OK adjust_ratio Adjust DEA:DCS Ratio check_ratio->adjust_ratio Ratio Incorrect check_workup Review Workup (Filtration, Distillation) check_conditions->check_workup Conditions OK dry_reagents Ensure Dry Reagents & Inert Atmosphere check_conditions->dry_reagents Conditions Not OK check_workup->success Workup OK optimize_workup Optimize Filtration & Distillation Parameters check_workup->optimize_workup Workup Issue adjust_ratio->start dry_reagents->start optimize_workup->start

References

Validation & Comparative

A Comparative Guide to Aminosilane Precursors for Atomic Layer Deposition: Bis(diethylamino)silane vs. Bis(tert-butylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of thin-film deposition, particularly for semiconductor fabrication and advanced materials research, the choice of precursor is paramount to achieving desired film properties. Among the various classes of precursors for Atomic Layer Deposition (ALD), aminosilanes have gained significant traction due to their reduced corrosivity (B1173158) and safer handling compared to traditional chlorosilanes. This guide provides a detailed, data-driven comparison of two prominent aminosilane (B1250345) precursors: Bis(diethylamino)silane (BDEAS) and Bis(tert-butylamino)silane (BTBAS), for the deposition of silicon-based thin films such as silicon nitride (SiNₓ) and silicon dioxide (SiO₂).

This comparison is intended for researchers, scientists, and drug development professionals who utilize high-quality thin films in their applications, offering insights into the performance, experimental protocols, and fundamental differences between these two precursors.

Performance Comparison at a Glance

Both BDEAS and BTBAS are effective precursors for ALD, but their molecular structure influences their reactivity, deposition characteristics, and the ultimate properties of the deposited films. The steric hindrance of the alkyl groups on the amine ligands is a key factor in their surface chemistry. Generally, bis-aminosilanes like BDEAS and BTBAS demonstrate superior performance for SiO₂ deposition compared to tris-aminosilanes.[1][2] For SiNₓ deposition, the choice between them can impact film density, impurity levels, and electrical properties.

Quantitative Data Summary

The following tables summarize key performance metrics for BDEAS and BTBAS in the ALD of silicon nitride and silicon dioxide, compiled from various experimental studies.

Table 1: Comparison of Precursor Properties

PropertyThis compound (BDEAS)Bis(tert-butylamino)silane (BTBAS)
Molecular Formula C₈H₂₂N₂SiC₈H₂₂N₂Si
Molecular Weight 174.36 g/mol 174.36 g/mol [3]
CAS Number 27804-64-4[4]186598-40-3[3][5]
Physical State Liquid[4][6]Liquid[7]
Boiling Point 188°C[4]167°C[3][8]
Vapor Pressure 30 Torr at 70°C[4][9]-
Density 0.804 g/mL[6]0.816 g/cm³[3]

Table 2: Performance in Plasma-Enhanced ALD (PEALD) of Silicon Nitride (SiNₓ)

ParameterThis compound (BDEAS)Bis(tert-butylamino)silane (BTBAS)
Deposition Temperature ≤ 250°C[10]Room Temperature - 500°C[11][12][13]
Co-reactant N₂ Plasma[10]N₂ Plasma[11][12][13]
Growth Per Cycle (GPC) 0.19 - 0.31 Å/cycle (at 150-250°C)[10]~0.15 - 0.32 Å/cycle[14]
Refractive Index -1.75 - 1.96[11][12][13][14]
Film Density -~2.7 - 2.9 g/cm³[11][12][13][14]
N/Si Ratio ->1.4 (approaching 1.4 at 500°C)[11][12][13][14]
Carbon Content (at.%) 13.7% (at 200°C)[10]~20% (at room temp, improves with temp)[13]
Oxygen Content (at.%) as low as 4.7%[10]2 ± 1%[13]
Wet Etch Rate (in dilute HF) -~1 nm/min (at ≥400°C)[12][13]

Table 3: Performance in ALD of Silicon Dioxide (SiO₂)

ParameterThis compound (BDEAS)Bis(tert-butylamino)silane (BTBAS)
Deposition Method Thermal ALD (Ozone) / PEALD (O₂ Plasma)[6][15]Thermal ALD (Ozone)[16]
Deposition Temperature 250 - 350°C (Thermal)[15], 100 - 250°C (PEALD)[15]300 - >500°C[16]
Growth Per Cycle (GPC) ~0.10 nm/cycle (Thermal)[15], 0.12 - 0.14 nm/cycle (PEALD)[15]Higher than BDEAS at identical conditions[16]
Refractive Index ~1.46[15]~1.462[16]
Film Density ~2.1 g/cm³ (PEALD)[15]-
Impurity Content Low carbon and nitrogen (<1 at.%) in PEALD[15]-

Experimental Protocols

Below are generalized methodologies for the deposition of SiNₓ and SiO₂ thin films using BDEAS and BTBAS via ALD. Specific parameters will vary based on the reactor geometry and desired film properties.

Plasma-Enhanced ALD (PEALD) of Silicon Nitride

This protocol is representative for depositing SiNₓ using either BDEAS or BTBAS with a nitrogen plasma.

  • Substrate Preparation: Silicon wafers are cleaned to remove organic and native oxide layers.

  • ALD Reactor Conditions:

    • Base Pressure: A base pressure in the range of 1-2 Torr is maintained.[15]

    • Deposition Temperature: The substrate temperature is set within the desired range. For BTBAS, this can be from room temperature up to 500°C.[11][12] For BDEAS, depositions have been demonstrated at ≤ 250°C.[10]

  • Deposition Cycle:

    • Step 1: Precursor Pulse: BDEAS or BTBAS vapor is introduced into the reactor for a specified duration (e.g., 1.0 second). The precursor is typically heated in a bubbler to ensure adequate vapor pressure.[15]

    • Step 2: Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) for a set time (e.g., 2.0 seconds) to remove unreacted precursor and gaseous byproducts.[15]

    • Step 3: Plasma Exposure: A nitrogen (N₂) plasma is ignited for a specific duration to react with the adsorbed precursor layer.[15]

    • Step 4: Purge: The reactor is purged again with the inert gas to remove reaction byproducts.[15]

  • Film Growth: The cycle is repeated until the desired film thickness is achieved.

  • Characterization: The film is analyzed for thickness, refractive index (spectroscopic ellipsometry), elemental composition (X-ray Photoelectron Spectroscopy - XPS), and wet etch rate in dilute HF.[1][15]

Thermal ALD of Silicon Dioxide

This protocol is representative for depositing SiO₂ using either BDEAS or BTBAS with ozone as the oxidant.

  • Substrate Preparation: Silicon wafers are appropriately cleaned.

  • ALD Reactor Conditions:

    • Base Pressure: A base pressure of 1-2 Torr is established.[15]

    • Deposition Temperature: The substrate is heated to a temperature within the ALD window, typically 250-350°C for BDEAS[15] and 300-575°C for BTBAS.[16]

  • Deposition Cycle:

    • Step 1: Precursor Pulse: BDEAS or BTBAS vapor is pulsed into the reactor.

    • Step 2: Purge: The chamber is purged with an inert gas to remove non-adsorbed precursor.

    • Step 3: Oxidant Pulse: Ozone (O₃) is introduced into the reactor to react with the surface-bound precursor.[15]

    • Step 4: Purge: A final inert gas purge removes reaction byproducts.

  • Film Growth: The cycle is repeated to grow the film to the target thickness.

  • Characterization: The deposited SiO₂ film is characterized for thickness, refractive index, uniformity, and impurity content.[16]

Visualizing the Process and Logic

To better understand the ALD process and the relationship between the precursors, the following diagrams are provided.

ALD_Cycle cluster_precursor Precursor Half-Reaction cluster_reactant Reactant Half-Reaction A 1. Precursor Pulse (BDEAS or BTBAS) B 2. Inert Gas Purge A->B C 3. Reactant Pulse (e.g., N₂ Plasma or O₃) B->C D 4. Inert Gas Purge C->D D->A One ALD Cycle Complete

A typical four-step Atomic Layer Deposition (ALD) cycle.

Precursor_Comparison BDEAS This compound (BDEAS) BTBAS Bis(tert-butylamino)silane (BTBAS) SiN Silicon Nitride (SiNₓ) BDEAS->SiN PEALD SiO2 Silicon Dioxide (SiO₂) BDEAS->SiO2 Thermal & PEALD BTBAS->SiN PEALD BTBAS->SiO2 Thermal ALD

Precursor application in ALD for SiNₓ and SiO₂.

Concluding Remarks

The choice between this compound and Bis(tert-butylamino)silane for Atomic Layer Deposition depends critically on the desired film and the process constraints.

  • For Silicon Nitride (SiNₓ) deposition , BTBAS is well-documented for PEALD over a very wide temperature window, from room temperature to 500°C, capable of producing high-quality films with low wet etch rates at higher temperatures.[11][12][13] BDEAS has been shown to be effective for low-temperature (≤ 250°C) PEALD of SiNₓ.[10]

  • For Silicon Dioxide (SiO₂) deposition , both precursors are viable. BTBAS offers a broad thermal ALD window.[16] BDEAS can be used in both thermal and plasma-enhanced ALD, with PEALD offering the advantage of lower deposition temperatures.[15] Comparative studies suggest that bis-aminosilanes like BTBAS and BDEAS generally outperform tris-aminosilanes in terms of deposition performance and film purity for SiO₂.[2][16]

Ultimately, the selection process should be guided by the specific requirements of the application, including thermal budget, desired film properties (density, purity, electrical characteristics), and the capabilities of the available ALD system. The experimental data and protocols provided in this guide serve as a foundational resource for making an informed decision.

References

A Comparative Guide to BDEAS and Other Aminosilane Precursors for High-Quality SiO₂ Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is a critical process. The choice of precursor in Atomic Layer Deposition (ALD) significantly influences film properties. This guide provides an objective comparison of bis(diethylamino)silane (BDEAS) with other common aminosilane (B1250345) precursors, supported by experimental data, to inform precursor selection for specific applications.

Bis-aminosilanes, such as BDEAS and bis(tertiary-butylamino)silane (BTBAS), generally exhibit superior deposition performance for SiO₂ films compared to tris-aminosilanes like tris(dimethylamino)silane (B81438) (TDMAS).[1][2] This is evidenced by lower deposition non-uniformity and refractive indices that closely match that of pure SiO₂.[1]

Performance Comparison of Aminosilane Precursors

The structural differences between aminosilane precursors, including the number of amino ligands and the steric hindrance of the alkyl groups, are key factors that influence their reactivity and surface chemistry.[2] For SiO₂ deposition, these differences manifest in varying deposition rates, film purity, and the viable temperature window for the ALD process.

Quantitative Data Summary

The following table summarizes key performance metrics for BDEAS and other aminosilane precursors based on experimental data.

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Refractive IndexCarbon Content (atoms/cm³)Film Non-Uniformity (%)
BDEAS 100 - 400[3][4]~1.0 - 1.23[5][6]~1.46[1]LowLow[1]
BTBAS <300 - >500[1][2]Slightly higher than BDEAS[1]~1.46[1]LowLow[1]
TDMAS >160[1]~40% lower than BDEAS/BTBAS[1]Lower than 1.46 (suggests porosity)[1]~1 order of magnitude higher than BDEAS/BTBAS[1]Higher
DIPAS ---Potentially lower than BDEAS[7][8]-
BDMAS ~2751.5x that of TDMAS[9]-~Half an order of magnitude less than TDMAS[9]-

Experimental Methodologies

The data presented in this guide is based on standardized ALD processes. The following is a generalized experimental protocol for the deposition of SiO₂ thin films using aminosilane precursors.

Generalized ALD Protocol for SiO₂ Deposition
  • Substrate Preparation: Silicon wafers (100) are typically used as substrates. They are prepared by standard cleaning procedures to remove organic and particulate contamination, followed by a final rinse in deionized water and drying with nitrogen.

  • Deposition Parameters:

    • Precursors: BDEAS, BTBAS, TDMAS, etc.

    • Oxidant: Ozone (O₃) or oxygen (O₂) plasma.[1][2]

    • Deposition Temperature: Ranging from 100°C to 575°C, depending on the precursor.[1][3]

    • Precursor Pulse Time: Typically 0.5 to 3.0 seconds, optimized for saturation.[1]

    • Oxidant Pulse Time: Typically around 2.0 seconds.[1]

    • Purge Gas: Inert gas such as nitrogen (N₂) or argon (Ar).

    • Purge Time: Optimized to remove excess precursor and reaction byproducts.

  • Film Characterization:

    • Thickness and Refractive Index: Measured by ellipsometry.

    • Film Uniformity: Calculated from multiple-point thickness measurements across the wafer.

    • Chemical Composition and Impurities: Analyzed by Dynamic Secondary Ion Mass Spectrometry (D-SIMS) for carbon content.[1]

    • Wet Etch Rate (WER): Determined by etching the film in a dilute hydrofluoric acid (HF) solution.

Visualizing the Process and Precursor Comparison

To better understand the ALD process and the relationships between the precursors, the following diagrams are provided.

ALD_Workflow cluster_cycle One ALD Cycle Start Start Cycle Precursor_Pulse Step 1: Aminosilane Precursor Pulse Start->Precursor_Pulse Purge1 Step 2: Inert Gas Purge Precursor_Pulse->Purge1 Self-limiting reaction Oxidant_Pulse Step 3: Oxidant (O3 or O2 Plasma) Pulse Purge1->Oxidant_Pulse Remove excess precursor Purge2 Step 4: Inert Gas Purge Oxidant_Pulse->Purge2 Surface reaction End End Cycle Purge2->End Remove byproducts End->Start Repeat for desired thickness Precursor_Comparison BDEAS BDEAS (bis-aminosilane) BTBAS BTBAS (bis-aminosilane) BDEAS->BTBAS Similar Performance BTBAS: wider temp. window TDMAS TDMAS (tris-aminosilane) BDEAS->TDMAS Superior to (Lower C, Higher Rate) DIPAS DIPAS (mono-aminosilane) BDEAS->DIPAS DIPAS: potentially lower impurities BTBAS->TDMAS Superior to (Lower C, Higher Rate) BDMAS BDMAS (bis-aminosilane) BDMAS->TDMAS Superior to (Lower C, Higher Rate)

References

A Comparative Guide to the Electrical Properties of Silicon Oxide Films from Bis(diethylamino)silane ALD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise fabrication of high-quality insulating films is paramount. Silicon oxide (SiO₂), a cornerstone dielectric material, is increasingly deposited via Atomic Layer Deposition (ALD) to achieve superior conformity and thickness control at the nanoscale. Among the various silicon precursors available, Bis(diethylamino)silane (BDEAS) has emerged as a promising candidate. This guide provides an objective comparison of the electrical properties of SiO₂ films derived from BDEAS ALD and other common aminosilane (B1250345) precursors, namely Bis(tert-butylamino)silane (BTBAS) and Tris(dimethylamino)silane (TDMAS), supported by experimental data from peer-reviewed literature.

Performance Comparison of Silicon Oxide Films

The choice of precursor in the ALD process significantly influences the resulting electrical characteristics of the SiO₂ films. The following table summarizes key electrical properties of SiO₂ films deposited using BDEAS, BTBAS, and TDMAS. It is important to note that a direct comparison is challenging due to variations in deposition and annealing conditions across different studies.

Electrical PropertyBDEASBTBASTDMAS
Leakage Current Density 2.4 × 10⁻⁸ A/cm² at -2 MV/cm (350 °C)[1][2]Generally low, but specific comparative data is limited.Comparable to thermal SiO₂ for films <3.5 nm thick.[3]
Breakdown Field ~10 MV/cm[4]Up to 10.5 MV/cm3 - 11 MV/cm[5]
Interface Trap Density (Dᵢₜ) Data not readily available in a comparative context.Data not readily available in a comparative context.Low Dᵢₜ achievable after annealing.[6]
Fixed Charge (Qf) 6.5 × 10¹¹ /cm² (oxide trapped charge)[1][2]Data not readily available in a comparative context.High positive Qf achievable after annealing.[6]
Dielectric Constant (k) ~5 (for the similar precursor BEMAS)[7]Data not readily available in a comparative context.Data not readily available in a comparative context.
Refractive Index ~1.462 (close to pure SiO₂)[8]~1.462 (close to pure SiO₂)[8]Lower than BDEAS and BTBAS, suggesting porosity or impurities.[8]
Carbon Impurity Lower than TDMAS.[8]Lower than TDMAS.[8]An order of magnitude higher than bis-aminosilanes.[8]

Key Insights:

  • Bis-aminosilanes, such as BDEAS and BTBAS, generally exhibit superior film quality compared to the tris-aminosilane TDMAS, as indicated by their refractive indices and lower carbon content.[8]

  • SiO₂ films produced from BDEAS show promising insulating properties with low leakage currents and a high breakdown field.[1][2][4]

  • While quantitative data for interface trap density and fixed charge for BDEAS and BTBAS are not as readily available in a comparative format, the reported value for oxide trapped charge in BDEAS-derived films is notable.[1][2]

  • Post-deposition annealing plays a crucial role in determining the final electrical properties, particularly for reducing interface defects and controlling fixed charges in TDMAS-based films.[6]

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the electrical properties of ALD-grown SiO₂ films.

Atomic Layer Deposition of SiO₂

A typical thermal ALD process for depositing SiO₂ using BDEAS and an oxidant like ozone (O₃) involves the sequential pulsing of the precursor and the oxidant into the reaction chamber, separated by inert gas purges.

ALD_Workflow BDEAS ALD Workflow for SiO₂ Deposition cluster_cycle One ALD Cycle BDEAS_pulse 1. BDEAS Pulse Purge1 2. Inert Gas Purge BDEAS_pulse->Purge1 Precursor Adsorption Oxidant_pulse 3. Oxidant (O₃) Pulse Purge1->Oxidant_pulse Remove Excess Precursor Purge2 4. Inert Gas Purge Oxidant_pulse->Purge2 Surface Reaction Repeat Repeat N Cycles Purge2->Repeat End of Cycle Start Start Deposition Start->BDEAS_pulse End Film Growth Complete Repeat->BDEAS_pulse Next Cycle Repeat->End Desired Thickness Reached

BDEAS ALD Workflow

Deposition Parameters:

  • Precursor: this compound (BDEAS)

  • Oxidant: Ozone (O₃) or Oxygen Plasma (O₂)

  • Deposition Temperature: Typically in the range of 250-350 °C.

  • Pulse/Purge Sequence: A typical sequence consists of a BDEAS pulse, an inert gas purge, an oxidant pulse, and another inert gas purge. The duration of each step is optimized to ensure self-limiting growth. For instance, a cycle could be: 1-second BDEAS pulse, 2-second Ar purge, 0.5-second O₃ pulse, and 4-second Ar purge.[7]

Electrical Characterization

To evaluate the electrical properties of the deposited SiO₂ films, Metal-Insulator-Semiconductor (MIS) capacitor structures are typically fabricated.

MIS_Fabrication MIS Capacitor Fabrication Workflow cluster_fab Fabrication Steps Substrate 1. Si Wafer Substrate ALD 2. ALD of SiO₂ Substrate->ALD Metal_Dep 3. Top Electrode Deposition (e.g., Pt, Al) ALD->Metal_Dep Back_Contact 4. Backside Contact Metal_Dep->Back_Contact End MIS Capacitor Ready for Testing Back_Contact->End Start Start Start->Substrate

MIS Capacitor Fabrication

Fabrication and Measurement Protocol:

  • Substrate: P-type or n-type silicon wafers are commonly used as substrates.

  • Dielectric Deposition: The SiO₂ film is deposited using the ALD process described above.

  • Top Electrode: A metal layer, such as platinum (Pt) or aluminum (Al), is deposited on top of the SiO₂ film, typically through e-beam evaporation or sputtering, to form the top electrode.[7]

  • Back Contact: An ohmic contact is made to the backside of the silicon wafer.

  • Capacitance-Voltage (C-V) Measurements: These measurements are performed to determine the dielectric constant, interface trap density, and fixed charge. The MIS capacitor is subjected to a varying DC bias voltage with a superimposed small AC signal. The resulting capacitance is measured as a function of the DC bias.

  • Current-Voltage (I-V) Measurements: I-V measurements are used to determine the leakage current density and the breakdown field of the dielectric film. A ramping voltage is applied across the MIS capacitor, and the resulting current is measured.

Conclusion

This compound (BDEAS) stands out as a robust precursor for the atomic layer deposition of high-quality silicon oxide films. The resulting films exhibit excellent electrical properties, including low leakage current and high breakdown fields, making them suitable for a wide range of applications in microelectronics and beyond. While direct, comprehensive comparisons of all electrical parameters with other precursors like BTBAS and TDMAS are limited by variations in experimental conditions reported in the literature, the available data suggests that bis-aminosilanes, including BDEAS, offer significant advantages over tris-aminosilane precursors in terms of film purity and performance. Further research focusing on a systematic comparison of the interface quality (Dᵢₜ and Qf) of films grown from these precursors under identical conditions would be highly valuable for the scientific community.

References

A Comparative Guide to HfSiOx Thin Films: Characterization of Deposits from BDEAS and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over the properties of thin films is paramount. Hafnium silicate (B1173343) (HfSiOx) thin films are critical components in a variety of advanced applications, including as gate dielectrics in semiconductors and as specialized coatings. The choice of precursor in the deposition process significantly influences the final characteristics of these films. This guide provides a detailed comparison of HfSiOx films deposited using Bis(diethylamino)silane (BDEAS) against alternative silicon precursors, supported by experimental data.

This document will delve into the physical and electrical properties of HfSiOx films derived from different chemical precursors, presenting quantitative data in easily digestible tables. Furthermore, detailed experimental protocols for the cited deposition processes are provided to ensure reproducibility. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and relationships.

Performance Comparison of HfSiOx Films from Different Silicon Precursors

The selection of a silicon precursor for the Atomic Layer Deposition (ALD) of HfSiOx films has a profound impact on the material's ultimate performance. This section compares key physical and electrical properties of HfSiOx films deposited using BDEAS, Tris(dimethylamino)silane (TDMAS), and Bis(tertiarybutylamino)silane (BTBAS) in conjunction with a hafnium precursor, typically tetrakis(dimethylamino)hafnium (TDMAH) or tetrakis(diethylamino)hafnium (TDEAH).

Physical Properties

The physical characteristics of HfSiOx films, such as film density and composition, are crucial for their stability and integration into devices.

PropertyHfSiOx from BDEASHfSiOx from TDMASHfSiOx from BTBAS
Film Density ~2.0 g/cm³ (for SiO2)[1]Data not readily availableData not readily available
Composition (Hf:Si ratio) Tunable by varying ALD pulse sequencing[2]Tunable by varying ALD pulse sequencing[3]Data not readily available
Crystallinity Amorphous as-deposited; crystallizes at >600°C[2]Amorphous as-deposited[3]Data not readily available
Refractive Index ~1.46 (for SiO2)[1]Lower than bis-aminosilanes, suggesting porosity[4]Higher than TDMAS, closer to pure SiO2[4]
Electrical Properties

The electrical performance of HfSiOx films is critical for their application as dielectric materials. Key metrics include the dielectric constant (k-value), leakage current, and breakdown voltage.

PropertyHfSiOx from BDEASHfSiOx from TDMASHfSiOx from BTBAS
Dielectric Constant (k) 9.28EOT of 1.18 nm for 74% Hf contentData not readily available
Leakage Current Density Low, but specific values depend on annealingData not readily availableData not readily available
Breakdown Field Up to 8.7 MV/cmData not readily availableUp to 10.5 MV/cm (for SiO2)[5]

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results. This section outlines the typical protocols for the deposition and characterization of HfSiOx films.

Atomic Layer Deposition (ALD) of HfSiOx using BDEAS and TDMAH

A typical ALD process for depositing HfSiOx films using BDEAS and TDMAH involves the sequential pulsing of precursors into the reaction chamber.

Deposition Parameters:

  • Hafnium Precursor: Tetrakis(dimethylamino)hafnium (TDMAH)

  • Silicon Precursor: this compound (BDEAS)

  • Oxidant: Ozone (O₃) or an oxygen plasma

  • Deposition Temperature: The ALD temperature window for the co-deposition of HfO₂ and SiO₂ from these precursors typically overlaps between 200°C and 250°C[2].

  • Pulse Sequence: The Hf:Si ratio in the film is controlled by the ratio of HfO₂ and SiO₂ ALD cycles. For example, a 1:1 Hf:Si ratio can be targeted by alternating one cycle of TDMAH/O₃ with one cycle of BDEAS/O₃.

  • Precursor Pulse/Purge Times: Typical pulse times range from 0.5 to 2 seconds, followed by purge times of 5 to 10 seconds with an inert gas like nitrogen or argon to remove unreacted precursors and byproducts. For instance, a sequence could be: BDEAS pulse (1 s) / N₂ purge (5 s) / O₂ plasma (2 s) / N₂ purge (5 s)[2].

Characterization Techniques
  • Physical Characterization:

    • Film Thickness and Refractive Index: Spectroscopic Ellipsometry.

    • Film Density and Crystallinity: X-ray Reflectivity (XRR) and X-ray Diffraction (XRD).

    • Surface Morphology: Atomic Force Microscopy (AFM).

    • Composition: X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS).

  • Electrical Characterization:

    • Dielectric Constant and Interface Trap Density: Capacitance-Voltage (C-V) measurements on fabricated metal-insulator-semiconductor (MIS) capacitors.

    • Leakage Current and Breakdown Voltage: Current-Voltage (I-V) measurements on MIS capacitors.

Visualizing the Process and Comparisons

Graphviz diagrams are provided to illustrate the ALD process and the comparative landscape of the precursors.

ALD_Workflow cluster_ALD_Cycle Single ALD Supercycle for HfSiOx Hf_Pulse 1. Pulse Hf Precursor (e.g., TDMAH) Purge1 2. Purge with Inert Gas Hf_Pulse->Purge1 Oxidant1 3. Pulse Oxidant (e.g., O3) Purge1->Oxidant1 Purge2 4. Purge with Inert Gas Oxidant1->Purge2 Si_Pulse 5. Pulse Si Precursor (e.g., BDEAS) Purge2->Si_Pulse Purge3 6. Purge with Inert Gas Si_Pulse->Purge3 Oxidant2 7. Pulse Oxidant (e.g., O3) Purge3->Oxidant2 Purge4 8. Purge with Inert Gas Oxidant2->Purge4 Repeat Repeat N times for desired thickness Purge4->Repeat

Atomic Layer Deposition (ALD) supercycle for HfSiOx film growth.

Precursor_Comparison cluster_precursors Silicon Precursors HfSiOx_Film HfSiOx Film Properties BDEAS BDEAS (this compound) BDEAS->HfSiOx_Film Good electricals, Amorphous films TDMAS TDMAS (Tris(dimethylamino)silane) TDMAS->HfSiOx_Film Lower refractive index, Potential for porosity BTBAS BTBAS (Bis(tertiarybutylamino)silane) BTBAS->HfSiOx_Film Wider ALD window, Good uniformity

Comparison of silicon precursors for HfSiOx deposition.

References

The Superiority of Bis(diethylamino)silane in Low-Temperature Atomic Layer Deposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to deposit high-quality silicon-based thin films at low temperatures, the choice of precursor is paramount. This guide provides a comprehensive comparison of Bis(diethylamino)silane (BDEAS) with other common silicon precursors used in Atomic Layer Deposition (ALD), supported by experimental data. The evidence highlights the distinct advantages of BDEAS in achieving superior film properties for temperature-sensitive applications.

In the realm of thin-film deposition, particularly for applications in microelectronics, optoelectronics, and encapsulation where low thermal budgets are critical, ALD stands out for its precision and conformality. The performance of an ALD process is intrinsically linked to the chemical precursor. Aminosilanes, and BDEAS in particular, have emerged as leading candidates for low-temperature silicon dioxide (SiO₂) and silicon nitride (SiNₓ) deposition. This guide will delve into the comparative performance of BDEAS against other widely used precursors like Bis(tert-butylamino)silane (BTBAS) and Tris(dimethylamino)silane (TDMAS).

Performance Comparison: BDEAS vs. Alternatives

The efficacy of a silicon precursor in low-temperature ALD is evaluated based on several key metrics: the growth per cycle (GPC), the purity of the resulting film, its density, and its electrical properties.

Growth Per Cycle (GPC)

BDEAS consistently demonstrates a stable and practical GPC across a range of low temperatures. In plasma-enhanced ALD (PEALD) of silicon nitride, BDEAS has shown GPC values of 0.31 Å at 150°C, 0.22 Å at 200°C, and 0.19 Å at 250°C[1]. For the deposition of silicon dioxide using ozone as the oxidant, BDEAS exhibits a nearly constant growth rate of approximately 1.0 Å/cycle within its ALD temperature window of 250-350°C[2].

PrecursorFilm TypeTemperature (°C)Growth Per Cycle (Å/cycle)Oxidant/ReactantReference
BDEAS SiNₓ1500.31N₂ Plasma[1]
BDEAS SiNₓ2000.22N₂ Plasma[1]
BDEAS SiNₓ2500.19N₂ Plasma[1]
BDEAS SiO₂250-350~1.0O₃[2]
BDEAS SiO₂100-2501.2 - 1.4O₂ Plasma[3]
BTBAS SiO₂300-525~1.1O₃[4]
TDMAS SiO₂300-400~0.6O₃[4]
BEMAS SiO₂250-350~1.1O₃[5]
Film Purity

A critical advantage of BDEAS lies in the lower impurity levels in the deposited films, particularly carbon and nitrogen, which can be detrimental to the film's electrical and optical properties. Studies comparing aminosilanes have shown that bis-aminosilanes like BDEAS and BTBAS lead to significantly lower carbon content in silicon dioxide films compared to tris-aminosilanes like TDMAS[4][6]. For instance, at a deposition temperature of 400°C, the carbon content in films grown with TDMAS was an order of magnitude higher than in those grown with BDEAS or BTBAS[4]. In the PEALD of silicon nitride at 200°C using BDEAS, a carbon content of 13.7 at.% and an oxygen content of 4.7 at.% were reported, with the carbon content decreasing to 7.5 at.% at 250°C[1].

PrecursorFilm TypeTemperature (°C)Carbon Content (at.%)Nitrogen Content (at.%)Reference
BDEAS SiNₓ20013.7-[1]
BDEAS SiNₓ2507.5-[1]
BDEAS SiO₂400Low-[4]
BTBAS SiO₂400Low-[4]
TDMAS SiO₂400High (order of magnitude > BDEAS/BTBAS)-[4]
BEMAS SiO₂320< 0.5< 0.5[5]
Film Density and Electrical Properties

The density of the deposited film is a crucial indicator of its quality and barrier properties. For SiO₂ films deposited with BDEAS, a density of approximately 2.1 g/cm³ has been reported, which is comparable to films grown with BTBAS under similar conditions[7]. In terms of electrical performance, SiO₂ films deposited using BDEAS with ozone at 350°C have demonstrated a low leakage current of 2.4 x 10⁻⁸ A/cm² at -2 MV/cm and a low oxide trapped charge density of 6.5 x 10¹¹ /cm²[2]. While direct comparative data for electrical properties under identical low-temperature conditions is scarce, the low impurity levels achieved with BDEAS are indicative of superior electrical performance.

PrecursorFilm TypeTemperature (°C)Film Density (g/cm³)Leakage Current Density (A/cm²)Breakdown Voltage (MV/cm)Reference
BDEAS SiO₂350-2.4 x 10⁻⁸ @ -2 MV/cm-[2]
BEMAS SiO₂3202.146--[5]
BTBAS SiO₂90~2.1--[7]
BTBAS SiO₂300-400-2.0 x 10⁻⁷ @ 2 MV/cm8.5 - 10.5[8]

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are crucial. Below are representative methodologies for the low-temperature ALD of SiO₂ and SiNₓ using BDEAS.

Protocol 1: Low-Temperature PEALD of SiO₂

This protocol outlines a typical process for depositing SiO₂ films on a temperature-sensitive substrate at 50°C using BDEAS and an oxygen plasma.

Materials and Equipment:

  • This compound (BDEAS) precursor

  • Oxygen (O₂) gas (99.999% purity)

  • Argon (Ar) gas (for purging and carrier)

  • Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor

  • Substrate (e.g., PDMS)

Procedure:

  • Substrate and Reactor Preparation: Heat the substrate and reactor to 50°C.

  • Precursor Temperature: Heat the BDEAS precursor to 60°C and the precursor delivery lines to 125°C.

  • Process Parameters:

    • RF power for O₂ plasma: 200 W

    • O₂ flow rate: 200 sccm

  • ALD Cycle:

    • BDEAS pulse: 180 ms (B15284909)

    • Ar purge: 5 s

    • O₂ plasma pulse: 5000 ms

    • Ar purge: 1 s

  • Deposition: Repeat the ALD cycle for the desired number of cycles to achieve the target film thickness. A typical growth per cycle is around 1.32 Å/cycle[1].

Protocol 2: Low-Temperature PEALD of SiNₓ

This protocol describes a method for depositing SiNₓ films at temperatures between 150°C and 250°C using BDEAS and a nitrogen plasma.

Materials and Equipment:

  • This compound (BDEAS) precursor

  • Nitrogen (N₂) gas (99.999% purity)

  • Argon (Ar) gas (for bubbling and dilution)

  • Atmospheric-pressure PEALD reactor with a dielectric barrier discharge (DBD) plasma source

Procedure:

  • Precursor Delivery: Maintain the BDEAS precursor at room temperature and use Ar as a bubbling and dilution gas.

  • Plasma Generation: Use N₂ as the feeding gas for the DBD plasma source, operated at a voltage of 120 V and a frequency of 75 kHz.

  • Deposition Temperature: Set the substrate temperature between 150°C and 250°C.

  • Spatial ALD Cycle: In a spatial ALD setup, the substrate is rotated under continuous flows of the BDEAS precursor and the N₂ plasma, which are separated by N₂ gas curtains.

  • Process Optimization: The exposure times for both the precursor and the plasma are controlled by the rotation speed of the substrate. For example, a rotation speed of 20 RPM can correspond to exposure times between 109 ms and 200 ms for both half-reactions[1].

Visualizing the Process and Comparison

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

ALD_Workflow cluster_cycle One ALD Cycle Precursor_Pulse Step 1: BDEAS Pulse (Self-limiting adsorption) Purge1 Step 2: Purge (Remove excess precursor) Precursor_Pulse->Purge1 Reactant_Pulse Step 3: Reactant Pulse (e.g., O2 Plasma or O3) (Surface reaction) Purge1->Reactant_Pulse Purge2 Step 4: Purge (Remove reaction byproducts) Reactant_Pulse->Purge2 End Film Growth Purge2->End Repeat N times Start Start Deposition Start->Precursor_Pulse

A typical workflow for a single Atomic Layer Deposition cycle.

Precursor_Comparison BDEAS This compound (BDEAS) H₂Si[N(C₂H₅)₂]₂ BDEAS_Advantages Advantages: - Low Impurity - Good GPC - Stable at Low Temp. BDEAS->BDEAS_Advantages BTBAS Bis(tert-butylamino)silane (BTBAS) H₂Si[NH(C(CH₃)₃)]₂ TDMAS Tris(dimethylamino)silane (TDMAS) HSi[N(CH₃)₂]₃

Comparison of the chemical structures of common aminosilane (B1250345) precursors.

BDEAS_Advantages_Logic cluster_properties Key Performance Metrics BDEAS This compound (BDEAS) Low_Impurities Low Carbon & Nitrogen Impurities BDEAS->Low_Impurities Good_GPC Stable Growth Per Cycle BDEAS->Good_GPC Low_Temp Low-Temperature ALD (< 350°C) High_Quality_Films High-Quality Thin Films Low_Temp->High_Quality_Films Low_Impurities->High_Quality_Films Good_Electrical Low Leakage Current Low_Impurities->Good_Electrical Good_GPC->High_Quality_Films Good_Electrical->High_Quality_Films

Logical relationship of BDEAS properties leading to high-quality films at low temperatures.

Conclusion

The selection of this compound for low-temperature ALD processes offers significant advantages over other aminosilane precursors. Experimental data consistently demonstrates that BDEAS facilitates the deposition of high-purity silicon dioxide and silicon nitride films with stable growth rates and excellent electrical properties. Its performance, particularly in minimizing carbon and nitrogen contamination, makes it an ideal choice for fabricating advanced devices on temperature-sensitive substrates. For researchers and professionals in fields requiring precise, high-quality thin films, BDEAS represents a robust and reliable solution for low-temperature atomic layer deposition.

References

A Comparative Guide to Silicon Precursors for Atomic Layer Deposition: Growth Per Cycle (GPC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing thin-film deposition techniques, the choice of precursor in Atomic Layer Deposition (ALD) is critical to achieving desired film properties. This guide provides an objective comparison of the Growth Per Cycle (GPC) of various silicon precursors for the deposition of silicon dioxide (SiO₂) and silicon nitride (SiNₓ), supported by experimental data and detailed methodologies.

The selection of a silicon precursor in ALD significantly influences the GPC, which in turn affects deposition time, film quality, and process temperature. This comparison focuses on three main classes of silicon precursors: chlorosilanes, aminosilanes, and other chlorine-free precursors.

Growth Per Cycle (GPC) Comparison for Silicon Dioxide (SiO₂) Deposition

The deposition of high-quality silicon dioxide films at low temperatures is crucial for various applications, including gate dielectrics and encapsulation layers. The GPC of SiO₂ is highly dependent on the precursor, oxidant, and deposition temperature.

Precursor ClassPrecursorOxidantDeposition Temperature (°C)GPC (Å/cycle)
Chlorosilanes Silicon Tetrachloride (SiCl₄)H₂O>300~1-2
Dichlorosilane (SiH₂Cl₂)H₂O>450Not specified
Hexachlorodisilane (Si₂Cl₆)O₃403-453>3.2
Aminosilanes Bis(diethylamino)silane (BDEAS)O₂ plasma50-3001.0-1.5
Di-isopropylaminosilane (DIPAS)O₂ plasma502.0
Tris(dimethylamino)silane (3DMAS)O₃200-400Not specified
Bis(tert-butylamino)silane (BTBAS)O₂ plasma400Not specified
Di(sec-butylamino)silane (DSBAS)O₂ plasma3001.3

Growth Per Cycle (GPC) Comparison for Silicon Nitride (SiNₓ) Deposition

Silicon nitride is a key material in the semiconductor industry for applications such as passivation layers, diffusion barriers, and gate spacers. The choice between thermal and plasma-enhanced ALD (PEALD) processes, along with the precursor selection, dictates the resulting GPC and film properties.

Precursor ClassPrecursorCo-reactantDeposition MethodDeposition Temperature (°C)GPC (Å/cycle)
Chlorosilanes Silicon Tetrachloride (SiCl₄)NH₃Thermal500< 1.0
Dichlorosilane (SiH₂Cl₂)NH₃Thermal500> 1.0
Hexachlorodisilane (Si₂Cl₆)NH₃Thermal515-557> 1.0
Pentachlorodisilane (PCDS)NH₃ plasmaPEALD4000.78
Aminosilanes Bis(tert-butylamino)silane (BTBAS)N₂ plasmaPEALD100-3000.6-0.8
Di(sec-butylamino)silane (DSBAS)N₂ plasmaPEALD100-300~0.8
Tris(dimethylamino)silane (3DMAS)H₂/N₂ plasmaPEALD50-150~0.34
Chlorine-Free Silane (SiH₄)N₂ plasmaPEALDNot specifiedNot specified (requires long plasma exposure)
Trisilylamine (TSA)N₂/H₂ plasmaPEALD300-4001.4-2.1
Neopentasilane (NPS)N₂ plasmaPEALDNot specifiedNot specified

Experimental Protocols

The GPC values presented are highly dependent on the specific experimental conditions. Below are generalized methodologies for thermal and plasma-enhanced ALD processes.

Thermal ALD of SiNₓ using Chlorosilanes

A typical thermal ALD process for depositing SiNₓ using a chlorosilane precursor (e.g., SiCl₄ or SiH₂Cl₂) and ammonia (B1221849) (NH₃) involves the following steps in a cycle:

  • SiCl₄/SiH₂Cl₂ Pulse: The chlorosilane precursor is pulsed into the reactor chamber for a specific duration to allow for self-limiting adsorption onto the substrate surface.

  • Purge: An inert gas, such as nitrogen (N₂) or argon (Ar), is flowed through the chamber to remove any unreacted precursor and gaseous byproducts.

  • NH₃ Pulse: Ammonia is pulsed into the chamber, reacting with the adsorbed precursor on the surface to form a layer of silicon nitride.

  • Purge: The inert gas is again used to purge the chamber of unreacted ammonia and reaction byproducts.

This cycle is repeated until the desired film thickness is achieved. Deposition temperatures for thermal ALD of SiNₓ are typically high, often exceeding 450°C.[1]

Plasma-Enhanced ALD (PEALD) of SiNₓ using Aminosilanes

PEALD allows for deposition at lower temperatures compared to thermal ALD. A representative PEALD process for SiNₓ using an aminosilane (B1250345) precursor (e.g., BTBAS or DSBAS) and a nitrogen plasma includes these steps:

  • Aminosilane Pulse: The aminosilane precursor is introduced into the chamber.

  • Purge: An inert gas purge removes excess precursor.

  • N₂ Plasma Exposure: A plasma is generated from nitrogen gas, providing reactive nitrogen species that react with the surface-adsorbed precursor to form silicon nitride.

  • Purge: A final purge step removes any remaining reactants and byproducts.

PEALD of SiNₓ can be performed at temperatures as low as 100°C.[2]

Factors Influencing Growth Per Cycle

The GPC in ALD is a complex parameter influenced by several interconnected factors. Understanding these relationships is crucial for process optimization.

Caption: Key factors influencing the Growth Per Cycle (GPC) in ALD.

Conclusion

The choice of silicon precursor for ALD is a critical decision that impacts the GPC, deposition temperature, and ultimately the properties of the deposited SiO₂ or SiNₓ films. Chlorosilanes are often used in high-temperature thermal ALD processes, while aminosilanes and other chlorine-free precursors are well-suited for lower-temperature PEALD.[3] This guide provides a comparative overview to assist researchers in selecting the most appropriate precursor for their specific application, balancing the need for a practical GPC with the required film quality and process constraints.

References

Purity Analysis of Commercially Available Bis(diethylamino)silane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical precursors is paramount to ensure the reliability and reproducibility of experimental results. Bis(diethylamino)silane (BDEAS) is a key organoaminosilane precursor utilized in various applications, including the deposition of silicon-containing thin films for semiconductor manufacturing and potentially in the synthesis of silicon-based compounds for drug delivery systems. This guide provides a comparative analysis of the purity of commercially available this compound, outlines experimental protocols for its analysis, and compares its performance with alternative silane (B1218182) precursors.

Comparison of Commercial this compound Purity

Commercially available this compound is typically offered in various purity grades. While a direct head-to-head comparison of all suppliers is challenging without independent, side-by-side analytical testing, a summary of commonly specified purity levels provides a baseline for procurement decisions. High-purity BDEAS is crucial for applications in the semiconductor and electronics industries to produce thin insulating and conducting films.[1]

Supplier CategoryTypical Purity (by GC)Metal Purity (by ICP)Common Impurities
High-Purity/Electronic Grade≥ 99%≥ 99.999% (metals basis)Diethylamine hydrochloride, partially substituted chlorosilanes, and other organic residues.
Research Grade≥ 97%Not always specifiedHigher levels of synthesis byproducts and starting materials.

Note: The data presented above is a synthesis of typical purity grades available in the market and not a direct comparative analysis of specific suppliers. Purity is often determined by Gas Chromatography (GC) for organic components and Inductively Coupled Plasma (ICP) for trace metal analysis.

Experimental Protocols for Purity Analysis

Accurate determination of this compound purity and impurity profiling can be achieved through various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds in a sample. It is well-suited for determining the percentage purity of BDEAS and identifying organic impurities. However, care must be taken as silanes can be reactive and may polymerize in the GC inlet or on the column.

Experimental Protocol:

  • Sample Preparation:

    • Due to the moisture sensitivity of BDEAS, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Prepare a dilute solution of the BDEAS sample (e.g., 1% v/v) in a dry, aprotic solvent such as anhydrous hexane (B92381) or toluene.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating BDEAS from its common impurities.

    • Inlet: Use a split/splitless inlet in split mode (e.g., 50:1 split ratio) to avoid overloading the column. The inlet temperature should be optimized (e.g., 250 °C) to ensure volatilization without inducing thermal decomposition.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to achieve good separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: A quadrupole mass spectrometer operated in electron ionization (EI) mode.

    • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the area percentage of the BDEAS peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. It is highly accurate for determining the absolute purity of a compound.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh a specific amount of the BDEAS sample into an NMR tube under an inert atmosphere.

    • Accurately weigh and add a certified internal standard with a known purity (e.g., maleic anhydride, 1,4-dinitrobenzene) to the same NMR tube. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., benzene-d6, chloroform-d) that dissolves both the sample and the standard.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹H NMR is typically used for its high sensitivity and the presence of protons in BDEAS.

    • Acquisition Parameters:

      • Use a 90° pulse angle.

      • Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery between scans.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the BDEAS and the internal standard.

    • Calculate the purity of the BDEAS sample using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the purity analysis of this compound.

cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis Sample Commercial BDEAS InertAtmosphere Handle under Inert Atmosphere (Glovebox/Schlenk Line) Sample->InertAtmosphere Dilution Dilute in Anhydrous Solvent InertAtmosphere->Dilution Weighing Accurate Weighing of BDEAS & Internal Standard InertAtmosphere->Weighing GCMS Inject into GC-MS Dilution->GCMS DataAnalysisGC Data Acquisition & Analysis (Peak Integration, Library Search) GCMS->DataAnalysisGC PurityGC Purity by Area % DataAnalysisGC->PurityGC Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution NMR Acquire NMR Spectrum Dissolution->NMR DataAnalysisNMR Data Processing & Integration NMR->DataAnalysisNMR PurityNMR Calculate Absolute Purity DataAnalysisNMR->PurityNMR

Caption: Workflow for Purity Analysis of this compound.

Comparison with Alternative Silane Precursors

This compound is one of several aminosilane (B1250345) precursors used in material science and chemical synthesis. Its performance can be compared with other commonly used alternatives, such as Bis(tert-butylamino)silane (BTBAS) and Bis(dimethylamino)dimethylsilane. The choice of precursor often depends on the specific application requirements, such as the desired deposition temperature and film properties in Atomic Layer Deposition (ALD). For SiO₂ deposition, bis-aminosilanes like BTBAS and BDEAS generally show better performance than tris-aminosilanes.[2]

PrecursorChemical FormulaMolecular Weight ( g/mol )Typical Purity (by GC)Key Performance Characteristics in ALD
This compound (BDEAS) SiH₂[N(C₂H₅)₂]₂174.36≥ 99%Good for low-temperature SiO₂ deposition; exhibits a defined ALD window.
Bis(tert-butylamino)silane (BTBAS) SiH₂[NH(t-C₄H₉)]₂174.36≥ 99.5%Wider ALD temperature window compared to BDEAS, extending to higher temperatures; good thermal stability.[3][4]
Bis(dimethylamino)dimethylsilane Si(CH₃)₂[N(CH₃)₂]₂146.31≥ 97%Used as a precursor for silicon-based polymers and in semiconductor manufacturing.[2][5]
Tris(dimethylamino)silane (TDMAS) SiH[N(CH₃)₂]₃161.33≥ 98%Can exhibit poor ALD performance for SiO₂ with higher carbon incorporation.[2]

Logical Relationship of Precursor Choice and Application

The selection of a silane precursor is a critical decision that directly impacts the outcome of a deposition process or chemical synthesis. The following diagram illustrates the logical relationship between precursor properties and application requirements.

cluster_precursor Precursor Properties cluster_application Application Requirements Purity Purity & Impurity Profile FilmQuality Film Quality (e.g., density, purity) Purity->FilmQuality Reproducibility Process Reproducibility Purity->Reproducibility Volatility Volatility DepositionTemp Deposition Temperature Volatility->DepositionTemp Reactivity Reactivity Reactivity->DepositionTemp GrowthRate Growth Rate Reactivity->GrowthRate ThermalStability Thermal Stability ThermalStability->DepositionTemp ThermalStability->FilmQuality

Caption: Precursor Properties vs. Application Requirements.

References

A Researcher's Guide to Bis(diethylamino)silane (BDEAS) Surface Interactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of Bis(diethylamino)silane (BDEAS) surface interactions, grounded in Density Functional Theory (DFT) studies. Tailored for researchers, scientists, and professionals in materials science and semiconductor development, this document provides an objective comparison of BDEAS with alternative silicon precursors, supported by computational and experimental data.

The following sections detail the surface reaction mechanisms, comparative performance metrics against other common aminosilanes, and the underlying computational methodologies used in these studies. This guide aims to equip researchers with the necessary information to evaluate BDEAS for applications such as Atomic Layer Deposition (ALD).

Comparative Performance of Aminosilane (B1250345) Precursors

The selection of a silicon precursor is critical for controlling film properties in deposition processes. DFT studies and experimental results provide insight into the reactivity and efficiency of BDEAS compared to other aminosilanes like bis(tertiarybutylamino)silane (BTBAS), tris(dimethylamino)silane (B81438) (TDMAS), and diisopropylaminosilane (DIPAS).

Table 1: DFT-Calculated Reaction Energetics of BDEAS on OH-Terminated Si(001) Surface

Reaction StepAdsorption Energy (eV)Reaction Energy Barrier (eV)Key Finding
Si-H Bond Breaking 0.43[1][2][3]1.60[1][2][3]A high energy barrier suggests Si-H bond breaking is not the dominant reaction pathway.[1][2][3]
Si-N Bond Breaking 0.60[1][2][3]0.52[1][2][3]The lower reaction barrier for Si-N bond breaking indicates it is the dominant initial surface reaction.[1][2][3]

Table 2: Comparative DFT Study of Aminosilane Precursors on Hydroxyl-Terminated WO₃(001) Surface

PrecursorRate-Determining Step Energy BarrierOverall Reaction EnergeticsPredicted Growth Rate
BDEAS Lowest among the three[4][5]More exothermic than TDMAS[4][5]Fastest growth rate[4][5]
DIPAS -More exothermic than TDMAS[4][5]-
TDMAS Highest among the three[4][6]Less exothermic[4][5]Poorer ALD performance[6][7]

Table 3: Experimental ALD Performance Comparison of Aminosilane Precursors

PrecursorDeposition MethodGrowth Per Cycle (GPC)Film PurityALD Temperature Window
BDEAS PEALD (O₂ Plasma)0.12 - 0.14 nm/cycle[8]Low carbon and nitrogen (<1 at.%)[8]100 - 250 °C[8]
BTBAS Thermal ALDSlightly higher than BDEAS[7]Superior deposition performance[7][9]Wider than BDEAS (300 to >500 °C)[7]
TDMAS Thermal ALD-Lower purity, potential porosity[7][9]Poor ALD behavior at tested conditions[7]
BDMAS Thermal ALD1.5 times that of TDMAS[9]Lower carbon impurity than TDMAS[9]-

Reaction Mechanisms and Workflows

Understanding the surface reaction pathways is fundamental to optimizing deposition processes. DFT calculations elucidate the step-by-step mechanism of precursor adsorption, dissociation, and surface bonding.

G cluster_gas_phase Gas Phase cluster_surface Hydroxylated Surface (-OH) BDEAS_gas BDEAS(g) BDEAS_ads Adsorbed BDEAS* BDEAS_gas->BDEAS_ads Adsorption TS1 Transition State* BDEAS_ads->TS1 1st Ligand Dissociation (Si-N Cleavage) Intermediate DEAS* + DEA(g) (-SiH₂[NEt₂]*) TS1->Intermediate DEA Release TS2 Transition State* Intermediate->TS2 2nd Ligand Dissociation Product Surface Product (O-SiH₂-O) + DEA(g) TS2->Product DEA Release & Surface Bonding

BDEAS reaction pathway on a hydroxylated surface.

The diagram above illustrates the dissociative chemisorption of BDEAS on a hydroxylated surface, a key initial step in ALD processes for silicon oxide. The process begins with the adsorption of the BDEAS molecule, followed by the sequential cleavage of its Si-N bonds, releasing diethylamine (B46881) (DEA) as a byproduct and forming stable Si-O bonds with the surface.[10][11]

G cluster_calcs Computational Analysis start Define Objective (e.g., Precursor Reactivity) setup Construct Models - Surface Slab (e.g., Si(001)-OH) - Precursor Molecule (BDEAS) start->setup dft_calc Perform DFT Calculations (e.g., VASP, PBE Functional) setup->dft_calc opt Geometry Optimization dft_calc->opt ads Calculate Adsorption Energy opt->ads ts Locate Transition States (e.g., NEB Method) ads->ts barrier Calculate Reaction Barriers ts->barrier analysis Analyze Results - Reaction Pathways - Energy Profiles barrier->analysis conclusion Draw Conclusions - Compare with Alternatives - Predict ALD Window analysis->conclusion

Generalized workflow for DFT studies of surface interactions.

Methodologies: Computational and Experimental Protocols

The insights presented in this guide are derived from rigorous computational and experimental methods. Understanding these protocols is essential for interpreting the data and for designing future studies.

Computational Protocol (DFT)

Density Functional Theory calculations are the primary tool for modeling surface reactions at the atomic level. A typical protocol involves:

  • Software: The Vienna Ab initio Simulation Program (VASP) is commonly used for these calculations.[12]

  • Surface Model: Surfaces are modeled using periodic slab structures. For example, a hydroxyl-terminated Si(001) or WO₃(001) surface is constructed to represent the substrate.[4][6][12][13]

  • Electron Exchange-Correlation: The interactions between electrons are described by an exchange-correlation functional, frequently the Perdew–Burke–Ernzerhof (PBE) functional within the generalized gradient approximation (GGA).[12]

  • Basis Set: The projector augmented wave (PAW) method is employed to describe the interaction between core and valence electrons.[12] A plane-wave basis set with a cutoff energy, typically around 400 eV, is used to represent the electronic wave functions.[12]

  • Reaction Pathway Calculation: To find the minimum energy path and the associated energy barriers for a reaction, methods like the Nudged Elastic Band (NEB) are utilized.[10]

Experimental Protocol (ALD)

Experimental validation is crucial for confirming theoretical predictions. A representative protocol for Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ using BDEAS is as follows:

  • Precursors: this compound (BDEAS) as the silicon source and an oxygen (O₂) plasma as the oxidant.[8]

  • Substrate: Cleaned silicon wafers are typically used as the substrate.

  • Deposition Temperature: The substrate is maintained at a temperature within the ALD window, for example, between 100-250 °C for PEALD.[8]

  • ALD Cycle:

    • BDEAS Pulse: BDEAS vapor is introduced into the reactor for a short duration to allow for self-limiting chemisorption on the substrate surface.

    • Purge: An inert gas (e.g., Ar, N₂) purges the chamber to remove unreacted precursor and gaseous byproducts.

    • Plasma Pulse: An O₂ plasma is introduced to react with the adsorbed precursor layer, forming a layer of SiO₂.

    • Purge: A final purge removes reaction byproducts before the next cycle begins.

  • Characterization: The resulting films are analyzed using techniques such as spectroscopic ellipsometry to determine thickness and refractive index, and X-ray Photoelectron Spectroscopy (XPS) to assess chemical composition and purity.[8]

References

A Comparative Guide to the Crystalline Structure of HfO₂ Films: An Analysis of Precursor Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over the crystalline structure of hafnium dioxide (HfO₂) thin films is paramount for a wide range of applications, from advanced electronics to biocompatible coatings. The choice of precursor in deposition processes such as atomic layer deposition (ALD) or metal-organic chemical vapor deposition (MOCVD) plays a pivotal role in determining the final crystallographic phase, grain size, and overall quality of the HfO₂ film. This guide provides a comparative analysis of HfO₂ films grown from various precursors, with a special focus on the structural properties as determined by X-ray diffraction (XRD).

Performance Comparison: Crystalline Phase and Deposition Parameters

The crystalline phase of HfO₂ is a critical parameter influencing its dielectric constant, leakage current, and mechanical properties. The most common phases observed in thin films are monoclinic (-111), tetragonal (101), and orthorhombic. The table below summarizes the typical crystalline phases and deposition parameters for HfO₂ films grown from different precursors.

PrecursorDeposition MethodDeposition Temperature (°C)As-Deposited Crystalline PhasePost-Annealing BehaviorKey XRD Peaks (2θ)
Tetrakis(dimethylamido)hafnium (TDMAH)ALD85 - 350Amorphous to PolycrystallineCrystallizes into monoclinic phase at higher deposition temperatures (≥100 °C) or with post-deposition annealing.[1][2]Monoclinic: ~28.3° (-111), ~31.5° (111), ~34.3° (002), ~35.4° (200), ~50.2° (220)[1][3]
Hafnium tetrachloride (HfCl₄)ALD300 - 500Amorphous to PolycrystallineCrystallization to the monoclinic phase is commonly observed, especially with post-deposition annealing.[4][5][6][7]Monoclinic: Predominantly (-111) and (111) peaks are reported.
Tetrakis(ethylmethylamino)hafnium (TEMAH)ALD200 - 300AmorphousCrystallizes into the monoclinic phase upon annealing at temperatures typically above 500°C.[8]Monoclinic phase peaks appear after annealing.
Cyclopentadienyl-based precursorsALD/MOCVD300 - 500Polycrystalline (Monoclinic)The intensity of the monoclinic phase peaks, particularly the (-111) reflection, increases with deposition temperature.[9]Monoclinic: Strong (-111) reflection is often observed.[9]

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reliable and comparable XRD data. Below is a typical protocol for the deposition and XRD analysis of HfO₂ thin films.

HfO₂ Thin Film Deposition (ALD Example)
  • Substrate Preparation: Silicon wafers (e.g., p-type Si(100)) are commonly used as substrates. They are typically cleaned using a standard RCA cleaning process to remove organic and metallic contaminants, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.

  • Deposition: The HfO₂ thin film is deposited in an ALD reactor.

    • Precursor and Oxidant: A hafnium precursor (e.g., TDMAH) and an oxidant (e.g., water vapor or ozone) are used.

    • Pulse Sequence: The deposition cycle consists of sequential pulses of the hafnium precursor, a purge with an inert gas (e.g., N₂ or Ar), the oxidant, and another purge. A typical cycle might be: TDMAH pulse (0.1 s) -> N₂ purge (5 s) -> H₂O pulse (0.1 s) -> N₂ purge (5 s).

    • Deposition Temperature: The substrate temperature is maintained at a constant value within the ALD window of the chosen precursor, for example, 250 °C for TDMAH.

    • Number of Cycles: The desired film thickness is achieved by repeating the deposition cycle a specific number of times.

  • Post-Deposition Annealing (Optional): To induce or improve crystallinity, the deposited films may be annealed in a furnace or rapid thermal annealing (RTA) system under a controlled atmosphere (e.g., N₂) at temperatures ranging from 400 °C to 800 °C.

X-ray Diffraction (XRD) Analysis
  • Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Scan Mode:

    • Grazing Incidence XRD (GIXRD): This mode is often preferred for thin films as it increases the interaction volume of the X-ray beam with the film and minimizes the signal from the substrate. The incident angle (ω) is fixed at a small value (e.g., 0.5° to 1°), while the detector scans through a range of 2θ angles (e.g., 20° to 60°).

    • Bragg-Brentano (θ/2θ) Scan: This is a conventional XRD scan where the incident angle (θ) and the detector angle (2θ) are varied simultaneously.

  • Data Acquisition: The diffracted X-ray intensity is recorded as a function of the 2θ angle.

  • Data Analysis:

    • Phase Identification: The positions of the diffraction peaks are compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases of HfO₂ present in the film.

    • Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Mandatory Visualizations

Experimental_Workflow cluster_deposition HfO₂ Thin Film Deposition cluster_analysis X-ray Diffraction Analysis Substrate_Prep Substrate Preparation ALD_Deposition Atomic Layer Deposition Substrate_Prep->ALD_Deposition Post_Annealing Post-Deposition Annealing (Optional) ALD_Deposition->Post_Annealing XRD_Measurement XRD Measurement (GIXRD) Post_Annealing->XRD_Measurement Data_Analysis Data Analysis XRD_Measurement->Data_Analysis Phase_ID Phase Identification Data_Analysis->Phase_ID Crystallite_Size Crystallite Size Estimation Data_Analysis->Crystallite_Size

Caption: Experimental workflow for HfO₂ film deposition and XRD analysis.

Signaling_Pathway cluster_precursor Precursor Choice cluster_params Deposition Parameters cluster_structure Crystalline Structure TDMAH TDMAH Temperature Temperature TDMAH->Temperature HfCl4 HfCl₄ HfCl4->Temperature TEMAH TEMAH TEMAH->Temperature Amorphous Amorphous Temperature->Amorphous Monoclinic Monoclinic Temperature->Monoclinic Annealing Annealing Annealing->Monoclinic Tetragonal Tetragonal Annealing->Tetragonal

Caption: Influence of precursor and process parameters on HfO₂ crystalline structure.

References

A Comparative Analysis of Thermal and Plasma-Enhanced Atomic Layer Deposition of Silicon-Based Films Using BDEAS

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of fabricating advanced materials with atomic-scale precision, Atomic Layer Deposition (ALD) has emerged as a pivotal technology. This guide provides a detailed comparative study of two prominent ALD techniques—thermal ALD and plasma-enhanced ALD (PEALD)—utilizing bis(diethylamino)silane (BDEAS) as a silicon precursor for the deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) thin films. This analysis is tailored for researchers, scientists, and professionals in drug development seeking to understand the nuances of these deposition methods for their specific applications.

Quantitative Performance Comparison

The choice between thermal and plasma-enhanced ALD processes hinges on the desired film properties and process constraints. The following tables summarize the key performance metrics for SiO₂ and SiNₓ deposition using BDEAS, based on experimental data from various studies.

Silicon Dioxide (SiO₂) Deposition
ParameterThermal ALD (with Ozone)PEALD (with O₂ Plasma)
Deposition Temperature 250 - 350 °C[1][2]100 - 250 °C[1][3]
Growth Per Cycle (GPC) ~0.10 nm/cycle[1][2]0.12 - 0.14 nm/cycle[1][3]
Refractive Index Not explicitly reported for BDEAS~1.46 (at 633 nm)[1]
Film Density Not explicitly reported for BDEAS~2.1 g/cm³[1]
Impurity Content Low carbon and nitrogen expected within the ALD windowLow carbon and nitrogen (<1 at.%)[1]
Reactant Ozone (O₃)Oxygen (O₂) plasma
Silicon Nitride (SiNₓ) Deposition (PEALD)
ParameterPEALD (with N₂ Plasma)
Deposition Temperature 150 - 400 °C[4][5]
Growth Per Cycle (GPC) 0.19 - 0.31 Å/cycle[4][6]
Refractive Index 1.8 - 2.0[6]
Film Density 2.5 - 2.8 g/cm³[6]
Carbon Content < 15 at.%[5][6]
Oxygen Content < 11 at.%[5][6]
Reactant Nitrogen (N₂) plasma

Experimental Methodologies

Reproducibility and optimization of ALD processes rely on precise control over experimental parameters. Below are typical protocols for thermal and plasma-enhanced ALD using BDEAS.

Thermal ALD of SiO₂ with BDEAS and Ozone
  • Substrate Preparation: Chemically clean silicon wafers to remove organic and inorganic contaminants.

  • ALD Reactor Conditions:

    • Base Pressure: Maintain a reactor base pressure in the range of 1-2 Torr.[1]

    • Deposition Temperature: Set the substrate temperature within the ALD window of 250-350 °C.[1]

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a defined period (e.g., 1.0 second).[1] The BDEAS precursor is typically heated to ensure sufficient vapor pressure.

    • Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a set duration (e.g., 2.0 seconds) to remove unreacted BDEAS and gaseous byproducts.[1]

    • Step 3: Ozone Pulse: Introduce ozone (O₃) as the co-reactant.

    • Step 4: Purge: Purge the reactor again with an inert gas to remove unreacted ozone and byproducts.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.

  • Characterization: Analyze the film for thickness, refractive index, and chemical composition using techniques like spectroscopic ellipsometry and X-ray Photoelectron Spectroscopy (XPS).[1]

Plasma-Enhanced ALD (PEALD) of SiO₂ with BDEAS and O₂ Plasma
  • Substrate Preparation: Utilize cleaned silicon wafers.

  • ALD Reactor Conditions:

    • Process Pressure: Maintain a process pressure typically in the range of 100-200 mTorr.[1]

    • Deposition Temperature: Set the substrate temperature, which can be significantly lower than in thermal ALD, for instance, between 100-250 °C.[3]

  • Deposition Cycle:

    • Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor (e.g., 1.6 seconds).[1]

    • Step 2: Purge: Purge with an inert gas (e.g., Ar or N₂) (e.g., 5.0 seconds).[1]

    • Step 3: O₂ Plasma Exposure: Introduce oxygen gas and apply RF power (e.g., 100-300 W) to generate an oxygen plasma for a set time (e.g., 8.0 seconds).[1]

    • Step 4: Purge: Purge with the inert gas (e.g., 5.0 seconds).[1]

  • Film Growth: Repeat the cycle for the desired film thickness.

  • Characterization: Analyze the film for thickness, refractive index, elemental composition (e.g., carbon and nitrogen content), and wet etch rate in dilute HF.[1]

Process Comparison Workflow

The decision-making process for selecting between thermal and plasma-enhanced ALD with BDEAS can be visualized as a logical workflow.

ALD_Comparison_Workflow cluster_input Process Requirements cluster_decision Decision Point cluster_thermal Thermal ALD Path cluster_peald PEALD Path cluster_output Outcome Requirement Desired Film (SiO₂ or SiNₓ) Decision Thermal vs. PEALD Requirement->Decision Substrate Substrate Temperature Sensitivity Substrate->Decision Properties Required Film Properties Properties->Decision Thermal_Process Thermal ALD (Higher Temperature) Decision->Thermal_Process High Temperature Tolerance PEALD_Process Plasma-Enhanced ALD (Lower Temperature) Decision->PEALD_Process Temperature Sensitive Thermal_Advantages Advantages: - Simpler setup - Good for robust substrates Thermal_Process->Thermal_Advantages Thermal_Disadvantages Disadvantages: - Higher thermal budget - Limited precursor/reactant pairs Thermal_Process->Thermal_Disadvantages Final_Selection Optimal Deposition Process Selected Thermal_Advantages->Final_Selection Thermal_Disadvantages->Final_Selection PEALD_Advantages Advantages: - Lower temperature - Wider range of materials - Often higher growth rates PEALD_Process->PEALD_Advantages PEALD_Disadvantages Disadvantages: - More complex setup - Potential for plasma damage PEALD_Process->PEALD_Disadvantages PEALD_Advantages->Final_Selection PEALD_Disadvantages->Final_Selection Thermal_ALD_Mechanism A Hydroxylated Surface (-OH) B BDEAS Adsorption A->B BDEAS Pulse C Surface with BDEAS Ligands B->C Ligand Exchange D Ozone Exposure C->D Ozone Pulse E SiO₂ Film Growth & Surface Re-hydroxylation D->E E->A Cycle Repeats PEALD_Mechanism A Hydroxylated Surface (-OH) B BDEAS Adsorption A->B BDEAS Pulse C Surface with BDEAS Ligands B->C Ligand Exchange D O₂ Plasma Exposure (Generation of O*) C->D O₂ Plasma Pulse E SiO₂ Film Growth & Surface Re-hydroxylation D->E Radical Reactions E->A Cycle Repeats

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Bis(diethylamino)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Bis(diethylamino)silane, a common precursor in semiconductor manufacturing and other applications. Adherence to these protocols is critical due to the compound's hazardous nature.

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It reacts with water and moisture in the air to release diethylamine (B46881), which is toxic and flammable.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical goggles or a face shield are required.[1] Contact lenses should not be worn.[1] Safety glasses must meet ANSI Z87.1 standards and include side shields for splash protection.
Hand Protection Neoprene or nitrile rubber gloves are recommended.[1] Gloves must be inspected prior to use.[3]
Body Protection A lab coat or protective clothing to prevent skin contact is necessary. For significant exposure risks, fire/flame resistant and impervious clothing should be worn.[3]
Respiratory Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] If inhalation exposure is possible, a NIOSH-certified combination organic vapor-amine gas respirator is recommended.[1]

Operational Plan: Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4]

  • Avoid all contact with skin and eyes, and do not breathe vapors.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]

  • Ground and bond containers and receiving equipment.[1][2]

  • Keep the container tightly closed when not in use.[1][3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed and store under an inert gas, such as nitrogen, to protect from moisture.[3][5]

  • Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[1][2]

  • The storage area should be a flammables area, and containers should be kept in a corrosive-resistant area.[6]

Emergency Procedures

Immediate access to an eyewash station and emergency shower is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][5] Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell, seek medical advice.[1][2]

  • Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1] Seek medical attention.[1][2]

  • Spills: In case of a spill, evacuate the area.[3] Contain the spill with dikes or absorbents and clean it up using an absorbent material.[1] Use non-sparking tools for cleanup.[1][2] Do not allow the spilled material to get wet.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure laboratory and environmental safety. All waste must be disposed of in accordance with local, state, and federal regulations.[5]

Neutralization Protocol (for small laboratory quantities):

A primary method for neutralizing this compound is through controlled hydrolysis. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a scrubber, place a non-reactive solvent like heptane (B126788) or toluene. Cool the flask in an ice bath.

  • Hydrolysis: Slowly add the this compound to the solvent with vigorous stirring. The reaction is exothermic and will produce diethylamine and siloxanes.

  • Neutralization: After the hydrolysis is complete, the resulting mixture may be acidic. Slowly add a basic solution, such as sodium bicarbonate, to neutralize it.

  • Waste Segregation: Separate the organic and aqueous layers into clearly labeled waste containers.

Final Disposal:

Contact a licensed professional waste disposal service to dispose of the neutralized waste and any contaminated PPE.[1] Do not dispose of the chemical into the sewer system.[1]

Below is a logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_storage Store Properly handle_chem->handle_storage disp_neutralize Neutralize Chemical Waste handle_chem->disp_neutralize Generate Waste emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure disp_package Package Waste disp_neutralize->disp_package disp_contact Contact Licensed Disposal Service disp_package->disp_contact emergency_spill->disp_contact emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(diethylamino)silane
Reactant of Route 2
Bis(diethylamino)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.